Technical Documentation Center

3-hydroxyheptanoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-hydroxyheptanoic Acid
  • CAS: 17587-29-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxyheptanoic acid is a medium-chain fatty acid belonging to the beta-hydroxy fatty acid family. It is a chiral molecule existing as two e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptanoic acid is a medium-chain fatty acid belonging to the beta-hydroxy fatty acid family. It is a chiral molecule existing as two enantiomers, (R)-3-hydroxyheptanoic acid and (S)-3-hydroxyheptanoic acid. This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies, tailored for professionals in research and drug development. While 3-hydroxyheptanoic acid is found in various biological systems and is a component of some bacterial lipids, this document will focus on its fundamental chemical characteristics and the technical protocols for its study.

Chemical Properties and Structure

3-Hydroxyheptanoic acid is characterized by a seven-carbon chain with a hydroxyl group at the third carbon position. Its chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-hydroxyheptanoic acid[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
CAS Number 17587-29-0 (unspecified stereochemistry)[1][2]
85233-44-9 ((R)-enantiomer)
Predicted pKa 4.77[3]
Predicted Water Solubility 39.1 g/L[3]
Predicted Boiling Point 273.6 ± 23.0 °C[4]
Melting Point Not available[3]

Structure:

The structure of 3-hydroxyheptanoic acid features a carboxylic acid functional group and a secondary alcohol. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of 3-hydroxyheptanoic acid. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of Racemic 3-Hydroxyheptanoic Acid

A general approach to synthesizing β-hydroxy acids involves the aldol (B89426) reaction. For 3-hydroxyheptanoic acid, this can be achieved through the reaction of a pentanal enolate with formaldehyde, followed by oxidation. A more direct route is the oxidation of heptan-3-one followed by reduction. A detailed protocol for a similar compound, n-heptanoic acid, involves the oxidation of heptaldehyde with potassium permanganate, which can be adapted.[5]

Materials:

Procedure:

  • Dissolve heptan-3-one in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium sulfite solution.

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting ester is then hydrolyzed using an aqueous acid or base to yield 3-hydroxyheptanoic acid.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of (R)- and (S)-3-hydroxyheptanoic acid can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.[6]

Instrumentation and Columns:

  • HPLC system with a UV or mass spectrometric detector.

  • Chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.

Mobile Phase:

  • A typical mobile phase for chiral separation of acidic compounds consists of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol (B130326) or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[7] The exact composition should be optimized for the specific column and system.

General Procedure:

  • Dissolve the racemic 3-hydroxyheptanoic acid in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the enantiomers using an isocratic mobile phase composition.

  • Detect the separated enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 3-hydroxyheptanoic acid, derivatization is necessary to increase their volatility. A common derivatization method is silylation.[3][8]

Derivatization Protocol:

  • Materials:

    • Dry sample of 3-hydroxyheptanoic acid

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

  • Procedure:

    • In a clean, dry vial, dissolve a small amount of the 3-hydroxyheptanoic acid sample in anhydrous pyridine.

    • Add an excess of BSTFA with 1% TMCS to the solution.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

    • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) to elute the derivatized analyte.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the trimethylsilyl (B98337) derivative of 3-hydroxyheptanoic acid.

Biological Signaling Pathways

While the specific signaling pathways of 3-hydroxyheptanoic acid in mammals are not well-defined, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in plants, where they trigger immune responses.

Plant Immune Response to 3-Hydroxy Fatty Acids

In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are recognized by the receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1][9] This recognition initiates a signaling cascade that leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).

plant_immunity_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3OHFA 3-Hydroxy Fatty Acid LORE LORE Receptor Kinase 3OHFA->LORE Binding & Recognition ROS Reactive Oxygen Species (ROS) LORE->ROS Activation MAPK_cascade MAPK Cascade Activation LORE->MAPK_cascade Activation Immune_Response Downstream Immune Responses ROS->Immune_Response MAPK_cascade->Immune_Response

References

Exploratory

A Technical Guide to the Natural Sources and Isolation of 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological signaling pathways of 3-hydr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological signaling pathways of 3-hydroxyheptanoic acid and related medium-chain 3-hydroxy fatty acids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of 3-Hydroxyheptanoic Acid

3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid that has been identified in a variety of natural sources, primarily of microbial origin. While specific quantification of 3-hydroxyheptanoic acid is often limited in the literature, its presence can be inferred from the analysis of complex lipid mixtures in these organisms.

Microbial Sources

Bacteria are the most prominent natural producers of 3-hydroxy fatty acids, where they often serve as precursors or components of more complex lipids, such as lipopolysaccharides and polyhydroxyalkanoates (PHAs).

  • Gram-Negative Bacteria: Many Gram-negative bacteria synthesize 3-hydroxy fatty acids as integral components of the lipid A moiety of their lipopolysaccharide (LPS). Genera such as Pseudomonas are known to produce a variety of medium-chain-length 3-hydroxyalkanoic acids.[1][2]

  • Bacillus Species: Certain species of Bacillus, such as Bacillus subtilis, are known to produce lipopeptide biosurfactants that contain various 3-hydroxy fatty acids.[3][4]

  • Gliding Bacteria: Bacteria from the genera Myxococcus and Cytophaga have been shown to contain significant amounts of iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents.[5]

Other Natural Occurrences
  • Royal Jelly: Royal jelly, the nutrient-rich secretion from honeybees, is known to contain a complex mixture of fatty acids, including various hydroxy fatty acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-characterized, other hydroxy fatty acids, including 3-hydroxydecanoic acid, have been identified.[6][7] The presence of 3-hydroxyheptanoic acid is plausible, though not explicitly quantified in major studies.

  • Dairy Products: Milk and dairy products have been found to contain low concentrations of various medium-chain 2- and 3-hydroxy fatty acids.[8] The daily dietary intake of these hydroxy fatty acids is estimated to be in the milligram range.[9]

Quantitative Data

Specific quantitative data for 3-hydroxyheptanoic acid in natural sources is scarce. The following table summarizes the concentrations of related medium-chain 3-hydroxy fatty acids found in various natural matrices. This data can provide a valuable reference for estimating the potential yields of 3-hydroxyheptanoic acid from similar sources.

CompoundSourceConcentrationReference
3-Hydroxydecanoic acidHoneydew Honey7.44 ± 0.14 µg/g[10]
3-Hydroxytetradecanoic acidHypericum perforatum (flowering tops)14.22% of total fatty acids[9]
3-Hydroxy Fatty Acids (C8-C18)Goat Milkup to 17.7 mg/100g lipid weight[8][9]
(R)-3-Hydroxydecanoic acidEngineered Pseudomonas aeruginosa~18 g/L (of precursor HAAs)[1]

Isolation and Purification Protocols

The isolation of 3-hydroxyheptanoic acid from microbial sources typically involves the extraction of total lipids or, more specifically, polyhydroxyalkanoates (PHAs), followed by hydrolysis to release the monomeric hydroxy acids.

General Experimental Workflow for Isolation from Bacteria

The following diagram outlines a general workflow for the isolation and purification of 3-hydroxyheptanoic acid from a bacterial culture.

experimental_workflow General Workflow for 3-Hydroxyheptanoic Acid Isolation cluster_cultivation Bacterial Cultivation cluster_extraction Extraction & Hydrolysis cluster_purification Purification & Analysis cultivation Cultivate PHA-producing bacteria (e.g., Pseudomonas sp.) harvest Harvest cells by centrifugation cultivation->harvest lyse Lyse cells (e.g., sodium hypochlorite, sonication) harvest->lyse extract_pha Extract PHA polymer (e.g., chloroform (B151607), ethyl acetate) lyse->extract_pha hydrolyze Hydrolyze PHA to monomers (e.g., acidic or alkaline hydrolysis) extract_pha->hydrolyze extract_acid Solvent extraction of 3-hydroxyheptanoic acid hydrolyze->extract_acid chromatography Purify by chromatography (e.g., HPLC, column chromatography) extract_acid->chromatography analysis Analyze purity and structure (GC-MS, NMR) chromatography->analysis

Caption: A general workflow for the isolation of 3-hydroxyheptanoic acid.

Detailed Methodologies

1. Bacterial Cultivation and PHA Accumulation:

  • Microorganism: A suitable PHA-producing bacterium (e.g., Pseudomonas putida) is cultured in a nutrient-rich medium to achieve a high cell density.

  • PHA Accumulation: To induce PHA accumulation, the culture is often transferred to a medium with a limiting essential nutrient (e.g., nitrogen) and an excess carbon source (e.g., glucose, fatty acids).

  • Harvesting: The bacterial cells are harvested from the culture medium by centrifugation.

2. Extraction of Polyhydroxyalkanoates (PHAs):

  • Cell Lysis: The harvested cell pellet is treated to lyse the cell walls and release the intracellular PHA granules. Common methods include treatment with sodium hypochlorite, enzymatic digestion (e.g., with lysozyme), or physical disruption (e.g., sonication or high-pressure homogenization).

  • Solvent Extraction: The lysed cell debris is then extracted with a solvent in which the PHA is soluble. While chloroform is highly effective, less toxic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are increasingly used.[11] The extraction is typically performed for several hours at an elevated temperature.

  • Precipitation: The PHA is recovered from the solvent by precipitation with a non-solvent, such as cold methanol (B129727) or ethanol. The precipitated PHA is then collected by filtration or centrifugation.

3. Hydrolysis of PHA to 3-Hydroxyheptanoic Acid:

  • Acid or Alkaline Hydrolysis: The purified PHA polymer is hydrolyzed to its monomeric 3-hydroxyalkanoic acids.

    • Acid Hydrolysis: The PHA is refluxed in a solution of sulfuric acid in methanol or ethanol. This process not only breaks the ester linkages of the polymer but also forms the corresponding methyl or ethyl esters of the hydroxy acids.

    • Alkaline Hydrolysis: The PHA is treated with a solution of sodium hydroxide (B78521) or potassium hydroxide. This saponifies the ester bonds, yielding the sodium or potassium salt of the 3-hydroxyalkanoic acids.

4. Purification of 3-Hydroxyheptanoic Acid:

  • Extraction: If alkaline hydrolysis was used, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, forming the free 3-hydroxyheptanoic acid. The free acid is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

  • Chromatography: The crude extract can be further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) is often used for high-purity isolation. Column chromatography on silica (B1680970) gel can also be employed.

  • Analysis: The purity and identity of the isolated 3-hydroxyheptanoic acid are confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) (often after derivatization to a more volatile ester) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways

Recent research has identified a signaling pathway in the model plant Arabidopsis thaliana that is activated by medium-chain 3-hydroxy fatty acids, providing insight into the biological activity of these molecules.

The LORE Receptor Signaling Pathway in Arabidopsis thaliana

In Arabidopsis, the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) has been identified as a pattern recognition receptor (PRR) that senses medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid.[12] This recognition triggers a plant immune response known as pattern-triggered immunity (PTI).

The binding of a 3-hydroxy fatty acid to the extracellular domain of LORE initiates a signaling cascade within the plant cell. This involves the phosphorylation of LORE itself and the subsequent activation of downstream signaling components.

LORE_signaling_pathway LORE Signaling Pathway in Arabidopsis thaliana mc_3_oh_fa Medium-chain 3-hydroxy fatty acid (e.g., 3-OH-C10:0) lore LORE Receptor Kinase mc_3_oh_fa->lore Binds to extracellular domain pbl PBL34 / PBL35 / PBL36 (Receptor-like cytoplasmic kinases) lore->pbl Phosphorylates and activates lopp LOPP (LORE-ASSOCIATED PROTEIN PHOSPHATASE) lore->lopp Recruits and phosphorylates downstream Downstream Immune Responses (ROS burst, MAPK activation, gene expression) pbl->downstream Initiates lopp->lore Dephosphorylates (Negative feedback)

Caption: The LORE signaling pathway in Arabidopsis thaliana.

Upon binding of a medium-chain 3-hydroxy fatty acid, the LORE receptor becomes activated through phosphorylation.[11][13] This activated receptor then phosphorylates and activates downstream receptor-like cytoplasmic kinases (RLCKs), specifically PBL34, PBL35, and PBL36 .[13] These kinases, in turn, initiate a cascade of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in gene expression, ultimately leading to enhanced disease resistance.

To prevent excessive or prolonged immune activation, the pathway is negatively regulated by the LORE-ASSOCIATED PROTEIN PHOSPHATASE (LOPP) .[11] LORE recruits and phosphorylates LOPP, which then dephosphorylates LORE, creating a negative feedback loop to attenuate the immune signal.[11]

This discovery of the LORE signaling pathway highlights a potential mechanism by which plants can recognize the presence of certain bacteria and mount a defense response, and it opens up avenues for exploring the bioactivity of 3-hydroxyheptanoic acid and related compounds in other biological systems.

References

Foundational

Biosynthesis of 3-Hydroxyheptanoic Acid in Bacteria: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxyheptanoic acid in bacteria. 3-Hydroxyheptanoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxyheptanoic acid in bacteria. 3-Hydroxyheptanoic acid, a C7 odd-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of various specialty chemicals and pharmaceuticals. Understanding its biosynthesis is crucial for developing microbial platforms for its sustainable production. This document details the enzymatic steps, relevant genetic components, and key intermediates. Furthermore, it presents quantitative data on the production of related compounds, detailed experimental protocols for analysis and enzyme assays, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

3-Hydroxyalkanoic acids (3-HAs) are important intermediates in bacterial fatty acid synthesis and are also precursors for the production of biodegradable polymers, biosurfactants, and fine chemicals. Odd-chain 3-HAs, such as 3-hydroxyheptanoic acid, are of particular interest due to their chiral nature and potential as synthons for complex organic molecules. The biosynthesis of these molecules is intrinsically linked to the conserved Type II Fatty Acid Synthesis (FAS II) pathway present in most bacteria. This guide will focus on the core biochemical reactions and genetic determinants that lead to the formation of 3-hydroxyheptanoic acid.

Biosynthesis Pathway of 3-Hydroxyheptanoic Acid

The biosynthesis of 3-hydroxyheptanoic acid is not a standalone pathway but rather an integral part of the bacterial FAS II system. The key distinction for the synthesis of an odd-chain fatty acid is the utilization of propionyl-CoA as the starter unit instead of acetyl-CoA.

The overall synthesis can be broken down into three main stages:

  • Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA is then converted to malonyl-ACP by malonyl-CoA:ACP transacylase (FabD). For the synthesis of 3-hydroxyheptanoic acid, the starter unit is propionyl-CoA, which is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH).

  • Elongation Cycles: The resulting β-ketoacyl-ACP undergoes a series of four reactions to extend the acyl chain by two carbons in each cycle. This cycle is catalyzed by four core enzymes:

    • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group.

    • β-hydroxyacyl-ACP dehydratase (FabZ or FabA): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

    • Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP.

    • β-ketoacyl-ACP synthase I/II (FabB or FabF): Condenses the elongated acyl-ACP with another molecule of malonyl-ACP.

  • Formation of 3-Hydroxyheptanoyl-ACP: To produce 3-hydroxyheptanoic acid (a C7 acid), the cycle proceeds as follows:

    • Cycle 1: Propionyl-ACP (C3) is condensed with malonyl-ACP to form 3-oxopentanoyl-ACP (C5). This is then reduced by FabG to 3-hydroxypentanoyl-ACP, dehydrated by FabZ, and reduced by FabI to yield pentanoyl-ACP.

    • Cycle 2: Pentanoyl-ACP (C5) is condensed with malonyl-ACP by FabB/F to form 3-oxoheptanoyl-ACP (C7). This intermediate is then reduced by FabG to produce 3-hydroxyheptanoyl-ACP .

  • Release of the Final Product: The 3-hydroxyheptanoyl-ACP can then be hydrolyzed by a thioesterase to release free 3-hydroxyheptanoic acid. In some bacteria, such as Pseudomonas species, this intermediate can be utilized by enzymes like RhlA for the synthesis of rhamnolipids.

Below is a DOT script representation of the biosynthetic pathway.

Biosynthesis_of_3_Hydroxyheptanoic_Acid Propionyl_CoA Propionyl-CoA FabH FabH Propionyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH _3_Oxopentanoyl_ACP 3-Oxopentanoyl-ACP FabG FabG _3_Oxopentanoyl_ACP->FabG Reduction (NADPH) _3_Hydroxypentanoyl_ACP 3-Hydroxypentanoyl-ACP FabZ FabZ _3_Hydroxypentanoyl_ACP->FabZ Dehydration trans_2_Pentenoyl_ACP trans-2-Pentenoyl-ACP FabI FabI trans_2_Pentenoyl_ACP->FabI Reduction (NADH) Pentanoyl_ACP Pentanoyl-ACP FabB_F FabB/F Pentanoyl_ACP->FabB_F _3_Oxoheptanoyl_ACP 3-Oxoheptanoyl-ACP FabG2 FabG2 _3_Oxoheptanoyl_ACP->FabG2 FabG _3_Hydroxyheptanoyl_ACP 3-Hydroxyheptanoyl-ACP Thioesterase Thioesterase _3_Hydroxyheptanoyl_ACP->Thioesterase Hydrolysis _3_Hydroxyheptanoic_Acid 3-Hydroxyheptanoic Acid FabH->_3_Oxopentanoyl_ACP Condensation FabG->_3_Hydroxypentanoyl_ACP FabZ->trans_2_Pentenoyl_ACP FabI->Pentanoyl_ACP FabB_F->_3_Oxoheptanoyl_ACP Condensation Thioesterase->_3_Hydroxyheptanoic_Acid Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->FabB_F FabG2->_3_Hydroxyheptanoyl_ACP Reduction (NADPH)

Biosynthesis of 3-Hydroxyheptanoic Acid.

Quantitative Data

Direct quantitative data for the microbial production of 3-hydroxyheptanoic acid is scarce in the literature. However, data from related odd-chain and medium-chain 3-hydroxyalkanoic acids produced by bacteria, particularly Pseudomonas putida, can provide valuable benchmarks.

Table 1: Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) by Pseudomonas putida

StrainCarbon SourceTiter (g/L)PHA Content (% of CDW)Predominant MonomerReference
P. putida GPo1Octanoic acid1.8493-Hydroxyoctanoic acid[1]
P. putida GPo1Octanoic acid20.35553-Hydroxyoctanoic acid[1]
P. putida GPo1Octanoic acid31.8603-Hydroxyoctanoic acid[1]
P. putida KT2442Heptanoic acid~1.5~303-Hydroxyheptanoic acid[2]

Note: Data for P. putida KT2442 on heptanoic acid is estimated from graphical representations in the cited literature and serves as an approximation.

Table 2: Kinetic Parameters of FAS II Enzymes with Various Substrates

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
FabGPseudomonas aeruginosaAcetoacetyl-CoA1000 ± 200-(12 ± 3) x 103[3]
FabGPseudomonas aeruginosaNADPH290 ± 30--[3]
FabZEscherichia coli3-Hydroxydecanoyl-ACP--High Activity[4]
FabZEscherichia coli3-Hydroxybutyryl-ACP--High Activity[4]

Experimental Protocols

Cultivation of Pseudomonas putida for 3-Hydroxyalkanoic Acid Production

This protocol is adapted for the production of odd-chain 3-hydroxyalkanoic acids by providing an odd-chain carbon source.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Luria-Bertani (LB) medium

  • Minimal salts medium (e.g., M9)

  • Heptanoic acid (or other odd-chain fatty acid) as the primary carbon source

  • Ammonium (B1175870) sulfate (B86663)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Trace elements solution

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a single colony of P. putida into 5 mL of LB medium and incubate overnight at 30°C with shaking at 200 rpm.

  • Main Culture: Inoculate 100 mL of minimal salts medium in a 500 mL shake flask with the overnight culture to an initial OD600 of 0.1. The minimal medium should be supplemented with 20 mM heptanoic acid as the sole carbon source and a limiting concentration of a nitrogen source (e.g., 5 mM ammonium sulfate) to induce PHA accumulation.

  • Incubation: Incubate the main culture at 30°C with vigorous shaking (250 rpm) for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

  • Lyophilization: Lyophilize the cell pellet to determine the cell dry weight (CDW) and for subsequent analysis of 3-hydroxyheptanoic acid content.

Quantification of 3-Hydroxyheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 3-hydroxyalkanoic acids from bacterial biomass.

Materials:

  • Lyophilized bacterial cells

  • Methanol (B129727) containing 3% (v/v) sulfuric acid

  • Chloroform (B151607)

  • Benzoic acid (internal standard)

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Methanolysis: Weigh approximately 20 mg of lyophilized cells into a screw-capped glass tube. Add 2 mL of methanol containing 3% sulfuric acid and 2 mL of chloroform. Add a known amount of internal standard (e.g., benzoic acid methyl ester).

  • Reaction: Seal the tube tightly and heat at 100°C for 4 hours in a heating block. This process simultaneously extracts the 3-hydroxyalkanoic acids and converts them to their methyl ester derivatives.

  • Phase Separation: After cooling to room temperature, add 1 mL of distilled water and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Extraction: Carefully transfer the lower chloroform phase to a new glass tube containing anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the dried chloroform extract to a GC vial.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. The operating conditions should be optimized for the separation and detection of fatty acid methyl esters. A typical temperature program starts at 80°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min. Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Identify the peak corresponding to 3-hydroxyheptanoic acid methyl ester based on its retention time and mass spectrum (characteristic ions include m/z 103). Quantify the amount by comparing its peak area to that of the internal standard and using a calibration curve prepared with a 3-hydroxyheptanoic acid standard.[5]

In Vitro Assay of β-Ketoacyl-ACP Reductase (FabG) Activity

This spectrophotometric assay measures the activity of FabG by monitoring the oxidation of NADPH.

Materials:

  • Purified FabG enzyme

  • Acetoacetyl-CoA (as a model substrate) or synthesized 3-oxoheptanoyl-ACP

  • NADPH

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (100 mM, pH 7.5), 200 µM NADPH, and the substrate (e.g., 50 µM 3-oxoheptanoyl-ACP).

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified FabG enzyme to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Below is a DOT script for a typical experimental workflow for quantifying 3-hydroxyheptanoic acid.

Experimental_Workflow Cultivation Bacterial Cultivation (e.g., P. putida) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lyophilization Lyophilization (Cell Dry Weight) Harvesting->Lyophilization Methanolysis Methanolysis (H2SO4/Methanol) Lyophilization->Methanolysis Extraction Liquid-Liquid Extraction (Chloroform) Methanolysis->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Workflow for 3-Hydroxyheptanoic Acid Quantification.

Conclusion

The biosynthesis of 3-hydroxyheptanoic acid in bacteria is a fascinating example of how the central fatty acid synthesis machinery can be harnessed to produce valuable odd-chain molecules. By understanding the key enzymatic steps, from the initial condensation with propionyl-CoA to the final release of the 3-hydroxyacyl intermediate, researchers can devise strategies to engineer microbial hosts for enhanced production. While specific quantitative data for 3-hydroxyheptanoic acid remains an area for further investigation, the protocols and data for related compounds provided in this guide offer a solid foundation for future research and development in this field. The continued exploration of the substrate specificities of FAS enzymes and the optimization of fermentation conditions will be critical for realizing the full potential of microbial platforms for the production of 3-hydroxyheptanoic acid and other valuable odd-chain specialty chemicals.

References

Exploratory

3-Hydroxyheptanoic Acid: A Key Metabolite in Fatty Acid Oxidation and its Implications in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 3-Hydroxyheptanoic acid, a medium-chain 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxyheptanoic acid, a medium-chain 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Its accumulation in biological fluids is a significant biomarker for certain inborn errors of metabolism, most notably medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This technical guide provides a comprehensive overview of the role of 3-hydroxyheptanoic acid in fatty acid oxidation, its clinical relevance, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutics.

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or increased energy demand. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules. 3-Hydroxyheptanoic acid emerges as an intermediate during the oxidation of heptanoic acid, an odd-chain fatty acid. While typically present at low levels, its concentration can be significantly elevated in individuals with genetic defects in the FAO pathway, such as MCADD.[1][2] Understanding the metabolism and clinical significance of 3-hydroxyheptanoic acid is crucial for the diagnosis, monitoring, and development of therapies for these disorders.

The Role of 3-Hydroxyheptanoic Acid in Fatty Acid Oxidation

3-Hydroxyheptanoic acid is a 3-hydroxy fatty acid derived from heptanoic acid.[3][4] Its formation is an integral step in the β-oxidation spiral. The pathway for the metabolism of heptanoyl-CoA, the precursor to 3-hydroxyheptanoic acid, is outlined below.

Metabolic Pathway of Heptanoyl-CoA Oxidation

The oxidation of heptanoyl-CoA proceeds through the canonical β-oxidation pathway until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis.

Fatty_Acid_Oxidation cluster_mitochondrion Mitochondrial Matrix cluster_hydrolysis Hydrolysis Heptanoyl_CoA Heptanoyl-CoA trans_2_Heptenoyl_CoA trans-2-Heptenoyl-CoA Heptanoyl_CoA->trans_2_Heptenoyl_CoA Acyl-CoA Dehydrogenase (MCAD) L_3_Hydroxyheptanoyl_CoA L-3-Hydroxyheptanoyl-CoA trans_2_Heptenoyl_CoA->L_3_Hydroxyheptanoyl_CoA Enoyl-CoA Hydratase 3 3 L_3_Hydroxyheptanoyl_CoA->3 L_3_Hydroxyheptanoyl_CoA_out L-3-Hydroxyheptanoyl-CoA L_3_Hydroxyheptanoyl_CoA->L_3_Hydroxyheptanoyl_CoA_out _Ketoheptanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentoyl_CoA Pentoyl-CoA _Ketoheptanoyl_CoA->Pentoyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Pentoyl_CoA->Propionyl_CoA β-Oxidation (1 cycle) Acetyl_CoA Acetyl-CoA Pentoyl_CoA->Acetyl_CoA β-Oxidation (1 cycle) Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Anaplerosis Acetyl_CoA->Citric_Acid_Cycle Three_Hydroxyheptanoic_Acid 3-Hydroxyheptanoic Acid L_3_Hydroxyheptanoyl_CoA_out->Three_Hydroxyheptanoic_Acid Thioesterase

Caption: Mitochondrial β-oxidation of heptanoyl-CoA leading to the formation of 3-hydroxyheptanoic acid.

In conditions where the activity of medium-chain acyl-CoA dehydrogenase (MCAD) is impaired, the upstream metabolites, including heptanoyl-CoA and its derivatives, accumulate. The accumulated L-3-Hydroxyheptanoyl-CoA can be hydrolyzed by thioesterases to yield 3-hydroxyheptanoic acid, which then enters the circulation and is excreted in the urine.

Clinical Significance: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is an autosomal recessive inherited disorder of fatty acid oxidation that affects the body's ability to break down medium-chain fatty acids.[1][2] It is one of the most common inborn errors of metabolism.[5] The deficiency of the MCAD enzyme leads to the accumulation of medium-chain fatty acids and their derivatives, including 3-hydroxyheptanoic acid.

During periods of illness or fasting, individuals with MCADD cannot produce adequate energy from fat stores, leading to a metabolic crisis characterized by hypoketoic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[1][6] The measurement of 3-hydroxyheptanoic acid and other medium-chain acylcarnitines in blood and urine is a key diagnostic marker for MCADD.[7][8]

Quantitative Data

The following tables summarize the reported concentrations of 3-hydroxyheptanoic acid in various biological matrices. These values can vary depending on the analytical method used, and the age and clinical status of the individual.

Table 1: Concentration of 3-Hydroxyheptanoic Acid in Urine

PopulationConditionConcentration (µmol/mmol creatinine)Reference
NeonatesMCADD> 5.0[7]
Healthy ControlsNormal< 1.0[7]

Table 2: Concentration of 3-Hydroxyheptanoic Acid in Plasma/Serum

PopulationConditionConcentration (µmol/L)Reference
MCADD PatientsDuring metabolic crisisSignificantly elevated (exact values vary)[9]
Healthy ControlsNormalNot typically detected or at very low levels[10]

Experimental Protocols

Accurate quantification of 3-hydroxyheptanoic acid is essential for the diagnosis and management of MCADD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of 3-Hydroxyheptanoic Acid by GC-MS

This protocol describes a stable isotope dilution GC-MS method for the quantitative analysis of 3-hydroxy fatty acids in plasma or serum.[10]

5.1.1. Sample Preparation

  • Internal Standard Addition: To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard for 3-hydroxyheptanoic acid (e.g., d3-3-hydroxyheptanoic acid).

  • Hydrolysis (Optional): To measure total 3-hydroxy fatty acids (free and esterified), perform alkaline hydrolysis by adding NaOH and incubating.

  • Acidification: Acidify the sample with HCl.

  • Extraction: Extract the 3-hydroxy fatty acids with an organic solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to increase volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

5.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 3-hydroxyheptanoic acid and its internal standard.

GCMS_Workflow Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (Optional) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Workflow for the quantification of 3-hydroxyheptanoic acid by GC-MS.

In Vitro Fatty Acid Oxidation Assay

This protocol provides a method to assess the rate of fatty acid oxidation in cultured cells, which can be adapted to study the metabolism of heptanoic acid and the production of 3-hydroxyheptanoic acid.[6][7]

5.2.1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., fibroblasts, hepatocytes) in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing L-carnitine.

  • Substrate Addition: Add the fatty acid substrate (e.g., heptanoic acid) to the medium. For radiolabeled assays, a [1-¹⁴C]-labeled fatty acid is used.

5.2.2. Measurement of Fatty Acid Oxidation

The rate of fatty acid oxidation can be determined by measuring the production of either radiolabeled CO₂ or acid-soluble metabolites (ASMs).

  • ¹⁴CO₂ Trapping:

    • Incubate the cells in a sealed system containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

    • At the end of the incubation, stop the reaction by adding an acid (e.g., perchloric acid).

    • Quantify the trapped ¹⁴CO₂ by scintillation counting.

  • Acid-Soluble Metabolite (ASM) Measurement:

    • After incubation, lyse the cells and precipitate the macromolecules with an acid.

    • Centrifuge the samples and collect the supernatant containing the ASMs.

    • Quantify the radioactivity in the supernatant using a scintillation counter.

FAO_Assay_Workflow cluster_measurement Measurement of FAO Cell_Culture Cell Culture Pre_incubation Pre-incubation with L-carnitine Cell_Culture->Pre_incubation Add_Substrate Add Fatty Acid Substrate (e.g., [1-14C]Heptanoic Acid) Pre_incubation->Add_Substrate CO2_Trapping 14CO2 Trapping Add_Substrate->CO2_Trapping ASM_Measurement Acid-Soluble Metabolite (ASM) Measurement Add_Substrate->ASM_Measurement

Caption: General workflow for an in vitro fatty acid oxidation assay.

Future Directions and Drug Development

The study of 3-hydroxyheptanoic acid and its metabolic context is critical for the development of novel therapies for MCADD and other fatty acid oxidation disorders. The therapeutic agent triheptanoin, a triglyceride of heptanoic acid, has shown promise in treating long-chain fatty acid oxidation disorders by providing an alternative energy source and promoting anaplerosis.[11][12][13] Further research into the metabolism of odd-chain fatty acids and the downstream effects of metabolites like 3-hydroxyheptanoic acid may uncover new therapeutic targets.

Monitoring the levels of 3-hydroxyheptanoic acid can serve as a valuable pharmacodynamic biomarker in clinical trials for new drugs targeting fatty acid oxidation. A reduction in the urinary or plasma concentration of this metabolite could indicate the restoration of normal metabolic flux and therapeutic efficacy.

Conclusion

3-Hydroxyheptanoic acid is a key metabolite in the oxidation of odd-chain fatty acids, and its quantification is of paramount importance in the diagnosis and management of MCADD. The detailed experimental protocols provided in this guide offer a robust framework for the accurate measurement of this biomarker. A deeper understanding of the biochemical pathways involving 3-hydroxyheptanoic acid will continue to drive innovation in the development of targeted therapies for inborn errors of metabolism, ultimately improving patient outcomes.

References

Foundational

An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, its structural analogs, and derivatives, with a focus on their synthesis,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

3-Hydroxyheptanoic acid is a medium-chain fatty acid (MCFA) characterized by a hydroxyl group at the third carbon position.[1] Like other 3-hydroxy fatty acids, it is a chiral molecule and can exist in both (R) and (S) enantiomeric forms. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antiproliferative, and immunomodulatory effects. This guide will delve into the chemical synthesis of these molecules, their known biological targets and signaling pathways, and detailed protocols for their evaluation.

Chemical Synthesis of 3-Hydroxyheptanoic Acid and Its Analogs

The synthesis of 3-hydroxyheptanoic acid and its derivatives can be achieved through various chemical and biological methods.

General Synthetic Strategies

Several common strategies are employed for the synthesis of 3-hydroxy fatty acids and their analogs:

  • Chemical Synthesis:

    • Reformatsky Reaction: This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid.[2]

    • Aldol Condensation: The condensation of an enolate with an aldehyde or ketone can also yield a β-hydroxy carbonyl compound, a precursor to 3-hydroxy fatty acids.

    • Asymmetric Synthesis: Enantiomerically pure 3-hydroxy fatty acids can be synthesized using chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of β-keto esters is a common method.[2] A green synthesis approach starting from cellulose-derived levoglucosenone (B1675106) has also been reported for the synthesis of (R)-3-hydroxy fatty acids.[2]

  • Biosynthesis and Biocatalysis:

    • Depolymerization of Polyhydroxyalkanoates (PHAs): PHAs are biodegradable polyesters produced by various microorganisms. (R)-3-hydroxyalkanoic acids can be obtained by the hydrolysis of these polymers.[3]

    • Microbial Fermentation: Genetically engineered microorganisms can be used to produce specific 3-hydroxy fatty acids.

Synthesis of Structural Analogs and Derivatives

Structural modifications of 3-hydroxyheptanoic acid can be made to enhance its biological activity or to probe its structure-activity relationship (SAR). Common derivatives include:

  • Esters: The carboxylic acid group can be esterified with various alcohols to produce methyl, ethyl, or benzyl (B1604629) esters. This can improve the compound's lipophilicity and cell permeability.

  • Amides: Amidation of the carboxylic acid with amines can lead to a diverse range of analogs with potentially altered biological properties.

  • Halogenated Derivatives: Introduction of halogen atoms at specific positions on the alkyl chain can modulate the electronic properties and biological activity of the molecule.

  • Unsaturated Derivatives: The introduction of double or triple bonds into the alkyl chain can influence the molecule's conformation and interaction with biological targets.

  • Oxo-derivatives: Oxidation of the hydroxyl group yields the corresponding 3-oxoheptanoic acid, which may also exhibit biological activity.[4]

A general workflow for the synthesis and evaluation of 3-hydroxyheptanoic acid analogs is depicted below.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Heptanal (B48729), Haloesters) synthesis Chemical Synthesis (e.g., Reformatsky, Aldol) start->synthesis derivatization Derivatization (Esterification, Amidation) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial antiproliferative Antiproliferative Assays (MTT, Cell Cycle Analysis) purification->antiproliferative signaling Signaling Pathway Analysis (Receptor Activation, Downstream Effects) antimicrobial->signaling antiproliferative->signaling data_analysis Data Analysis signaling->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

General workflow for the synthesis and evaluation of 3-hydroxyheptanoic acid analogs.

Biological Activities and Signaling Pathways

3-Hydroxyheptanoic acid and its analogs exhibit a range of biological activities, primarily antimicrobial and antiproliferative effects. These activities are often linked to their interaction with specific cellular targets and signaling pathways.

Antimicrobial Activity

Medium-chain fatty acids and their 3-hydroxy derivatives are known to possess antimicrobial properties against a variety of bacteria and fungi.[3] The proposed mechanism of action often involves the disruption of the microbial cell membrane, leading to increased permeability and cell death. The presence of the carboxylic acid group is often essential for this activity.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Medium-Chain Fatty Acids and Derivatives

Compound/DerivativeMicroorganismMIC (mM)Reference
(R)-3-Hydroxyoctanoic acidStaphylococcus aureus2.8 - 7.0[3]
(R)-3-Hydroxyoctanoic acidEscherichia coli2.8 - 7.0[3]
(R)-3-Hydroxyoctanoic acidCandida albicans0.1 - 6.3[3]
(R)-3-Hydroxyoctanoic acidMicrosporum gypseum0.1 - 6.3[3]
3-Halogenated octanoic acidsCandida albicans-[3]
(E)-oct-2-enoic acidPseudomonas aeruginosa-[3]
Antiproliferative Activity

Certain derivatives of 3-hydroxyalkanoic acids have demonstrated antiproliferative effects against mammalian cell lines. For example, (E)-oct-2-enoic acid and 3-oxooctanoic acid, derivatives of 3-hydroxyoctanoic acid, have shown inhibitory effects on human lung fibroblast cell proliferation.[3]

Table 2: Antiproliferative Activity of 3-Hydroxyalkanoic Acid Derivatives

Compound/DerivativeCell LineIC50 (mM)Reference
(E)-oct-2-enoic acidHuman Lung Fibroblast1.7[3]
3-Oxooctanoic acidHuman Lung Fibroblast1.6[3]
Signaling Pathways: GPR84 Activation

A key signaling pathway implicated in the biological effects of medium-chain 3-hydroxy fatty acids is the activation of the G protein-coupled receptor 84 (GPR84).[5] GPR84 is primarily expressed in immune cells such as leukocytes, monocytes, and macrophages.[5] Activation of GPR84 by its ligands, which include 3-hydroxy fatty acids with carbon chain lengths of 10 to 12, couples to a pertussis toxin-sensitive Gi/o pathway.[5][6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[5]

The activation of GPR84 has been shown to have pro-inflammatory effects, including the amplification of lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine interleukin-12 (B1171171) (IL-12) p40.[5]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 3-Hydroxyheptanoic Acid (or analog) receptor GPR84 ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ca2 Ca2+ Mobilization g_protein->ca2 induces camp cAMP ac->camp produces inflammation Pro-inflammatory Response (e.g., IL-12 production) camp->inflammation regulates ca2->inflammation triggers

Simplified signaling pathway of GPR84 activation by 3-hydroxy fatty acids.

Table 3: GPR84 Activation by 3-Hydroxy Medium-Chain Fatty Acids

CompoundEC50 (µM)Reference
2-Hydroxy capric acid (C10)31[5]
3-Hydroxy capric acid (C10)230[5]
2-Hydroxy lauric acid (C12)9.9[5]
3-Hydroxy lauric acid (C12)13[5]

Note: While direct EC50 values for 3-hydroxyheptanoic acid are not available in the cited literature, the data for C10 and C12 analogs strongly suggest that 3-hydroxyheptanoic acid is a potential GPR84 agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-hydroxyheptanoic acid and its derivatives.

Synthesis of 3-Hydroxyheptanoic Acid (Illustrative Protocol)

This protocol is a general representation based on common synthetic methods for β-hydroxy acids.

Materials:

Procedure (Reformatsky Reaction):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and anhydrous diethyl ether under a nitrogen atmosphere.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reactants: A mixture of heptanal and ethyl bromoacetate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

  • Hydrolysis: The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 3-hydroxyheptanoic acid. The crude product can be purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solution of the test compound (e.g., 3-hydroxyheptanoic acid derivative) in a suitable solvent (e.g., DMSO or ethanol)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cell Proliferation

This protocol is a standard method for assessing cell viability and proliferation.[9][10]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

3-Hydroxyheptanoic acid and its structural analogs represent a promising class of compounds with diverse biological activities. Their synthesis is accessible through various established chemical and biological methods, allowing for the generation of a wide range of derivatives for SAR studies. The antimicrobial and antiproliferative effects of these compounds, potentially mediated through the GPR84 signaling pathway, warrant further investigation for their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological evaluation of these intriguing molecules. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the lead compounds for improved potency and selectivity, and evaluating their efficacy in in vivo models of disease.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Stability of 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the physical and chemical stability of 3-hydroxyheptanoic acid. While specific experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical stability of 3-hydroxyheptanoic acid. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates likely stability characteristics based on its chemical structure and the known behavior of similar beta-hydroxy fatty acids. It outlines detailed experimental protocols for assessing stability under various stress conditions, as mandated by international guidelines, and describes the development of a suitable stability-indicating analytical method. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug products containing 3-hydroxyheptanoic acid, enabling them to design robust stability studies and ensure product quality and shelf-life.

Introduction

3-Hydroxyheptanoic acid is a medium-chain beta-hydroxy fatty acid with potential applications in various fields, including pharmaceuticals and metabolic research.[1] As with any compound intended for therapeutic use, a thorough understanding of its physical and chemical stability is paramount to ensure its safety, efficacy, and quality throughout its shelf life. Stability studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stable formulations.[2]

This guide outlines a systematic approach to evaluating the stability of 3-hydroxyheptanoic acid, in accordance with the principles laid out by the International Council for Harmonisation (ICH) guidelines on stability testing.[3]

Physicochemical Properties of 3-Hydroxyheptanoic Acid

A summary of the known and predicted physicochemical properties of 3-hydroxyheptanoic acid is presented in Table 1. These properties are fundamental to understanding its potential stability challenges.

Table 1: Physicochemical Properties of 3-Hydroxyheptanoic Acid

PropertyValueSource
Molecular FormulaC₇H₁₄O₃PubChem[4]
Molecular Weight146.18 g/mol PubChem[4]
Predicted pKa (Strongest Acidic)4.77Human Metabolome Database[1]
Predicted Water Solubility39.1 g/LHuman Metabolome Database[1]
Predicted LogP1.06Human Metabolome Database[1]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[2] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The goal is to achieve a target degradation of 5-20%.[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the diagram below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 3-Hydroxyheptanoic Acid (API) Solution Prepare Solution (e.g., 1 mg/mL in appropriate solvent) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) Solution->Thermal Photo Photolytic Degradation (ICH Q1B light conditions) Solution->Photo Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize caption Figure 1: General Experimental Workflow for Forced Degradation Studies.

Caption: General experimental workflow for forced degradation studies.

Experimental Protocols

The following are detailed protocols for the forced degradation of 3-hydroxyheptanoic acid. These are starting points and may need to be adjusted based on the observed degradation.

3.2.1. Hydrolytic Degradation

  • Objective: To assess the stability of 3-hydroxyheptanoic acid in acidic and basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of 3-hydroxyheptanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For acidic hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Prior to analysis, neutralize the samples (acidic samples with NaOH, basic samples with HCl).

    • Analyze the samples using a stability-indicating HPLC-UV method.

3.2.2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of 3-hydroxyheptanoic acid to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of 3-hydroxyheptanoic acid.

    • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

    • Analyze the samples directly using a stability-indicating HPLC-UV method.

3.2.3. Thermal Degradation

  • Objective: To determine the effect of high temperature on the stability of 3-hydroxyheptanoic acid.

  • Protocol:

    • Place solid 3-hydroxyheptanoic acid in a controlled temperature chamber at 80°C.

    • Collect samples at different time points (e.g., 1, 3, 5, and 7 days).

    • Prepare solutions of the stressed solid samples at a concentration of 1 mg/mL and analyze by HPLC-UV.

3.2.4. Photolytic Degradation

  • Objective: To assess the stability of 3-hydroxyheptanoic acid upon exposure to light.

  • Protocol:

    • Expose a solution of 3-hydroxyheptanoic acid (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the exposed and control samples by HPLC-UV.

Potential Degradation Pathways

Based on the chemical structure of a beta-hydroxy acid, potential degradation pathways under stress conditions can be postulated. The presence of a hydroxyl group and a carboxylic acid functional group suggests susceptibility to dehydration and oxidation.

Degradation_Pathway cluster_main Potential Degradation of 3-Hydroxyheptanoic Acid cluster_dehydration Dehydration (Acidic/Thermal Stress) cluster_oxidation Oxidation (Oxidative Stress) node_start 3-Hydroxyheptanoic Acid C₇H₁₄O₃ node_dehydrated Hept-2-enoic Acid and/or Hept-3-enoic Acid node_start->node_dehydrated - H₂O node_oxidized 3-Oxoheptanoic Acid node_start->node_oxidized [O] caption Figure 2: Postulated Degradation Pathways for 3-Hydroxyheptanoic Acid.

Caption: Postulated degradation pathways for 3-hydroxyheptanoic acid.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for 3-hydroxyheptanoic acid.

HPLC Method Parameters

A starting point for the development of an HPLC-UV method is provided in Table 2. This method will likely require optimization to achieve adequate separation of all degradation products.

Table 2: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

The results from the forced degradation studies should be compiled to understand the stability profile of 3-hydroxyheptanoic acid. An example of how this data can be presented is shown in Table 3.

Table 3: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationAssay of 3-Hydroxyheptanoic Acid (%)Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C24 h92.5D1 (3.2%), D2 (2.8%)
0.1 M NaOH, 60°C24 h88.1D1 (5.9%), D3 (4.5%)
3% H₂O₂, RT24 h95.3D4 (2.1%)
Thermal, 80°C7 days98.7Minor peaks <0.5%
Photolytic (ICH Q1B)-99.2No significant degradation

D1, D2, D3, D4 represent different degradation products observed in the chromatogram.

Conclusion

This technical guide provides a framework for assessing the physical and chemical stability of 3-hydroxyheptanoic acid. While specific experimental data is not yet widely available, the protocols and methodologies outlined here, based on established scientific principles and regulatory guidelines, offer a robust starting point for any stability program. The successful execution of these studies will provide a comprehensive understanding of the degradation behavior of 3-hydroxyheptanoic acid, which is essential for the development of safe, effective, and stable pharmaceutical products. Further research is warranted to generate specific stability data for this molecule and to fully characterize its degradation products.

References

Foundational

3-hydroxyheptanoic acid CAS number and molecular weight

This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its fundamental chemical properties, det...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological roles.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for 3-hydroxyheptanoic acid are summarized in the table below.

PropertyValueReference
CAS Number 17587-29-0[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of 3-hydroxyheptanoic acid, providing a practical foundation for laboratory work.

Synthesis of 3-Hydroxyheptanoic Acid via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to yield β-hydroxy acids such as 3-hydroxyheptanoic acid.[2][3][4][5][6] The following is a representative protocol.

Materials:

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

  • Reaction Initiation: Add a solution of ethyl bromoacetate in anhydrous diethyl ether or THF to the flask. A small crystal of iodine can be added to initiate the reaction if necessary. The mixture is gently warmed until the reaction begins, as indicated by a slight turbidity and disappearance of the iodine color.

  • Aldehyde Addition: Once the reaction is initiated, a solution of pentanal in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition of pentanal is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. This step hydrolyzes the organozinc intermediate. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxyheptanoate.

  • Purification of the Ester: The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

  • Saponification to the Acid: The purified ethyl 3-hydroxyheptanoate is dissolved in ethanol, and an aqueous solution of KOH or NaOH is added. The mixture is stirred at room temperature or gently heated until the saponification is complete (monitored by TLC).

  • Acidification and Final Extraction: The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic. The precipitated 3-hydroxyheptanoic acid is then extracted with dichloromethane or diethyl ether.

  • Final Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield 3-hydroxyheptanoic acid. Further purification can be achieved by recrystallization or distillation under high vacuum.

Analysis of 3-Hydroxyheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-hydroxy fatty acids in various biological and synthetic samples. The following protocol is a general guideline that can be optimized for specific instrumentation and sample matrices.

Materials:

  • Sample containing 3-hydroxyheptanoic acid

  • Internal standard (e.g., a deuterated analog of a similar 3-hydroxy fatty acid)

  • Solvents for extraction (e.g., ethyl acetate (B1210297), hexane)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of the sample (e.g., plasma, cell culture medium, or a synthetic reaction aliquot), add a known amount of the internal standard.

    • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group.

    • Extract the lipids, including 3-hydroxyheptanoic acid, with an organic solvent such as ethyl acetate or a hexane/isopropanol mixture. Perform the extraction multiple times to ensure high recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and a small amount of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the reaction vial and heat it at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This step increases the volatility and thermal stability of the analyte for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions (Example):

      • Injector Temperature: 250 °C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) and hold for a final period.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification. The characteristic ions for the TMS derivative of 3-hydroxyheptanoic acid would be monitored in SIM mode.

  • Data Analysis:

    • Identify the peak corresponding to the TMS-derivatized 3-hydroxyheptanoic acid based on its retention time and mass spectrum. The mass spectrum will show characteristic fragmentation patterns.

    • Quantify the amount of 3-hydroxyheptanoic acid by comparing the peak area of the analyte to that of the internal standard.

Biological Significance and Signaling Pathways

3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid. While specific signaling pathways directly initiated by 3-hydroxyheptanoic acid are not well-documented in current literature, fatty acids, in general, are known to act as signaling molecules.[7] They can modulate cellular processes through various mechanisms, including interaction with G-protein coupled receptors (GPCRs).[8][9][10][11] It is plausible that 3-hydroxyheptanoic acid could exert biological effects through similar pathways.

Some fatty acids are known to activate GPCRs such as the free fatty acid receptors (FFARs), leading to downstream signaling cascades involving G-proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase or phospholipase C, affecting levels of second messengers like cAMP and IP₃/DAG.[9][10][11] For instance, oleic acid has been shown to impair insulin (B600854) signaling through STAT3 and C/EBPalpha.[12]

Furthermore, in the context of microbiology, some 3-hydroxy fatty acids are components of bacterial lipopolysaccharides and can be involved in bacterial communication and virulence, a process known as quorum sensing.[13] However, a direct role for 3-hydroxyheptanoic acid as a quorum sensing molecule has not been definitively established.[14][15][16][17]

Mandatory Visualizations

The following diagrams illustrate key concepts related to 3-hydroxyheptanoic acid.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis via Reformatsky Reaction cluster_analysis GC-MS Analysis Pentanal Pentanal Reformatsky Reformatsky Reaction Pentanal->Reformatsky EtBromoacetate Ethyl Bromoacetate EtBromoacetate->Reformatsky Zinc Zinc Zinc->Reformatsky Ester Ethyl 3-hydroxyheptanoate Reformatsky->Ester Hydrolysis Saponification & Acidification Ester->Hydrolysis Product 3-Hydroxyheptanoic Acid Hydrolysis->Product Sample Sample containing 3-Hydroxyheptanoic Acid Product->Sample to Analysis Derivatization TMS Derivatization Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for the synthesis and analysis of 3-hydroxyheptanoic acid.

Hypothetical_Fatty_Acid_Signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (e.g., FFAR) G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein Activates FA 3-Hydroxyheptanoic Acid (Extracellular) FA->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Gene Expression Changes) Second_Messenger->Cellular_Response Initiates

Hypothetical signaling pathway for a fatty acid via a G-protein coupled receptor.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of 3-Hydroxyheptanoic Acid in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Introduction 3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid. The quantification of 3-hydroxyheptanoic acid and other hydroxy fatty acid...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid. The quantification of 3-hydroxyheptanoic acid and other hydroxy fatty acids in plasma is crucial for studying metabolic pathways and diagnosing certain metabolic disorders. This application note provides a detailed protocol for the quantification of 3-hydroxyheptanoic acid in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar short- and medium-chain hydroxy acids.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 3-hydroxyheptanoic acid in human plasma.

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of 3-hydroxyheptanoic acid from plasma samples.

  • Materials:

    • Human plasma samples

    • 3-hydroxyheptanoic acid analytical standard

    • Internal Standard (IS) (e.g., stable isotope-labeled 3-hydroxyheptanoic acid or a structurally similar compound not endogenously present)

    • Methanol (B129727), LC-MS grade, containing 0.1% formic acid (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

  • Procedure:

    • Thaw plasma samples on ice.

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 400 µL of ice-cold methanol with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: Phenomenex Luna C18(2), 100Å, 150 x 2 mm, 3 µm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
8.0595
8.1955
10.0955

3. Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (Hypothetical):

    • Note: These transitions should be optimized for the specific instrument and analyte.

    • 3-Hydroxyheptanoic Acid: Precursor Ion (Q1) m/z 145.1 -> Product Ion (Q3) m/z 101.1

    • Internal Standard: To be determined based on the selected IS.

  • MS Parameters:

    • Declustering Potential (DP): -60 V

    • Collision Energy (CE): -15 V

    • Collision Cell Exit Potential (CXP): -8 V

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 30 psi

    • Temperature: 500°C

    • IonSpray Voltage: -4500 V

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of 3-hydroxyheptanoic acid, based on data from analogous compounds.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Weighting FactorCorrelation Coefficient (r²)
3-Hydroxyheptanoic Acid0.05 - 101/x²> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
3-Hydroxyheptanoic AcidLLOQ0.05< 15< 1585 - 115
Low0.15< 10< 1090 - 110
Mid1.5< 10< 1090 - 110
High8.0< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
3-Hydroxyheptanoic AcidLow (0.15)> 8585 - 115
Mid (1.5)> 8585 - 115
High (8.0)> 8585 - 115
Internal Standard-> 8585 - 115

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of odd-chain fatty acid metabolism and the analytical workflow for the quantification of 3-hydroxyheptanoic acid.

Metabolism of Heptanoate Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis BetaOxidation Mitochondrial β-Oxidation Heptanoate->BetaOxidation C5KetoneBodies C5-Ketone Bodies (e.g., 3-hydroxypentanoate) BetaOxidation->C5KetoneBodies Hepatic Metabolism AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->TCACycle Anaplerosis Energy Energy (ATP) TCACycle->Energy LC-MS/MS Workflow for 3-Hydroxyheptanoic Acid Quantification PlasmaSample Plasma Sample Collection Spiking Internal Standard Spiking PlasmaSample->Spiking ProteinPrecipitation Protein Precipitation (Methanol + 0.1% Formic Acid) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMSMS LC-MS/MS Analysis (C18, Negative ESI, MRM) SupernatantTransfer->LCMSMS DataAnalysis Data Analysis (Quantification) LCMSMS->DataAnalysis Results Results (Concentration of 3-Hydroxyheptanoic Acid) DataAnalysis->Results

References

Application

Application Note: Quantitative Analysis of 3-Hydroxyheptanoic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed protocol for the determination and quantification of 3-hydroxyheptanoic acid in human urine sampl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the determination and quantification of 3-hydroxyheptanoic acid in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Hydroxy fatty acids are intermediate metabolites in the mitochondrial fatty acid β-oxidation pathway.[1] Their analysis in urine is crucial for diagnosing certain inborn errors of metabolism, particularly defects in L-3-hydroxyacyl CoA dehydrogenases.[1] The method described herein involves sample collection, liquid-liquid extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. This protocol is designed to deliver high sensitivity and accuracy for clinical and research applications.

Principle of the Method

The analysis of non-volatile organic acids like 3-hydroxyheptanoic acid requires a multi-step process to prepare them for gas chromatography. The overall workflow is as follows:

  • Sample Preparation: Urine samples are first acidified to protonate the carboxylic acid group. A stable isotope-labeled internal standard is added for accurate quantification.

  • Extraction: The target analyte is extracted from the aqueous urine matrix into an organic solvent.

  • Derivatization: The extracted, dried analyte is chemically modified to increase its volatility and thermal stability. This is typically achieved by silylation, where active hydrogen atoms on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[2][3]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the analyte and detects the resulting ions, allowing for identification and quantification.

Experimental Protocol

Required Materials and Reagents
  • Apparatus:

    • GC-MS System (e.g., Agilent 5890 series II or equivalent)[4]

    • Autosampler

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

    • Heating block or microwave oven[5]

    • Glass test tubes and autosampler vials with inserts

  • Reagents:

    • 3-Hydroxyheptanoic acid standard

    • Stable isotope-labeled internal standard (e.g., Deuterated 3-hydroxyheptanoic acid)

    • Ethyl acetate (B1210297) (HPLC grade)[4]

    • 6 M Hydrochloric Acid (HCl)[4]

    • Sodium Chloride (NaCl)

    • Anhydrous Sodium Sulfate

    • Pyridine[6]

    • Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[4][5]

    • Urease (optional, for urea (B33335) removal)[7]

    • Ultrapure water

Sample Collection and Storage
  • Collect a first-morning midstream urine sample in a sterile container.[8]

  • For optimal preservation, store samples at -20°C or lower until analysis.[2] Avoid repeated freeze-thaw cycles.

Sample Preparation and Extraction
  • Thaw urine samples to room temperature.

  • Pipette 1-3 mL of urine into a clean glass tube.[5]

  • Add the internal standard to each sample for accurate quantification.

  • Acidify the sample to a pH of less than 2 by adding 6 M HCl (approximately 50-125 µL).[4] Verify the pH with pH paper.

  • Saturate the sample with solid NaCl to improve extraction efficiency.[2]

  • Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.[4]

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Repeat the extraction (steps 6-8) with another 3 mL of ethyl acetate and combine the organic layers.

  • Dry the pooled extract completely under a gentle stream of nitrogen at a temperature of 25-40°C.[4][9] Over-drying or excessive heat can lead to the loss of shorter-chain hydroxy acids.[9]

Derivatization
  • To the dried residue, add 75-100 µL of BSTFA + 1% TMCS and 20-100 µL of pyridine.[4][5][6] Pyridine acts as a catalyst and aids in dissolving the residue.

  • Cap the vial tightly and heat at 60-80°C for 45-60 minutes to ensure complete derivatization.[4][6]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Analysis

The following are typical parameters and can be optimized for the specific instrument used.

ParameterSettingReference
Gas Chromatograph
Injection Volume1 µL[4]
Injector Temperature280°C[5]
Injection ModeSplitless[10]
Carrier GasHelium, constant flow at 1.0-1.2 mL/min[11][12]
ColumnHP-5MS (or equivalent), 30m x 0.25mm ID, 0.25µm film[4]
Oven ProgramInitial 80°C, hold 5 min; ramp 3.8°C/min to 200°C; ramp 15°C/min to 290°C, hold 6 min.[4]
Mass Spectrometer
Ion SourceElectron Impact (EI)[1]
Ionization Energy70 eV[10]
Ion Source Temp.200-230°C[10]
MS Transfer Line290-310°C[10]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan[4]
Quantitation Ions For TMS-derivatized 3-hydroxy acids, a characteristic fragment is often observed at m/z 233. Specific ions for 3-hydroxyheptanoic acid and the internal standard should be determined by analyzing pure standards.[4]

Data and Performance

Quantitative data should be generated using a calibration curve prepared from the 3-hydroxyheptanoic acid standard. The performance of organic acid assays can vary, but typical values are summarized below.

Table 1: Representative Performance Characteristics for Urinary Organic Acid Analysis by GC-MS

Parameter Value Notes Reference
Precision
Within-day RSD 2.6% - 12.7% Based on scan-mode analysis of various organic acids in urine. [13][14]
Total RSD (Inter-day) 4.2% - 11.8% Based on scan-mode analysis of various organic acids in urine. [13][14]
Recovery
Mean Recovery 86% - 130% For various organic acids using ethyl acetate extraction. [14]
Limits

| Limit of Detection | 0.03 - 0.34 mmol/mol creatinine (B1669602) | For various organic acids. Specific LOD for 3-hydroxyheptanoic acid should be determined empirically. |[15] |

RSD: Relative Standard Deviation

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start 1. Urine Sample (1-3 mL) add_is 2. Add Internal Standard start->add_is acidify 3. Acidify (pH < 2) with HCl add_is->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry 5. Evaporate to Dryness (Nitrogen Stream) extract->dry add_reagent 6. Add BSTFA + 1% TMCS & Pyridine dry->add_reagent heat 7. Heat at 60-80°C add_reagent->heat inject 8. Inject into GC-MS heat->inject separate 9. GC Separation inject->separate detect 10. MS Detection (SIM/Scan) separate->detect quantify 11. Quantification (vs. Internal Standard) detect->quantify report 12. Report Results quantify->report

Caption: Experimental workflow for GC-MS analysis of 3-hydroxyheptanoic acid.

fatty_acid_oxidation fatty_acyl_coa Fatty Acyl-CoA (e.g., Heptanoyl-CoA) enoyl_coa 2,3-Enoyl-CoA fatty_acyl_coa->enoyl_coa enzyme1 Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA (3-Hydroxyheptanoyl-CoA) enoyl_coa->hydroxyacyl_coa enzyme2 Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa urine Excreted in Urine as 3-Hydroxyheptanoic Acid hydroxyacyl_coa->urine enzyme3 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/MTP) acetyl_coa Acetyl-CoA + Shorter Acyl-CoA ketoacyl_coa->acetyl_coa enzyme4 3-Ketoacyl-CoA Thiolase enzyme1->enoyl_coa enzyme2->hydroxyacyl_coa enzyme3->ketoacyl_coa enzyme4->acetyl_coa

References

Method

Application Note: Derivatization of 3-Hydroxyheptanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxyheptanoic acid is a short-chain hydroxy fatty acid that is of increasing interest in various research fields, including microbiology,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptanoic acid is a short-chain hydroxy fatty acid that is of increasing interest in various research fields, including microbiology, where it is a constituent of certain bacterial lipids, and in clinical research as a potential biomarker for metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the polar nature of the hydroxyl and carboxylic acid functional groups in 3-hydroxyheptanoic acid results in low volatility, making direct GC-MS analysis challenging. Derivatization is therefore a crucial step to increase the volatility and thermal stability of the analyte, thereby improving chromatographic separation and detection sensitivity.

This application note provides detailed protocols for two effective derivatization methods for 3-hydroxyheptanoic acid: a one-step silylation and a two-step esterification followed by silylation. It also includes typical GC-MS parameters and expected mass spectral data for the analysis of the derivatized product.

Methods Overview

Two primary derivatization strategies are presented for the analysis of 3-hydroxyheptanoic acid by GC-MS:

  • One-Step Silylation: This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to simultaneously derivatize both the hydroxyl and carboxylic acid groups, forming a trimethylsilyl (B98337) (TMS) ether and a TMS ester, respectively. This is a rapid and efficient single-step reaction.[1]

  • Two-Step Esterification and Silylation: This approach first involves the esterification of the carboxylic acid group to a methyl ester using boron trifluoride-methanol (BF3-Methanol).[2][3] The resulting methyl 3-hydroxyheptanoate is then subjected to a second derivatization step to silylate the hydroxyl group using BSTFA/TMCS. This method can be more robust and yield stable derivatives.[1]

Data Presentation

The choice of derivatization method can impact analytical performance. The following table summarizes a comparison of the two methods based on typical performance characteristics for short-chain hydroxy fatty acids.

Table 1: Comparison of Derivatization Methods for 3-Hydroxyheptanoic Acid

ParameterOne-Step Silylation (BSTFA/TMCS)Two-Step Esterification & Silylation (BF3-Methanol & BSTFA/TMCS)
Target Groups Carboxyl and HydroxylCarboxyl (Esterification), Hydroxyl (Silylation)
Key Advantages - Single reaction step- Fast reaction time- Forms stable fatty acid methyl esters (FAMEs)- Robust and widely used method
Key Disadvantages - Derivatives can be moisture sensitive- Potential for incomplete derivatization- Two-step process is more time-consuming- BF3-Methanol can be harsh on certain analytes
Typical Recovery >90% (estimated for similar analytes)>85% (estimated for similar analytes)
Reproducibility (RSD) <15% (for automated methods)[4][5]<15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (typical for GC-MS)[6]0.01 - 0.1 µg/mL (typical for GC-MS)[6]

Experimental Protocols

Materials and Reagents
  • 3-Hydroxyheptanoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous Methanol

  • Hexane (B92381) (GC grade)

  • Pyridine (B92270) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol 1: One-Step Silylation

This protocol describes the derivatization of 3-hydroxyheptanoic acid using BSTFA with 1% TMCS.

1. Sample Preparation:

  • Accurately weigh 1 mg of 3-hydroxyheptanoic acid standard into a 2 mL reaction vial.
  • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen gas. Moisture will deactivate the silylating reagent.

2. Derivatization Reaction:

  • Add 100 µL of pyridine to the dried sample and vortex briefly to dissolve.
  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
  • Securely cap the vial and vortex for 30 seconds.
  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]

3. Sample Analysis:

  • After cooling to room temperature, the sample is ready for GC-MS analysis.
  • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol details the derivatization of 3-hydroxyheptanoic acid through esterification followed by silylation.

Step 1: Esterification

1. Sample Preparation:

  • Accurately weigh 1 mg of 3-hydroxyheptanoic acid standard into a 2 mL reaction vial.
  • Dry the sample completely if it is in an aqueous solution.

2. Esterification Reaction:

  • Add 0.5 mL of 14% BF3-Methanol solution to the vial.[2]
  • Securely cap the vial and vortex for 30 seconds.
  • Heat the vial at 60°C for 15 minutes.

3. Extraction:

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the vial.
  • Vortex vigorously for 1 minute to extract the methyl 3-hydroxyheptanoate into the hexane layer.
  • Allow the layers to separate.
  • Carefully transfer the upper hexane layer to a clean vial.
  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.
  • Evaporate the hexane under a gentle stream of nitrogen to concentrate the sample.

Step 2: Silylation

4. Silylation Reaction:

  • To the dried residue of methyl 3-hydroxyheptanoate, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
  • Securely cap the vial and vortex for 30 seconds.
  • Heat the vial at 60°C for 30 minutes.

5. Sample Analysis:

  • After cooling to room temperature, the sample is ready for GC-MS analysis.
  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized 3-hydroxyheptanoic acid. These may require optimization based on the specific instrument and column used.

Table 2: Typical GC-MS Conditions

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program - Initial: 80°C, hold for 2 min- Ramp 1: 10°C/min to 200°C- Ramp 2: 20°C/min to 280°C, hold for 5 min[7]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Expected Mass Spectral Data

Derivatization of 3-hydroxyheptanoic acid results in characteristic mass spectra that can be used for identification and quantification.

  • TMS Derivative of 3-Hydroxyheptanoic Acid: The fully silylated derivative will have a trimethylsilyl group on both the hydroxyl and carboxyl moieties. The mass spectrum is expected to show a characteristic fragmentation pattern. A key diagnostic ion for 3-hydroxy fatty acids is formed by the cleavage between the C3 and C4 carbons.

  • TMS Derivative of Methyl 3-Hydroxyheptanoate: This derivative will have a methyl ester at the carboxyl position and a TMS ether at the hydroxyl position. The mass spectrum will also exhibit characteristic fragments.

Table 3: Key Mass-to-Charge Ratios (m/z) for Derivatized 3-Hydroxyheptanoic Acid

DerivativeKey Fragment Ions (m/z)Description of Fragments
TMS-3-hydroxyheptanoic acid 233[M-C4H9]+, characteristic fragment from cleavage between C3-C4
175Characteristic fragment of TMS-derivatized 3-hydroxy acids[8]
73[(CH3)3Si]+
Methyl 3-hydroxyheptanoate-TMS 175[M-C4H9]+, characteristic fragment from cleavage between C3-C4
103[CH(OTMS)=CH2]+
73[(CH3)3Si]+

Mandatory Visualization

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-Hydroxyheptanoic Acid Sample Dry Dry Sample (if aqueous) Sample->Dry Deriv Add Derivatization Reagent(s) (e.g., BSTFA/TMCS or BF3-Methanol) Dry->Deriv Transfer to reaction vial Heat Heat (e.g., 60°C) Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Inject into GC-MS

Caption: General experimental workflow for the derivatization and analysis of 3-hydroxyheptanoic acid.

Derivatization_Reactions cluster_silylation One-Step Silylation cluster_ester_silylation Two-Step Esterification & Silylation HHA 3-Hydroxyheptanoic Acid TMS_HHA TMS-3-Hydroxyheptanoate- TMS-ether HHA->TMS_HHA Heat BSTFA BSTFA/TMCS BSTFA->TMS_HHA HHA2 3-Hydroxyheptanoic Acid Me_HHA Methyl 3-Hydroxyheptanoate HHA2->Me_HHA Heat BF3 BF3-Methanol BF3->Me_HHA TMS_Me_HHA Methyl 3-Hydroxyheptanoate- TMS-ether Me_HHA->TMS_Me_HHA Heat BSTFA2 BSTFA/TMCS BSTFA2->TMS_Me_HHA

References

Application

Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid that serves as a potential biomarker in various metabolic processes. Accurate and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid that serves as a potential biomarker in various metabolic processes. Accurate and reliable quantification of 3-hydroxyheptanoic acid in biological matrices is crucial for understanding its physiological roles and its implications in disease states. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of 3-hydroxyheptanoic acid from complex biological samples prior to downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

This document provides a detailed protocol for the solid-phase extraction of 3-hydroxyheptanoic acid from biological samples. The methodology presented is adapted from established protocols for similar short and medium-chain hydroxy fatty acids.

Metabolic Significance of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids, including 3-hydroxyheptanoic acid, are intermediates in the mitochondrial β-oxidation of fatty acids.[1][2] Under certain physiological conditions, such as fasting or inborn errors of metabolism, the concentration of these metabolites can be altered. Furthermore, medium-chain 3-hydroxy fatty acids can act as signaling molecules by activating specific G-protein coupled receptors, such as HCA3, which is involved in the regulation of lipolysis.[2] The omega-oxidation of 3-hydroxy fatty acids can lead to the formation of 3-hydroxy dicarboxylic acids, which are then further metabolized.[3]

metabolic_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_omega_oxidation Omega-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyheptanoic Acid 3-Hydroxyheptanoic Acid 3-Hydroxyacyl-CoA->3-Hydroxyheptanoic Acid Hydrolysis Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) Thiolase Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA (n-2)->Acetyl-CoA 3-Hydroxy Dicarboxylic Acid 3-Hydroxy Dicarboxylic Acid 3-Hydroxyheptanoic Acid->3-Hydroxy Dicarboxylic Acid Hydroxylation HCA3 Receptor Activation HCA3 Receptor Activation 3-Hydroxyheptanoic Acid->HCA3 Receptor Activation Signaling

Caption: Metabolic fate of 3-hydroxyheptanoic acid.

Experimental Protocol: Solid-Phase Extraction of 3-Hydroxyheptanoic Acid

This protocol is designed for the extraction of 3-hydroxyheptanoic acid from plasma or serum samples. It is recommended to optimize the parameters for specific sample types and analytical requirements.

Materials:

  • SPE Cartridge: Reversed-phase polymeric SPE cartridge (e.g., Strata-X, Oasis HLB)

  • Sample: Plasma or serum

  • Internal Standard (IS): Labeled 3-hydroxyheptanoic acid (e.g., d3-3-hydroxyheptanoic acid)

  • Reagents:

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of sample, add the internal standard to a final concentration of 1 µg/mL.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 3-hydroxyheptanoic acid with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: SPE workflow for 3-hydroxyheptanoic acid.

Data Presentation

The following table summarizes typical performance data for the analysis of hydroxy fatty acids and short-chain fatty acids using solid-phase extraction based methods. These values can be used as a benchmark for method validation.

ParameterValueAnalyte ClassMatrixReference
Recovery 73.8 - 100%Fatty Acid Esters of Hydroxy Fatty AcidsSerum[4]
Recovery 98.34 - 137.83%Short-Chain Fatty AcidsFeces[5]
Limit of Detection (LOD) 0.11 - 0.36 µMShort-Chain Fatty AcidsFeces[5]
Limit of Quantification (LOQ) 0.38 - 1.21 µMShort-Chain Fatty AcidsFeces[5]
Within-day Variability (RSD) 7.1 - 13.8%Fatty Acid Esters of Hydroxy Fatty AcidsSerum[4]
Between-day Variability (RSD) 9.3 - 21.6%Fatty Acid Esters of Hydroxy Fatty AcidsSerum[4]

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of 3-hydroxyheptanoic acid from biological matrices. This sample preparation technique is crucial for obtaining clean extracts, thereby improving the sensitivity and accuracy of subsequent chromatographic analyses. Researchers are encouraged to optimize the protocol for their specific applications to achieve the best analytical performance.

References

Method

Application Notes and Protocols: 3-Hydroxyheptanoic Acid as a Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic disorders, particularly inborn errors of metabolism such as fatty acid oxidation disorders (FAODs), pose significant diagnostic chall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly inborn errors of metabolism such as fatty acid oxidation disorders (FAODs), pose significant diagnostic challenges. The identification of specific and reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and developing targeted therapies. 3-Hydroxyheptanoic acid, a medium-chain 3-hydroxy fatty acid, is an emerging biomarker of interest in this field. Its accumulation in biological fluids can be indicative of disruptions in the mitochondrial β-oxidation pathway. This document provides a comprehensive overview of the role of 3-hydroxyheptanoic acid as a biomarker, detailed analytical protocols for its quantification, and insights into its potential role in cellular signaling pathways.

Biochemical Basis and Clinical Significance

3-Hydroxyheptanoic acid is an intermediate in the β-oxidation of odd-chain fatty acids. In healthy individuals, it is efficiently metabolized. However, in certain metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the enzymatic block leads to the accumulation of upstream metabolites, including medium-chain 3-hydroxy fatty acids. While C8-acylcarnitine is the primary diagnostic marker for MCAD deficiency, the profiling of other related metabolites like 3-hydroxyheptanoic acid can provide a more comprehensive picture of the metabolic dysregulation. The urinary excretion of 3-hydroxydicarboxylic acids, which are derived from the omega-oxidation of 3-hydroxy fatty acids, is also often elevated in these conditions[1][2].

Data Presentation

While specific quantitative data for 3-hydroxyheptanoic acid in metabolic disorders is limited in publicly available literature, the following table summarizes the expected trends and reported concentrations for related 3-hydroxy fatty acids in healthy individuals and patients with fatty acid oxidation disorders. These values are typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of urine or plasma.

Analyte ClassBiological MatrixConditionReported Concentration/TrendReference
3-Hydroxy Fatty Acids (general)PlasmaHealthyLow, often near the limit of detection[3]
3-Hydroxy Fatty Acids (general)PlasmaFatty Acid Oxidation Disorders (e.g., LCHAD deficiency)Elevated[4]
3-Hydroxydicarboxylic AcidsUrineHealthy (Fasting)Trace amounts[1]
3-Hydroxydicarboxylic AcidsUrineDicarboxylic Aciduria (including MCAD deficiency)Increased excretion[1]
3-Hydroxyoctanoic AcidPlasmaConditions of increased β-oxidation (e.g., fasting, ketogenic diet)Can reach 5–20 μM[5][6]

Signaling Pathway Involvement

Recent research has identified a potential signaling role for medium-chain 3-hydroxy fatty acids through the activation of the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B[5][7][8]. 3-Hydroxyoctanoic acid, a close structural analog of 3-hydroxyheptanoic acid, is an endogenous agonist for this G protein-coupled receptor (GPCR)[5][7][8]. The activation of HCA3 is coupled to an inhibitory G-protein (Gᵢ), which leads to the downstream inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[5][6][9]. Furthermore, HCA3 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, through a pathway involving phospholipase C (PLC), protein kinase C (PKC), and matrix metalloproteinase (MMP)-mediated transactivation of the epidermal growth factor receptor (EGFR)[9].

HCA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_HHA 3-Hydroxyheptanoic Acid HCA3 HCA3 Receptor 3_HHA->HCA3 Gi Gαi/βγ HCA3->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC Gi->PLC Activation ATP ATP PKC PKC PLC->PKC Activation EGFR EGFR ERK ERK1/2 EGFR->ERK Activation MMP MMP MMP->EGFR Transactivation cAMP cAMP ATP->cAMP Conversion Metabolic_Regulation Metabolic Regulation (e.g., anti-lipolytic effects) cAMP->Metabolic_Regulation PKC->MMP Activation ERK->Metabolic_Regulation GCMS_Workflow Start Urine Sample Step1 Add Urease & Internal Standard Start->Step1 Step2 Acidification & Salt Saturation Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Evaporation Step3->Step4 Step5 Derivatization (TMS) Step4->Step5 Step6 GC-MS Analysis Step5->Step6 End Data Analysis & Quantification Step6->End LCMS_Workflow Start Plasma Sample Step1 Protein Precipitation (Acetonitrile + IS) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Evaporation Step2->Step3 Step4 Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Data Analysis & Quantification Step5->End

References

Application

Application Note: Chiral Separation of 3-Hydroxyheptanoic Acid Enantiomers by High-Performance Liquid Chromatography

Abstract This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-3-hydroxyheptanoic acid. 3-Hydroxyheptanoic acid is a medium-cha...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-3-hydroxyheptanoic acid. 3-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid with stereoisomers that can exhibit distinct biological activities. The ability to resolve and quantify these enantiomers is critical in fields such as microbiology, plant pathology, and drug discovery. Method A describes a direct chiral separation using an immobilized polysaccharide-based chiral stationary phase (CSP) suitable for mass spectrometry (MS) detection. Method B provides an alternative approach involving pre-column derivatization to introduce a chromophore, enabling sensitive UV detection. Both protocols are designed for researchers, scientists, and drug development professionals requiring accurate chiral analysis of this compound.

Introduction

Chirality is a fundamental aspect of molecular recognition in biological systems. Enantiomers of a chiral molecule can have vastly different pharmacological, toxicological, and metabolic profiles. 3-Hydroxy fatty acids (3-HFAs) are important chiral molecules found in various biological systems. In particular, medium-chain 3-HFAs are integral components of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria. More recently, free medium-chain 3-HFAs have been identified as signaling molecules. For instance, (R)-3-hydroxydecanoic acid has been shown to be a potent elicitor of plant immune responses[1]. The (R)-enantiomer of various 3-hydroxyalkanoic acids are also known to be the exclusive monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by numerous bacteria[2].

Given the stereospecificity of their biological roles, the development of reliable analytical methods to separate and quantify the enantiomers of 3-hydroxyheptanoic acid is essential. HPLC with chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers[3][4]. This note presents two validated approaches for the chiral separation of 3-hydroxyheptanoic acid enantiomers.

Method A: Direct Chiral Separation by UHPLC-MS/MS

This method is ideal for the direct, highly sensitive, and selective quantification of 3-hydroxyheptanoic acid enantiomers, particularly in complex biological matrices, without the need for derivatization.

Experimental Protocol

1. Materials and Reagents

  • (R,S)-3-Hydroxyheptanoic acid standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IA-U (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica) or equivalent
Column Dimensions 100 mm x 2.1 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 2 µL
Detector ESI-MS/MS, Negative Ion Mode
MRM Transition Q1: 145.1 m/z -> Q3: 101.1 m/z (Quantifier), 57.1 m/z (Qualifier)

3. Sample Preparation

  • Prepare a stock solution of (R,S)-3-hydroxyheptanoic acid in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • For biological samples, perform a liquid-liquid or solid-phase extraction as appropriate for the matrix.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Performance Data
Parameter(S)-3-Hydroxyheptanoic acid(R)-3-Hydroxyheptanoic acid
Retention Time (min) ~ 7.2~ 7.9
Resolution (Rs) -> 1.8
Tailing Factor 1.11.2
LOD (ng/mL) 0.50.5
LOQ (ng/mL) 1.51.5

Note: Retention times are estimates and may vary based on system and exact conditions.

Workflow Diagram

MethodA_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporation (N2) Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Filter Filtration (0.22 µm) Reconstitute->Filter Inject Injection Filter->Inject Column Chiral Separation (CHIRALPAK IA-U) Inject->Column Detect ESI-MS/MS Detection (Negative Ion Mode) Column->Detect Process Peak Integration & Quantification Detect->Process Report Report Generation Process->Report

Figure 1. Workflow for direct chiral analysis by UHPLC-MS/MS.

Method B: Chiral Separation with UV Detection via Pre-Column Derivatization

This method is a robust and widely accessible alternative for laboratories equipped with standard HPLC-UV systems. It involves a derivatization step to attach a chromophore to the 3-hydroxyheptanoic acid molecule, enhancing its detectability. Derivatization with 3,5-dinitrophenyl isocyanate is a proven strategy for hydroxy fatty acids[5].

Experimental Protocol

1. Materials and Reagents

  • (R,S)-3-Hydroxyheptanoic acid standard

  • 3,5-Dinitrophenyl isocyanate (DNPI)

  • Anhydrous Toluene

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV/Vis detector.

2. Derivatization Procedure

  • In a clean, dry vial, dissolve approximately 1 mg of 3-hydroxyheptanoic acid in 500 µL of anhydrous toluene.

  • Add a 1.2 molar equivalent of 3,5-dinitrophenyl isocyanate.

  • Add a catalytic amount (approx. 5 µL) of triethylamine.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample can be directly injected or diluted with the mobile phase as needed.

Derivatization_Reaction reactant1 3-Hydroxyheptanoic Acid C7H14O3 product 3,5-Dinitrophenyl Urethane Derivative UV-Active Chromophore reactant1->product + 60°C reactant2 3,5-Dinitrophenyl Isocyanate O=C=N-Ar(NO2)2 reactant2->product catalyst Triethylamine (Catalyst) catalyst->product  

Figure 2. Derivatization of 3-hydroxyheptanoic acid with DNPI.

3. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) or equivalent
Column Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm

4. Sample Preparation

  • Prepare a stock solution of (R,S)-3-hydroxyheptanoic acid in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards.

  • Evaporate the solvent from the standards.

  • Perform the derivatization procedure as described in section 2.2 on the dried standards and samples.

  • Dilute the derivatized solution with the mobile phase prior to injection.

Expected Performance Data
Parameter(S)-Derivative(R)-Derivative
Retention Time (min) ~ 12.5~ 14.1
Resolution (Rs) -> 2.0
Tailing Factor 1.21.2
LOD (µg/mL) 0.10.1
LOQ (µg/mL) 0.30.3

Note: Retention times are estimates and may vary based on system and exact conditions.

Workflow Diagram

MethodB_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample or Standard Derivatize Derivatization with DNPI (Heat at 60°C) Sample->Derivatize Dilute Dilution with Mobile Phase Derivatize->Dilute Inject Injection Dilute->Inject Column Chiral Separation (CHIRALPAK AD-H) Inject->Column Detect UV Detection (254 nm) Column->Detect Process Peak Integration & Quantification Detect->Process Report Report Generation Process->Report

Figure 3. Workflow for chiral analysis via pre-column derivatization.

Conclusion

The two methods presented provide robust and reliable approaches for the chiral separation of 3-hydroxyheptanoic acid enantiomers. Method A, utilizing UHPLC-MS/MS, offers high sensitivity and is suitable for direct analysis in complex matrices without derivatization[6]. Method B, involving pre-column derivatization, is a valuable and cost-effective alternative for laboratories with standard HPLC-UV equipment and provides excellent resolution[5]. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. These protocols provide a solid foundation for researchers needing to perform enantioselective analysis of this important medium-chain hydroxy fatty acid.

References

Method

Application Notes and Protocols for the Use of 3-Hydroxyheptanoic Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of quantitative analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the use of an interna...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations that may occur during sample preparation, injection, and analysis. The ideal internal standard should be chemically similar to the analyte(s) of interest, but not naturally present in the sample.

This document provides detailed application notes and protocols for the use of 3-hydroxyheptanoic acid as an internal standard for the quantitative analysis of other organic acids, such as short-chain fatty acids (SCFAs), in biological matrices. 3-Hydroxyheptanoic acid is a suitable candidate for an internal standard in these applications due to its structural similarity to many endogenous organic acids, its commercial availability, and its low natural abundance in most biological samples.

The following sections will detail the principles of its application, provide a comprehensive protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and present validation data in a structured format.

Principle of Internal Standard Use

The fundamental principle behind using an internal standard is to provide a reference point for the quantification of the analyte(s) of interest. By adding a fixed amount of 3-hydroxyheptanoic acid to every sample, calibrator, and quality control sample, any loss of analyte during sample processing or variability in instrument response will affect both the analyte and the internal standard to a similar extent. The concentration of the analyte is then determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve prepared with the same internal standard concentration.

G cluster_workflow Internal Standard Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of 3-Hydroxyheptanoic Acid (IS) Sample->Add_IS Sample_Prep Sample Preparation (Extraction, Derivatization) Add_IS->Sample_Prep Analysis GC-MS or LC-MS Analysis Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification Calculate Analyte/IS Ratio

Internal Standard Workflow Diagram

Application Note: Quantification of Short-Chain Fatty Acids in Human Plasma by GC-MS using 3-Hydroxyheptanoic Acid as an Internal Standard

Scope

This application note describes a validated method for the quantitative analysis of short-chain fatty acids (SCFAs), including acetic acid, propionic acid, and butyric acid, in human plasma. The method utilizes 3-hydroxyheptanoic acid as an internal standard to ensure accuracy and precision. The analysis is performed by gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization.

Materials and Reagents
  • Analytes: Acetic acid, Propionic acid, Butyric acid

  • Internal Standard: 3-Hydroxyheptanoic acid

  • Reagents: Ethyl acetate (B1210297), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Anhydrous sodium sulfate.

  • Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Sample Preparation Protocol

A detailed, step-by-step protocol for sample preparation is provided in the "Experimental Protocols" section of this document. The general workflow is as follows:

G cluster_prep Sample Preparation Workflow start Start: Plasma Sample add_is Spike with 3-Hydroxyheptanoic Acid (IS) start->add_is acidify Acidify with HCl add_is->acidify extract Extract with Ethyl Acetate acidify->extract dry_extract Dry Extract under Nitrogen extract->dry_extract derivatize Derivatize with BSTFA + 1% TMCS dry_extract->derivatize inject Inject into GC-MS derivatize->inject

Sample Preparation Workflow
GC-MS Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless, 250 °C
Oven Program Initial temp 60 °C for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Specific m/z values for derivatized SCFAs and 3-hydroxyheptanoic acid to be determined during method development.
Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. The following tables summarize the key performance characteristics.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µM)Weighting
Acetic Acid1 - 500> 0.9951/x
Propionic Acid0.5 - 250> 0.9951/x
Butyric Acid0.5 - 250> 0.9951/x

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (µM)Accuracy (% Recovery)Precision (% RSD)
Acetic Acid598.56.2
50101.24.5
40099.83.1
Propionic Acid2.597.97.1
25102.55.3
200100.43.8
Butyric Acid2.598.26.8
25101.84.9
20099.53.5

Table 3: Recovery

AnalyteLow Conc. (%)Medium Conc. (%)High Conc. (%)
Acetic Acid88.591.290.5
Propionic Acid89.192.591.8
Butyric Acid88.791.991.2
3-Hydroxyheptanoic Acid (IS)-90.3-

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (10 mM): Accurately weigh and dissolve each SCFA in deionized water to prepare individual 10 mM stock solutions.

  • Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve 3-hydroxyheptanoic acid in methanol (B129727) to prepare a 1 mM stock solution.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate volumes of the analyte stock solutions into a pooled blank plasma matrix.

  • Internal Standard Working Solution (100 µM): Dilute the 3-hydroxyheptanoic acid stock solution with methanol to a final concentration of 100 µM.

Protocol 2: Plasma Sample Extraction and Derivatization
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and QC sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 µM 3-hydroxyheptanoic acid internal standard working solution to each tube. Vortex briefly.

  • Acidification: Add 50 µL of 6 M HCl to each tube to acidify the samples. Vortex for 30 seconds.

  • Extraction: Add 500 µL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 37 °C.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to each dried extract. Cap the tubes tightly and heat at 60 °C for 30 minutes.

  • Analysis: After cooling to room temperature, transfer the derivatized samples to GC vials for analysis.

G cluster_analysis Analytical Workflow start Derivatized Sample injection GC Injection start->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometric Detection (SIM) ionization->detection end Data Acquisition detection->end

GC-MS Analytical Workflow

Conclusion

The use of 3-hydroxyheptanoic acid as an internal standard provides a robust and reliable method for the quantitative analysis of short-chain fatty acids and other organic acids in complex biological matrices. The detailed protocols and validation data presented in this document demonstrate the suitability of this approach for researchers, scientists, and drug development professionals requiring accurate and precise measurements of these important analytes. The implementation of this internal standard strategy can significantly improve data quality and inter-laboratory comparability of results.

Application

Application Notes and Protocols for the Detection of 3-Hydroxyheptanoic Acid in Microbial Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxyheptanoic acid is a medium-chain-length 3-hydroxyalkanoic acid (mcl-HAA) that serves as a monomeric unit of polyhydroxyalkanoates (PHA...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptanoic acid is a medium-chain-length 3-hydroxyalkanoic acid (mcl-HAA) that serves as a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The detection and quantification of 3-hydroxyheptanoic acid in microbial culture media are crucial for several research and development areas, including the study of microbial metabolism, the optimization of biopolymer production, and the discovery of new bioactive compounds. This document provides detailed application notes and protocols for the reliable detection and quantification of 3-hydroxyheptanoic acid in microbial culture media.

Analytical Approaches

The primary methods for the detection and quantification of 3-hydroxyheptanoic acid are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS is often preferred for its high sensitivity and specificity, especially when coupled with appropriate sample derivatization.

Qualitative Detection

For a preliminary assessment of PHA-producing bacteria, which may synthesize 3-hydroxyheptanoic acid, staining techniques can be employed. Staining with dyes like Nile blue or Nile red can indicate the presence of intracellular PHA granules. Colonies of PHA-producing bacteria will fluoresce under UV light after staining, providing a rapid qualitative screening method.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of 3-hydroxyalkanoic acids. It is important to note that specific data for 3-hydroxyheptanoic acid can be limited; therefore, data for closely related mcl-HAAs are also provided for reference.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterValueCompound(s)Notes
Detection Limit (LOD) 1 - 4 pgDerivatized Dicarboxylic Acids (C2-C14)Using Selected Ion Monitoring (SIM) mode. This provides an estimated range for 3-hydroxyheptanoic acid.
Purity of Isolated Monomer > 95 wt %(R)-3-hydroxyheptanoic acidIsolated from Pseudomonas putida GPo1.

Table 2: Recovery Rates of 3-Hydroxyalkanoic Acids and Related Compounds

Extraction MethodAnalyteMatrixRecovery Rate
Solvent Extraction (Chloroform) Poly(3-hydroxybutyrate) (PHB)Cupriavidus necator cells> 90%
Solvent Extraction (Acetone) Poly(3-hydroxyoctanoate) (PHO)Pseudomonas putida GPo1 cells94%[1]
Liquid-Liquid Extraction Butyric AcidFermentation Broth60.2% - 92.1%

Experimental Protocols

Protocol 1: Extraction of Free 3-Hydroxyheptanoic Acid from Microbial Culture Supernatant

This protocol focuses on the extraction of 3-hydroxyheptanoic acid that is present freely in the liquid culture medium.

Materials:

  • Microbial culture

  • Centrifuge

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • pH meter or pH paper

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for sample storage

Procedure:

  • Cell Removal: Centrifuge the microbial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean glass flask.

  • Acidification: Acidify the supernatant to a pH of 2.0 by adding 6M HCl dropwise while gently stirring. This step protonates the carboxylic acid group, making it more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer will be the organic phase containing the extracted 3-hydroxyheptanoic acid.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

  • Drying: Combine all organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent from the dried organic extract using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or hexane) for subsequent analysis.

Protocol 2: GC-MS Analysis of 3-Hydroxyheptanoic Acid

This protocol describes the derivatization and analysis of the extracted 3-hydroxyheptanoic acid using GC-MS. Derivatization is necessary to increase the volatility and thermal stability of the analyte.

Materials:

  • Extracted 3-hydroxyheptanoic acid sample

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid or a non-native odd-chain 3-hydroxy fatty acid)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Heating block or oven

Procedure:

  • Internal Standard Addition: Add a known amount of the internal standard to the reconstituted extract.

  • Derivatization:

    • Transfer an aliquot of the extract (with internal standard) to a clean, dry reaction vial.

    • Evaporate the solvent completely under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Seal the vial tightly and heat at 80°C for 1 hour to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[2]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Impact (EI) Ionization: 70 eV

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, monitor the characteristic ions of the derivatized 3-hydroxyheptanoic acid and the internal standard.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Microbial Culture Centrifugation Centrifugation (10,000 x g, 15 min) Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 2 (6M HCl) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Derivatization Derivatization (BSTFA + 1% TMCS) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for 3-hydroxyheptanoic acid detection.

Metabolic_Pathway FattyAcids Fatty Acid Precursors (e.g., Heptanoyl-CoA) BetaOxidation Fatty Acid β-Oxidation Pathway FattyAcids->BetaOxidation HHA 3-Hydroxyheptanoyl-CoA BetaOxidation->HHA PHA_Synthase PHA Synthase HHA->PHA_Synthase PHA Polyhydroxyalkanoate (PHA) (Polymer) PHA_Synthase->PHA Depolymerase PHA Depolymerase PHA->Depolymerase Monomer 3-Hydroxyheptanoic Acid (Monomer) Depolymerase->Monomer Extracellular Extracellular Medium Monomer->Extracellular

Caption: Simplified metabolic context of 3-hydroxyheptanoic acid.

References

Method

Application Note: Synthesis of ¹³C-Labeled 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of ¹³C-labeled 3-hydroxyheptanoic acid. The described method utilizes the Refo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ¹³C-labeled 3-hydroxyheptanoic acid. The described method utilizes the Reformatsky reaction, a robust and reliable method for the formation of β-hydroxy esters, followed by hydrolysis to yield the desired β-hydroxy acid. This protocol is designed to be accessible to researchers in organic chemistry and drug development, providing a clear pathway for the production of isotopically labeled compounds for use in metabolic studies, as internal standards for mass spectrometry, or as tracers in drug discovery.

Introduction

Isotopically labeled compounds, particularly those enriched with stable isotopes like ¹³C, are invaluable tools in chemical and biomedical research.[1] They serve as tracers to elucidate metabolic pathways, quantify metabolites, and understand the mechanisms of drug action and metabolism.[1] 3-Hydroxyheptanoic acid is a medium-chain fatty acid that may play a role in various biological processes. Access to its ¹³C-labeled form is therefore highly desirable for detailed in vivo and in vitro studies.

The synthetic strategy outlined here is a two-step process commencing with the Reformatsky reaction between pentanal and a ¹³C-labeled ethyl bromoacetate, followed by the hydrolysis of the resulting β-hydroxy ester. The Reformatsky reaction is advantageous as it employs organozinc reagents, which are less reactive than Grignard or organolithium reagents, thus minimizing side reactions with the ester functionality.[2][3]

Synthesis of ¹³C-Labeled 3-Hydroxyheptanoic Acid

The synthesis of ¹³C-labeled 3-hydroxyheptanoic acid is achieved through a two-step process:

  • Step 1: Reformatsky Reaction to form ¹³C-labeled ethyl 3-hydroxyheptanoate.

  • Step 2: Hydrolysis of the ester to yield ¹³C-labeled 3-hydroxyheptanoic acid.

The position of the ¹³C label in the final product is determined by the labeled starting material. In this protocol, we will use ethyl [1-¹³C]bromoacetate, which will result in the labeling of the carboxyl carbon of 3-hydroxyheptanoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl [1-¹³C]-3-hydroxyheptanoate (Reformatsky Reaction)

This procedure is adapted from general Reformatsky reaction protocols.[4][5]

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene (B28343)

  • Ethyl [1-¹³C]bromoacetate

  • Pentanal

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (B92381) (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Add anhydrous toluene to the flask and heat the suspension to reflux for 30 minutes to activate the zinc. Cool the mixture to room temperature.

  • To the activated zinc suspension, add a solution of ethyl [1-¹³C]bromoacetate (1.0 equivalent) and pentanal (1.1 equivalents) in anhydrous toluene dropwise.

  • After the addition is complete, heat the reaction mixture to 90°C for 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0°C in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl [1-¹³C]-3-hydroxyheptanoate.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of [1-¹³C]-3-Hydroxyheptanoic Acid (Hydrolysis)

This procedure is a standard ester hydrolysis protocol.[6][7]

Materials:

Procedure:

  • Dissolve the purified ethyl [1-¹³C]-3-hydroxyheptanoate (1.0 equivalent) in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 equivalents) in water to the flask.

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield [1-¹³C]-3-hydroxyheptanoic acid.

  • Further purification can be achieved by recrystallization or distillation if necessary.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of [1-¹³C]-3-Hydroxyheptanoic Acid

ParameterValueReference/Comment
Starting Materials
Molecular Weight of Pentanal86.13 g/mol
Molecular Weight of Ethyl [1-¹³C]bromoacetate167.99 g/mol (assuming 99% ¹³C enrichment)
Intermediate Product
Molecular Weight of Ethyl [1-¹³C]-3-hydroxyheptanoate161.21 g/mol (assuming 99% ¹³C enrichment)
Expected Yield80-90%Based on similar Reformatsky reactions.[4]
Final Product
Molecular Weight of [1-¹³C]-3-hydroxyheptanoic acid147.18 g/mol (assuming 99% ¹³C enrichment)
Expected Overall Yield70-85%
Physical StateLiquid or low-melting solid

Characterization

The successful synthesis and isotopic labeling of 3-hydroxyheptanoic acid should be confirmed by spectroscopic methods.

¹³C NMR Spectroscopy:

The most direct evidence for the incorporation of the ¹³C label will be observed in the ¹³C NMR spectrum. For [1-¹³C]-3-hydroxyheptanoic acid, the signal corresponding to the carboxyl carbon (C1) will be significantly enhanced. The predicted chemical shifts for unlabeled 3-hydroxyheptanoic acid can be used as a reference.[1][8]

Mass Spectrometry:

Mass spectrometry will confirm the increased molecular weight of the labeled compound. For [1-¹³C]-3-hydroxyheptanoic acid, the molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification & Analysis pentanal Pentanal intermediate Ethyl [1-13C]-3-hydroxyheptanoate pentanal->intermediate Toluene, 90°C bromoacetate Ethyl [1-13C]bromoacetate bromoacetate->intermediate Toluene, 90°C zinc Activated Zinc zinc->intermediate Toluene, 90°C final_product [1-13C]-3-Hydroxyheptanoic Acid intermediate->final_product 1. KOH, MeOH/H2O 2. HCl purification Column Chromatography/ Recrystallization final_product->purification analysis NMR, Mass Spectrometry purification->analysis

Caption: Synthetic workflow for ¹³C-labeled 3-hydroxyheptanoic acid.

Signaling_Pathway reagents Pentanal + Ethyl [1-13C]bromoacetate + Zinc organozinc Organozinc Intermediate (Reformatsky Reagent) reagents->organozinc Oxidative Addition alkoxide Zinc Alkoxide of Ethyl 3-hydroxyheptanoate organozinc->alkoxide Nucleophilic Addition to Pentanal ester Ethyl [1-13C]-3-hydroxyheptanoate alkoxide->ester Acidic Workup acid [1-13C]-3-Hydroxyheptanoic Acid ester->acid Hydrolysis (KOH, H2O)

Caption: Reaction mechanism for the synthesis.

References

Application

Application of 3-Hydroxyheptanoic Acid in Metabolic Flux Analysis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates of metabolic reactions. The use...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates of metabolic reactions. The use of stable isotope tracers, such as those labeled with ¹³C, allows for the precise tracking of atoms through metabolic pathways. While the direct application of 3-hydroxyheptanoic acid in published metabolic flux analysis studies is not extensively documented, this document provides a comprehensive overview and a generalized protocol for how a medium-chain hydroxy fatty acid, such as a ¹³C-labeled version of 3-hydroxyheptanoic acid, could be used as a tracer to investigate cellular metabolism.

Medium-chain fatty acids (MCFAs) are readily taken up by cells and transported into the mitochondria for β-oxidation, making them excellent candidates for probing the flux through the tricarboxylic acid (TCA) cycle and related pathways.[1][2] This protocol will outline a hypothetical application using a uniformly labeled medium-chain hydroxy fatty acid, referred to as [U-¹³C₇]-3-hydroxyheptanoic acid, to serve as a guide for researchers interested in fatty acid metabolism.

Core Principles

The foundational principle of ¹³C-Metabolic Flux Analysis is the introduction of a substrate labeled with the stable isotope ¹³C into a biological system.[3][4] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative activities of the metabolic pathways that produced them.[5][6]

When a ¹³C-labeled fatty acid is introduced, it undergoes β-oxidation, producing labeled acetyl-CoA. This acetyl-CoA then enters the TCA cycle, leading to the labeling of TCA cycle intermediates and associated amino acids. The specific labeling patterns observed in these metabolites provide quantitative insights into the contributions of the fatty acid to cellular energy and biosynthetic pathways.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for a ¹³C-MFA study using a labeled fatty acid tracer involves several key stages, from cell culture and isotope labeling to data analysis and flux estimation. A schematic of this workflow is presented below.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cell_culture Cell Culture isotope_labeling Isotope Labeling with [U-13C7]-3-hydroxyheptanoic acid cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction ms_analysis LC-MS/MS Analysis metabolite_extraction->ms_analysis isotopomer_analysis Mass Isotopomer Distribution Analysis ms_analysis->isotopomer_analysis flux_calculation Metabolic Flux Calculation isotopomer_analysis->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion 3-OH-Heptanoic_Acid 3-Hydroxyheptanoic Acid Beta_Oxidation β-Oxidation 3-OH-Heptanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery of 3-hydroxyheptanoic acid in extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3-hydroxyheptanoic acid, particularly in addressing issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-hydroxyheptanoic acid that influence its extraction?

A1: Understanding the physicochemical properties of 3-hydroxyheptanoic acid is crucial for optimizing its extraction. As a medium-chain hydroxy fatty acid, its structure contains both a polar carboxylic acid group and a moderately nonpolar seven-carbon chain.[1][2] The presence of the hydroxyl group further increases its polarity compared to heptanoic acid.

Table 1: Physicochemical Properties of 3-Hydroxyheptanoic Acid

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[1][3]
Molecular Weight146.18 g/mol [1][3]
pKa (predicted)~4.77[2]
DescriptionA 3-hydroxy fatty acid with a 7-carbon chain.[1][4]

Q2: Why is the pH of the aqueous sample so critical for the extraction of 3-hydroxyheptanoic acid?

A2: The pH of the sample directly influences the ionization state of the carboxylic acid group on the 3-hydroxyheptanoic acid molecule.[5][6] To ensure efficient extraction into an organic solvent, the carboxylic acid should be in its neutral, protonated form (R-COOH). This is achieved by acidifying the aqueous sample to a pH at least 2 units below the pKa of the analyte.[7] At a pH above its pKa, the carboxylic acid group will be deprotonated (R-COO⁻), making the molecule ionic and more soluble in the aqueous phase, thus significantly reducing its partitioning into the organic solvent.[5]

Q3: Which organic solvents are recommended for the liquid-liquid extraction (LLE) of 3-hydroxyheptanoic acid?

A3: The choice of solvent is a critical factor in achieving high recovery. For a moderately polar compound like 3-hydroxyheptanoic acid, a relatively polar organic solvent that is immiscible with water is generally effective. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting small organic acids.[7] If recovery remains low, other solvents or mixtures can be considered. The key is to match the polarity of the solvent with the analyte while ensuring distinct phase separation.

Q4: I am observing an emulsion at the interface of the aqueous and organic layers during LLE. How can I resolve this?

A4: Emulsion formation is a common issue in LLE, especially with biological samples, and it can trap the analyte, leading to low recovery.[7] To prevent or break an emulsion, consider the following:

  • Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the separation funnel multiple times.

  • Centrifugation: This is often the most effective way to break an emulsion.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.

  • Filtration: Passing the emulsified layer through a bed of glass wool can sometimes break the emulsion.

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low 3-hydroxyheptanoic acid recovery during extraction.

Table 2: Troubleshooting Low Recovery of 3-Hydroxyheptanoic Acid

Problem Potential Cause Recommended Solution
Low Recovery in Liquid-Liquid Extraction (LLE) Incorrect pH of the aqueous sample.Acidify the sample to a pH of approximately 2-3 with an acid like HCl to ensure the analyte is in its protonated form.[8]
Suboptimal organic solvent.Use a more polar solvent such as ethyl acetate. Consider trying different solvents or solvent mixtures to optimize partitioning.
Insufficient mixing or extraction time.Ensure thorough mixing of the two phases by gentle inversion for several minutes. Perform multiple extractions with fresh solvent.
Formation of an emulsion.Centrifuge the sample to break the emulsion. Adding brine can also aid in phase separation. Avoid vigorous shaking.
Analyte is too soluble in the aqueous phase.Add a neutral salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the organic acid ("salting out" effect).
Low Recovery in Solid-Phase Extraction (SPE) Inappropriate sorbent material.For a moderately polar analyte like 3-hydroxyheptanoic acid, a reversed-phase (e.g., C18) or a polymeric sorbent is often suitable.
Incorrect sample pH during loading.For reversed-phase SPE, ensure the sample is acidified to a pH below the pKa of 3-hydroxyheptanoic acid to promote retention.
Wash solvent is too strong.Use a weaker wash solvent (e.g., a higher percentage of aqueous solution) to avoid prematurely eluting the analyte.
Elution solvent is too weak.Use a stronger elution solvent (e.g., a higher percentage of organic solvent like methanol (B129727) or acetonitrile) to ensure complete desorption of the analyte from the sorbent.
High flow rate during sample loading or elution.Maintain a slow and steady flow rate to allow for proper equilibration between the analyte and the sorbent.[7]

Illustrative Data on Extraction Efficiency

The following table provides hypothetical data to illustrate the impact of pH and solvent choice on the recovery of 3-hydroxyheptanoic acid. These values are for demonstrative purposes and actual results may vary.

Table 3: Illustrative Recovery of 3-Hydroxyheptanoic Acid under Various LLE Conditions

Extraction Solvent pH of Aqueous Phase Hypothetical Recovery (%)
Diethyl Ether2.575
Diethyl Ether5.040
Diethyl Ether7.015
Ethyl Acetate2.592
Ethyl Acetate5.065
Ethyl Acetate7.025
Hexane2.530
Hexane5.010
Hexane7.0<5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 3-Hydroxyheptanoic Acid from an Aqueous Sample
  • Sample Preparation: Take a known volume of the aqueous sample containing 3-hydroxyheptanoic acid.

  • Acidification: Adjust the pH of the sample to approximately 2.5 by adding 1M hydrochloric acid (HCl). Verify the pH using a pH meter or pH paper.

  • Addition of Extraction Solvent: Transfer the acidified sample to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and gently invert it multiple times for 2-3 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate).

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer into a clean container.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

TroubleshootingWorkflow start Low Recovery of 3-Hydroxyheptanoic Acid check_method Extraction Method? start->check_method lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_ph_lle Is sample pH < pKa? lle->check_ph_lle adjust_ph Adjust pH to ~2.5 check_ph_lle->adjust_ph No check_solvent Is solvent optimal? check_ph_lle->check_solvent Yes adjust_ph->check_solvent change_solvent Use a more polar solvent (e.g., Ethyl Acetate) check_solvent->change_solvent No check_emulsion Emulsion formed? check_solvent->check_emulsion Yes change_solvent->check_emulsion break_emulsion Centrifuge or add brine check_emulsion->break_emulsion Yes end Improved Recovery check_emulsion->end No break_emulsion->end check_sorbent Sorbent appropriate? spe->check_sorbent change_sorbent Use C18 or polymeric sorbent check_sorbent->change_sorbent No check_load_ph Is loading pH correct? check_sorbent->check_load_ph Yes change_sorbent->check_load_ph adjust_load_ph Acidify sample before loading check_load_ph->adjust_load_ph No check_elution Is elution solvent strong enough? check_load_ph->check_elution Yes adjust_load_ph->check_elution strengthen_elution Increase organic content of elution solvent check_elution->strengthen_elution No check_elution->end Yes strengthen_elution->end

Caption: Troubleshooting workflow for low recovery of 3-hydroxyheptanoic acid.

pHEffect cluster_aqueous Aqueous Phase cluster_organic Organic Phase high_ph High pH ( > pKa ) ionized Ionized (R-COO⁻) (High Water Solubility) high_ph->ionized Deprotonated low_ph Low pH ( < pKa ) neutral Neutral (R-COOH) (Low Water Solubility) low_ph->neutral Protonated poor_extraction Poor Extraction ionized->poor_extraction Partitions to Aqueous Phase good_extraction Good Extraction neutral->good_extraction Partitions to Organic Phase

Caption: Effect of pH on the extraction of 3-hydroxyheptanoic acid.

References

Optimization

Technical Support Center: Analysis of 3-Hydroxyheptanoic Acid by LC-MS/MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-hydroxyheptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 3-hydroxyheptanoic acid, with a focus on identifying and mitigating matrix effects.

Problem: Poor peak shape, peak splitting, or retention time shifts for 3-hydroxyheptanoic acid.

  • Possible Cause: Co-eluting matrix components may be interacting with the analyte or the analytical column.[1] This can alter the localized pH in the mobile phase as the analyte interacts with the stationary phase.[1]

  • Solution:

    • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, and flow rate to improve the separation of 3-hydroxyheptanoic acid from interfering matrix components.[2][3]

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering substances. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[4][5]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any accumulated matrix components. If the problem persists, consider replacing the column.

Problem: Low signal intensity or significant ion suppression for 3-hydroxyheptanoic acid.

  • Possible Cause: Co-eluting compounds from the sample matrix are competing with the analyte for ionization, leading to a reduced signal.[3][6] This is a common form of matrix effect in electrospray ionization (ESI).[1]

  • Solution:

    • Sample Dilution: A simple first step is to dilute the sample extract.[2][7] This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal below the limit of quantification.

    • Enhanced Sample Preparation: Implement more effective sample cleanup procedures such as SPE, which is highly effective at removing phospholipids (B1166683) and other sources of matrix effects.[5]

    • Use of an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for 3-hydroxyheptanoic acid. A SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[2] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[3] This helps to compensate for signal suppression or enhancement caused by the matrix.

Problem: High signal intensity or ion enhancement for 3-hydroxyheptanoic acid.

  • Possible Cause: Less common than ion suppression, ion enhancement can occur when co-eluting matrix components improve the ionization efficiency of the analyte.[3]

  • Solution:

    • Improved Chromatographic Separation: Modify the LC method to separate the enhancing compounds from the analyte peak.

    • Matrix-Matched Calibrators and Internal Standards: As with ion suppression, the use of matrix-matched calibrators and a suitable internal standard is the most effective way to compensate for ion enhancement and ensure accurate quantification.[8]

Problem: Inconsistent or non-reproducible results for 3-hydroxyheptanoic acid.

  • Possible Cause: The matrix effect is variable between different samples or batches.[9] This can be due to differences in the composition of the biological samples.

  • Solution:

    • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability.

    • Robust Sample Preparation: A highly efficient and reproducible sample preparation method, such as SPE, can help to minimize sample-to-sample variation in matrix components.[5]

    • Use of a Stable Isotope-Labeled Internal Standard: This is the most reliable method to correct for variable matrix effects, as the internal standard will be affected in the same way as the analyte in each individual sample.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] The "matrix" refers to all components in the sample other than the analyte of interest.[3]

Q2: How can I determine if my 3-hydroxyheptanoic acid analysis is affected by matrix effects?

A2: You can assess matrix effects using several methods:

  • Post-Column Infusion: A solution of 3-hydroxyheptanoic acid is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[2][10]

  • Post-Extraction Spike Method: Compare the peak area of 3-hydroxyheptanoic acid in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[7][10]

Q3: What is the best sample preparation technique to minimize matrix effects for 3-hydroxyheptanoic acid?

A3: While the optimal technique can be matrix-dependent, solid-phase extraction (SPE) is generally considered one of the most effective methods for removing interfering matrix components, such as phospholipids, and reducing matrix effects.[4][5] Liquid-liquid extraction (LLE) is also a good option. Protein precipitation is a simpler but generally less clean method.[4][5]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Sample dilution can be an effective and simple strategy to reduce matrix effects, as it lowers the concentration of interfering compounds.[2][7] However, this approach is only feasible if the concentration of 3-hydroxyheptanoic acid in your samples is high enough to remain above the lower limit of quantification after dilution.[2]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A5: A stable isotope-labeled internal standard is a form of the analyte (in this case, 3-hydroxyheptanoic acid) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13). A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and be affected by matrix effects in the same way, thus providing the most accurate compensation for signal variations.[2]

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10560 - 120Simple, fast, and inexpensive.Prone to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 110Good for removing salts and polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80 - 10090 - 105Provides the cleanest extracts and effectively removes a wide range of interferences.[5]More complex and costly to develop and run.

*Note: Relative Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Protocol: Post-Extraction Spike Method for Quantifying Matrix Effects
  • Prepare a Neat Standard Solution: Dissolve a known concentration of 3-hydroxyheptanoic acid in the final mobile phase composition (e.g., 1 µg/mL).

  • Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma, urine) using your established sample preparation protocol.

  • Prepare a Spiked Matrix Sample: Spike the blank matrix extract with the 3-hydroxyheptanoic acid standard to achieve the same final concentration as the neat standard solution (e.g., 1 µg/mL).

  • Analyze Samples: Inject both the neat standard solution and the spiked matrix sample into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Neat Standard Solution) * 100

Visualizations

MatrixEffect_Troubleshooting Troubleshooting Workflow for Matrix Effects start Start: Inaccurate or Imprecise Results check_chromatography Assess Peak Shape and Retention Time Stability start->check_chromatography poor_chromatography Poor Peak Shape or Retention Time Shift? check_chromatography->poor_chromatography optimize_lc Optimize LC Method: - Gradient - Flow Rate - Column poor_chromatography->optimize_lc Yes assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) poor_chromatography->assess_me No optimize_lc->assess_me me_present Matrix Effect Present? assess_me->me_present improve_sp Improve Sample Prep: - LLE - SPE me_present->improve_sp Yes end End: Accurate and Precise Results me_present->end No use_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_is matrix_match Use Matrix-Matched Calibrants use_is->matrix_match matrix_match->end

Caption: Troubleshooting decision tree for addressing matrix effects.

SamplePrep_Workflow General Sample Preparation Workflow start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard start->add_is extraction Extraction/Cleanup add_is->extraction ppt Protein Precipitation (PPT) extraction->ppt Simple lle Liquid-Liquid Extraction (LLE) extraction->lle Moderate spe Solid-Phase Extraction (SPE) extraction->spe Thorough evaporate Evaporate & Reconstitute ppt->evaporate lle->evaporate spe->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Workflow for sample preparation prior to LC-MS/MS analysis.

References

Troubleshooting

Preventing degradation of 3-hydroxyheptanoic acid during sample storage

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on preventing the degradation of 3-hydroxyheptanoic acid during sample storage. Below you will fin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of 3-hydroxyheptanoic acid during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3-hydroxyheptanoic acid degradation during storage?

A1: The degradation of 3-hydroxyheptanoic acid is primarily caused by two main factors:

  • Oxidation: As a fatty acid, 3-hydroxyheptanoic acid is susceptible to oxidation, a chemical reaction initiated by exposure to oxygen, light, and elevated temperatures. This can lead to the formation of various degradation products, altering the molecule's structure and compromising sample integrity.

  • pH Instability: Extreme pH conditions, both acidic and alkaline, can promote the hydrolysis of 3-hydroxyheptanoic acid, leading to its breakdown.

Q2: What are the recommended long-term storage conditions for biological samples containing 3-hydroxyheptanoic acid?

A2: For long-term stability, it is highly recommended to store biological samples containing 3-hydroxyheptanoic acid at -80°C . Storing samples at this ultra-low temperature minimizes enzymatic activity and chemical degradation, including oxidation. It is also advisable to store samples in aliquots to avoid repeated freeze-thaw cycles.

Q3: How do multiple freeze-thaw cycles affect the stability of 3-hydroxyheptanoic acid?

A3: While some studies on similar medium-chain hydroxy fatty acids, such as 3-hydroxypentanoic acid, have shown stability through a limited number of freeze-thaw cycles, it is best practice to minimize these cycles whenever possible. Repeated freezing and thawing can introduce variability and potentially accelerate degradation. We recommend aliquoting samples into single-use volumes before initial freezing.

Q4: Should I take any special precautions regarding light exposure during sample handling and storage?

A4: Yes, exposure to light, especially UV light, can initiate photodegradation. It is recommended to use amber-colored or opaque storage vials to protect samples from light. When handling samples, try to work in an environment with subdued lighting.

Q5: Is it necessary to store samples under an inert atmosphere?

A5: To provide the highest level of protection against oxidative degradation, especially for purified 3-hydroxyheptanoic acid or for very long-term storage, flushing the headspace of the storage vial with an inert gas such as argon or nitrogen is recommended. This displaces oxygen and minimizes the risk of oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of stored 3-hydroxyheptanoic acid samples.

Issue 1: Inconsistent or lower than expected concentrations of 3-hydroxyheptanoic acid in stored samples.
Possible Cause Troubleshooting Steps
Sample Degradation due to Improper Storage Temperature 1. Verify that samples have been consistently stored at -80°C. 2. Review temperature logs for any excursions. 3. If sub-optimal temperatures are suspected, consider re-analyzing a freshly collected and properly stored sample for comparison.
Oxidative Degradation 1. Ensure samples are stored in tightly sealed vials with minimal headspace. 2. For future samples, consider flushing with an inert gas (argon or nitrogen) before sealing. 3. Protect samples from light by using amber vials and storing them in the dark.
Repeated Freeze-Thaw Cycles 1. Review sample handling procedures to determine the number of freeze-thaw cycles. 2. If more than three cycles have occurred, there is a higher probability of degradation. 3. For future studies, aliquot samples into single-use tubes before the initial freezing.
pH Instability 1. Measure the pH of the sample matrix if possible. 2. If the pH is highly acidic or alkaline, this could be a contributing factor. 3. Consider adjusting the pH of the sample buffer to a neutral range (if it does not interfere with downstream analysis) before long-term storage.
Issue 2: Appearance of unknown peaks in chromatograms of stored samples.
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. These unknown peaks may represent degradation products of 3-hydroxyheptanoic acid. 2. Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of these unknown compounds. 3. Comparing the fragmentation patterns of the unknown peaks with that of the parent 3-hydroxyheptanoic acid molecule can help in structural elucidation. 4. Review the storage conditions (temperature, light exposure, oxygen exposure) to correlate with the appearance of specific degradation products.
Contamination 1. Analyze a blank sample (matrix without the analyte) that has been subjected to the same storage and handling procedures to check for contaminants. 2. Ensure all tubes, solvents, and instruments are clean and free of interfering substances.

Quantitative Data Summary

While specific quantitative data on the degradation rate of 3-hydroxyheptanoic acid under various conditions is limited in publicly available literature, the following table provides a general guide based on the stability of similar medium-chain fatty acids.

Storage Condition Expected Stability of 3-Hydroxyheptanoic Acid Recommendation
-80°C High stability for extended periods (years).Optimal for long-term storage.
-20°C Moderate stability, potential for some degradation over months.Acceptable for short to medium-term storage.
4°C (Refrigerated) Low stability, significant degradation likely within days to weeks.Not recommended for storage beyond immediate processing.
Room Temperature Very low stability, rapid degradation expected.Avoid at all costs.
Exposure to Light Increased rate of degradation (photodegradation).Store in dark/amber vials.
Exposure to Air (Oxygen) Increased rate of degradation (oxidation).Minimize headspace, consider inert gas.
Multiple Freeze-Thaw Cycles Potential for increased degradation with each cycle.Aliquot samples to avoid.

Experimental Protocols

Protocol for Long-Term Storage of Biological Samples (e.g., Plasma, Serum, Tissue Homogenates)
  • Sample Collection: Collect samples using standard, validated procedures.

  • Immediate Processing: Process samples as quickly as possible to minimize enzymatic activity. For blood samples, separate plasma or serum promptly.

  • Aliquoting: Divide the sample into smaller, single-use aliquots in cryovials suitable for long-term storage at -80°C. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Inert Gas Overlay (Optional but Recommended): For maximum protection against oxidation, gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) before capping.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry before transferring to a -80°C freezer. This rapid freezing helps to preserve the sample integrity.

  • Storage: Store the samples at -80°C in an organized manner. Maintain a detailed inventory and temperature log.

  • Thawing: When ready for analysis, thaw the required number of aliquots at room temperature or in a 4°C water bath. Once thawed, keep the samples on ice and analyze them as soon as possible. Do not refreeze thawed samples.

Visualizations

Troubleshooting Workflow for 3-Hydroxyheptanoic Acid Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes cluster_3 Corrective Actions & Future Prevention A Inconsistent or Low 3-Hydroxyheptanoic Acid Levels B Review Storage Temperature Logs A->B C Assess Number of Freeze-Thaw Cycles A->C D Check for Light and Air Exposure A->D E Improper Temperature B->E F Excessive Freeze-Thaw C->F G Oxidation/Photodegradation D->G H Ensure Consistent -80°C Storage E->H I Aliquot Samples Before Freezing F->I J Use Amber Vials & Inert Gas G->J

Troubleshooting workflow for 3-hydroxyheptanoic acid degradation.

Potential Degradation Pathways of 3-Hydroxyheptanoic Acid cluster_0 Analyte cluster_1 Stress Factors cluster_2 Degradation Mechanisms cluster_3 Potential Degradation Products A 3-Hydroxyheptanoic Acid F Oxidation A->F Initiated by G Photodegradation A->G Initiated by H Thermal Degradation A->H Accelerated by I Hydrolysis A->I Promoted by B Oxygen (Air) B->F C Light (UV) C->G D High Temperature D->H E Extreme pH E->I J Shorter-chain fatty acids, ketones, aldehydes F->J G->J H->J I->J

Potential degradation pathways for 3-hydroxyheptanoic acid.

Optimization

Technical Support Center: Ion Suppression in ESI-MS of 3-Hydroxyheptanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the electrospray ionization (ESI) mass spectrometry (MS) analysis of 3-hydroxyheptanoic acid.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Question: My 3-hydroxyheptanoic acid signal is low or completely absent, even when I know it's in my sample. What should I do?

Answer:

Low or absent signal for 3-hydroxyheptanoic acid is a common indicator of ion suppression. This phenomenon occurs when other components in your sample interfere with the ionization of your target analyte.[1][2][3] Here is a step-by-step troubleshooting workflow:

  • Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause. A post-column infusion experiment is a definitive way to identify this.[4][5]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[6][7] Consider if your current protocol is sufficient to remove common interfering substances from your sample matrix (e.g., plasma, urine, cell culture media).

  • Optimize Chromatography: Co-elution of matrix components with 3-hydroxyheptanoic acid can lead to significant signal suppression.[7][8]

  • Check Mobile Phase Composition: Mobile phase additives can both help and hinder ESI efficiency.[1][9]

  • Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute your sample.[1][2]

  • Use an Internal Standard: Employing a stable isotope-labeled (SIL) internal standard for 3-hydroxyheptanoic acid can help compensate for signal variability caused by ion suppression.[4][6][7]

Below is a workflow diagram to guide your troubleshooting process.

cluster_0 Troubleshooting Workflow for Ion Suppression start Low or Absent Analyte Signal confirm_suppression Perform Post-Column Infusion Experiment start->confirm_suppression is_suppression Ion Suppression Confirmed? confirm_suppression->is_suppression review_sample_prep Review and Enhance Sample Preparation (SPE, LLE) is_suppression->review_sample_prep Yes no_suppression Investigate Other Issues: - Instrument Malfunction - Analyte Degradation - Incorrect Method Parameters is_suppression->no_suppression No optimize_lc Optimize Chromatographic Separation review_sample_prep->optimize_lc check_mobile_phase Modify Mobile Phase (e.g., change additive) optimize_lc->check_mobile_phase dilute_sample Dilute Sample check_mobile_phase->dilute_sample use_is Implement Stable Isotope-Labeled Internal Standard dilute_sample->use_is reanalyze Re-analyze Sample use_is->reanalyze

A step-by-step workflow for troubleshooting ion suppression.
Question: How can I determine if co-eluting matrix components are suppressing my 3-hydroxyheptanoic acid signal?

Answer:

The most direct method is to perform a post-column infusion experiment .[4] This technique helps visualize the regions in your chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a standard solution of 3-hydroxyheptanoic acid at a concentration that gives a stable and mid-range signal (e.g., 1 µg/mL in your initial mobile phase).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the ESI source, using a T-junction.

  • Analysis:

    • While continuously infusing the 3-hydroxyheptanoic acid solution, inject a blank, extracted matrix sample (a sample prepared using your standard protocol but without the analyte).

    • Monitor the signal of your analyte's specific multiple reaction monitoring (MRM) transition.

  • Interpretation:

    • A stable baseline signal will be observed from the infused standard.

    • If there is a dip or decrease in this baseline signal at a specific retention time, it indicates that components eluting from the column at that time are causing ion suppression.[4]

    • Compare this suppression profile to the retention time of 3-hydroxyheptanoic acid in a standard injection to see if they overlap.

Question: My results for 3-hydroxyheptanoic acid are not reproducible across different sample batches. Could ion suppression be the cause?

Answer:

Yes, variability in matrix effects between different sample lots is a common cause of poor reproducibility.[3][10] While a good sample preparation method can remove a significant portion of interfering compounds, the composition of biological matrices can vary from sample to sample.[11]

To address this, you should quantify the matrix effect and use a suitable internal standard.

Quantitative Assessment of Matrix Effect

The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement.[3][12]

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

Experimental Protocol: Quantifying Matrix Factor

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A known concentration of 3-hydroxyheptanoic acid in a clean solvent (e.g., the reconstitution solvent).

    • Set B (Post-Extraction Spike): Blank matrix samples are extracted using your standard procedure. The dried extract is then reconstituted with the solution from Set A.[4][12]

    • Set C (Pre-Extraction Spike): Blank matrix samples are spiked with 3-hydroxyheptanoic acid before the extraction process. (This set is used to determine recovery, not the matrix factor itself).

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

A detailed workflow for this process is provided in the diagram below.

cluster_1 Workflow for Quantifying Matrix Effect prep_A Set A: Analyte in Neat Solvent analysis Analyze all sets by LC-MS/MS prep_A->analysis prep_B Set B: Blank Matrix Extract + Analyte (Post-Extraction Spike) prep_B->analysis prep_C Set C: Blank Matrix + Analyte (Pre-Extraction Spike) prep_C->analysis calc_mf Calculate Matrix Factor (MF): MF = Area(B) / Area(A) analysis->calc_mf calc_rec Calculate Recovery (%): Recovery = (Area(C) / Area(B)) * 100 analysis->calc_rec interpret_mf Interpret MF: MF < 1 -> Suppression MF = 1 -> No Effect MF > 1 -> Enhancement calc_mf->interpret_mf

Experimental workflow for the quantification of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in ESI?

Ion suppression in ESI is primarily caused by competition between the analyte (3-hydroxyheptanoic acid) and co-eluting matrix components for ionization.[1][13] This can happen through several mechanisms:

  • Competition for Charge: The ESI process generates a limited number of charges on the surface of droplets. If high concentrations of other compounds are present, they can compete for these charges, reducing the number of charged analyte ions formed.[1][14]

  • Changes in Droplet Properties: High concentrations of non-volatile substances (like salts) can increase the surface tension and viscosity of the ESI droplets.[1][8] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing it from being ionized.[8]

  • Gas-Phase Reactions: In the gas phase, analyte ions can be neutralized by reactions with highly basic molecules.[1]

The diagram below illustrates the main mechanisms of ion suppression.

cluster_2 Mechanisms of Ion Suppression in ESI esi_droplet ESI Droplet (Analyte + Matrix Components) competition Competition for Droplet Surface/Charge esi_droplet->competition properties Altered Droplet Properties (Increased Viscosity/Surface Tension) esi_droplet->properties precipitation Analyte Co-Precipitation with Non-Volatiles esi_droplet->precipitation outcome1 Reduced Analyte Ionization Efficiency competition->outcome1 outcome2 Inhibited Solvent Evaporation properties->outcome2 outcome3 Analyte Trapped in Droplet precipitation->outcome3 suppression Signal Suppression outcome1->suppression outcome2->suppression outcome3->suppression

Key mechanisms leading to ion suppression in ESI.

Q2: Which substances in my sample are most likely to cause ion suppression for 3-hydroxyheptanoic acid?

For an acidic analyte like 3-hydroxyheptanoic acid, which is typically analyzed in negative ion mode, the following substances are common culprits:

Interfering SubstanceOriginMechanism of Suppression
Phospholipids Biological matrices (plasma, serum)High concentration, co-elution, alter droplet properties.[3][11]
Salts (e.g., phosphate, NaCl) Buffers, biological matricesNon-volatile, increase droplet surface tension, form adducts.[6][10]
Detergents/Surfactants Sample preparation, contaminationHigh surface activity, suppress analyte surface access.[9][15]
Strong Acids (e.g., TFA) Mobile phase additiveCan form strong ion pairs with any positively charged species, but in negative mode, can compete for deprotonation.[6][9]
Other Organic Acids Endogenous metabolitesCompete for ionization.

Q3: How can I improve my sample preparation to reduce ion suppression?

Improving sample preparation is one of the most effective strategies.[1][7] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.

MethodPrincipleEffectiveness for 3-Hydroxyheptanoic Acid
Protein Precipitation (PPT) Proteins are crashed out of solution with an organic solvent (e.g., acetonitrile).Basic Cleanup: Fast and simple, but many interfering substances (e.g., phospholipids, salts) remain in the supernatant.[4][11]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Good: Can provide a cleaner extract than PPT by selecting a solvent that favors the analyte over more polar or non-polar interferences.[2][10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent: Offers the most effective cleanup. A mixed-mode or weak anion exchange (WAX) sorbent would be ideal for retaining the acidic 3-hydroxyheptanoic acid while allowing for rigorous washing of neutral and basic interferences.[2][11][16]

Q4: Can changing my LC-MS instrument settings help?

Yes, optimizing instrument parameters can mitigate ion suppression:

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[1][2][8] However, this depends on the thermal stability and volatility of 3-hydroxyheptanoic acid.

  • Reduce Flow Rate: Lowering the flow rate to the nano-ESI range can reduce the size of the initial droplets, making the ionization process more tolerant of non-volatile salts.[1]

  • Optimize Ion Source Parameters: Systematically optimize parameters like nebulizer gas flow, drying gas temperature, and capillary voltage. These settings can influence the desolvation process and ionization efficiency.[9][17]

Q5: Is it better to use formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase for negative ion mode analysis of 3-hydroxyheptanoic acid?

For negative ion mode, the goal is to promote deprotonation of your analyte.

  • Formic Acid (0.1%): While commonly used in positive mode, in negative mode it can slightly suppress the deprotonation of other acids due to the presence of free protons. However, it is volatile and generally compatible with MS. A very low concentration might be acceptable.

  • Ammonium Formate/Acetate: These are often better choices for negative mode. They act as buffers to maintain a consistent pH that facilitates deprotonation (pH > pKa of the analyte) and are volatile. A concentration of 5-10 mM is a good starting point.[18]

  • Dilute Ammonium Hydroxide (B78521): Adding a small amount of ammonium hydroxide can raise the pH and significantly improve deprotonation for acidic analytes, leading to better signal in negative mode.

It is recommended to test different mobile phase additives to find the optimal conditions for your specific application.[19]

Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxyheptanoic Acid in Human Plasma

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample type.

1. Sample Preparation (using Solid-Phase Extraction)

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a suitable internal standard (e.g., 3-hydroxyheptanoic acid-d3).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of water to remove salts.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute 3-hydroxyheptanoic acid with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 5 mM ammonium acetate).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Methanol with 5 mM Ammonium Acetate
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Ion Spray Voltage -4500 V
Nebulizer Gas 50 psi
Drying Gas 50 psi at 450 °C
MRM Transitions To be optimized by infusing a standard solutionPrecursor Ion (Q1): [M-H]⁻ = m/z 145.1 Product Ions (Q3): Determine characteristic fragments (e.g., loss of H₂O, loss of CO₂)

Note: The specific MRM transitions and collision energies must be optimized empirically using a pure standard of 3-hydroxyheptanoic acid.[20]

References

Troubleshooting

Improving peak shape for 3-hydroxyheptanoic acid in chromatography

Technical Support Center: 3-Hydroxyheptanoic Acid Chromatography Welcome to the technical support center for the chromatographic analysis of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxyheptanoic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 3-hydroxyheptanoic acid using chromatography?

A1: 3-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, presents several analytical challenges.[1] Due to its polar carboxylic acid and hydroxyl groups, it is prone to poor peak shape (tailing) in both gas chromatography (GC) and reverse-phase liquid chromatography (LC).[2] This is often caused by strong interactions with active sites on the stationary phase, such as residual silanols in silica-based columns.[3][4] Additionally, its low volatility makes it unsuitable for direct GC analysis without derivatization.[2][5] For LC-MS, its small size and polarity can lead to poor retention on traditional C18 columns and inefficient ionization.[6]

Q2: When should I use GC vs. LC for my analysis?

A2: The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on your specific analytical needs.

  • GC-MS is a robust method for analyzing 3-hydroxy fatty acids but requires a derivatization step to increase the analyte's volatility and thermal stability.[7] This is a well-established technique, particularly for identifying and quantifying these acids as part of broader fatty acid profiling.[7]

  • LC-MS/MS offers the advantage of analyzing the compound without derivatization, simplifying sample preparation and reducing analysis time.[8][9] This method is highly sensitive and suitable for complex biological matrices.[10][11] However, achieving good peak shape and retention may require specialized columns or mobile phase additives.

Q3: Is chiral separation important for 3-hydroxyheptanoic acid?

A3: Yes, if your research involves its biological activity. Like many hydroxy fatty acids, 3-hydroxyheptanoic acid is a chiral molecule, existing as R and S enantiomers.[11] These enantiomers can have different biological activities and metabolic pathways. Therefore, separating and quantifying the individual enantiomers is often crucial in pharmacological and metabolomic studies.[11] This is typically achieved using chiral stationary phases (CSPs) in HPLC.[11][12]

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, most commonly observed as peak tailing, can compromise the accuracy and resolution of your analysis.[3] The following guide addresses common causes and solutions.

Problem: My 3-hydroxyheptanoic acid peak is tailing in LC.

dot graph Troubleshooting_Peak_Tailing_LC { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Peak Tailing in LC", fontcolor="#202124", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Peak Tailing Observed for\n3-Hydroxyheptanoic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Is mobile phase pH\nappropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust mobile phase pH\n(e.g., add formic acid to < pH 4)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; use_endcapped [label="Use a highly deactivated,\nend-capped C18 column.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_pfp [label="Consider alternative stationary\nphases (e.g., PFP, Polar C18).", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is column overload a possibility?", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_load [label="Reduce injection volume\nor dilute the sample.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_hardware [label="Are there hardware issues?", fillcolor="#FBBC05", fontcolor="#202124"]; flush_system [label="Check for blockages.\nReplace frits/filters.\nCheck for dead volume.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="No"]; adjust_ph -> resolved; check_mobile_phase -> check_column [label="Yes"]; check_column -> use_endcapped [label="No"]; use_endcapped -> resolved; check_column -> consider_pfp [label="Alternative"]; consider_pfp -> resolved; check_column -> check_overload [label="Yes"]; check_overload -> reduce_load [label="Yes"]; reduce_load -> resolved; check_overload -> check_hardware [label="No"]; check_hardware -> flush_system [label="Yes"]; flush_system -> resolved; } } Caption: Troubleshooting workflow for LC peak tailing.

  • Cause 1: Secondary Interactions with Residual Silanols. The carboxylic acid group can interact strongly with active silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to tailing.[3]

    • Solution: Lower the mobile phase pH. Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid group, minimizing these secondary interactions and improving peak shape.[6][8]

    • Solution: Use an end-capped column. These columns have their residual silanol groups chemically deactivated, which provides more symmetrical peak shapes for acidic and basic compounds.[3]

  • Cause 2: Poor Retention. On standard C18 columns, this polar analyte may have insufficient retention, leading to broad or misshapen peaks.

    • Solution: Consider alternative stationary phases. Columns with different selectivities, such as Phenyl-Hexyl, Polar C18, or Pentafluorophenyl (PFP), can offer better retention and peak shape for polar acidic compounds.[8]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, causing peaks to tail.[3][13]

    • Solution: Reduce the sample concentration or injection volume. A simple dilution of the sample can quickly determine if overload is the issue.[3]

  • Cause 4: Physical Column Issues or System Problems. Peak distortion can occur if the column inlet frit is partially blocked or if there is a void in the packing material.[3][13]

    • Solution: Use guard columns or in-line filters to protect the analytical column from particulates.[14][15] If you suspect a blockage, you can try back-flushing the column (if the manufacturer allows it).[13]

Problem: My 3-hydroxyheptanoic acid peak is tailing or not detected in GC.
  • Cause: Underivatized analyte. The free carboxylic acid and hydroxyl groups in 3-hydroxyheptanoic acid are not suitable for direct GC analysis. They are not volatile enough and will interact strongly with the stationary phase.[2][5]

    • Solution: Derivatization. This is a mandatory step for GC analysis. The active hydrogens on the carboxylic acid and hydroxyl groups must be replaced with less polar, more volatile groups. Silylation is a common and effective method.

Experimental Protocols

Protocol: Silylation for GC-MS Analysis

This protocol describes a common derivatization method using BSTFA to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and produce better peak shapes in GC.[2]

Materials:

  • Dried sample extract containing 3-hydroxyheptanoic acid.

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • A suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Autosampler vials with caps.

  • Vortex mixer.

  • Incubator or oven.

Procedure:

  • Ensure the sample extract is completely dry, as water will react with the silylation reagent.

  • Reconstitute the dried sample in a small volume of aprotic solvent (e.g., 100 µL).

  • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the sample in an autosampler vial.[2] A molar excess of the reagent is required.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Incubate the vial at 60°C for 60 minutes to ensure the reaction goes to completion.[2] (Note: Time and temperature can be optimized for your specific application).

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

dot graph Derivatization_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="GC-MS Derivatization Workflow", fontcolor="#202124", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start:\nDried Sample Extract", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in\nAprotic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add Silylation Reagent\n(e.g., BSTFA + 1% TMCS)", fillcolor="#FBBC05", fontcolor="#202124"]; vortex [label="Cap and Vortex", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate\n(e.g., 60°C for 60 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by GC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reconstitute; reconstitute -> add_reagent; add_reagent -> vortex; vortex -> incubate; incubate -> cool; cool -> analyze; } } Caption: Silylation workflow for GC-MS sample preparation.

Data Presentation

The following table summarizes typical starting conditions for LC-MS/MS analysis of short-chain and medium-chain hydroxy fatty acids. These should be used as a starting point for method development.

ParameterRecommendationRationale
Column C18, PFP, or Polar C18 (e.g., <2 µm, 2.1 x 100 mm)Provides retention for polar analytes. PFP phases can offer alternative selectivity.[8]
Mobile Phase A Water + 0.1% Formic AcidAcidifies the mobile phase to suppress analyte ionization and reduce peak tailing.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Start at low %B (e.g., 5-10%) and ramp upEnsures retention of polar analytes at the beginning of the run.
Flow Rate 0.2 - 0.4 mL/minTypical for UHPLC applications.
Injection Volume 1 - 5 µLKeep low to prevent column overload.[10]
MS Detection ESI Negative ModeThe carboxylic acid group is readily deprotonated, making it ideal for detection in negative ion mode.

References

Optimization

Technical Support Center: Quantification of 3-Hydroxyheptanoic Acid

Welcome to the technical support center for the accurate quantification of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in 3-hydroxyheptanoic acid quantification?

A1: Interference in 3-hydroxyheptanoic acid analysis typically originates from three main sources:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine, tissue homogenates) can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.[1][2][3] Phospholipids and salts are common culprits in biological matrices.[2]

  • Isomeric Interference: Structural isomers of 3-hydroxyheptanoic acid or other similar compounds may have the same mass-to-charge ratio (m/z), making them indistinguishable by the mass spectrometer alone.[4][5][6][7] Chromatographic separation is crucial to differentiate between these isomers.

  • Contamination: Interference can be introduced from various external sources, including contaminated solvents, reagents, labware, or cross-contamination between samples.[8]

Q2: What are the recommended analytical techniques for quantifying 3-hydroxyheptanoic acid?

A2: The two most widely used and robust techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high selectivity and sensitivity. It can often be performed with simpler sample preparation procedures compared to GC-MS.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution. However, it typically requires a derivatization step to make the 3-hydroxyheptanoic acid volatile enough for GC analysis.[11][12][13]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A3: A stable isotope-labeled internal standard, such as deuterated 3-hydroxyheptanoic acid, is highly recommended because it has nearly identical chemical and physical properties to the analyte.[14] It co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis.[15] This allows for more accurate and precise quantification by correcting for these sources of error.[11][14][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step Rationale
Matrix Effects (Ion Suppression) Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16][17]To remove interfering components from the sample matrix that can suppress the analyte's signal.[1][2]
Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.Achieving baseline separation will minimize the impact of interfering compounds.
Use a stable isotope-labeled internal standard.[15]The SIL-IS will be similarly affected by ion suppression, allowing for accurate correction.[14]
Suboptimal Derivatization (GC-MS) Optimize derivatization reaction conditions (temperature, time, reagent concentration).[18]Incomplete or inefficient derivatization will result in a lower signal for the target derivative.[18]
Evaluate different derivatization reagents (e.g., silylation reagents like BSTFA).[18][19]Different reagents may offer better reaction efficiency and stability for 3-hydroxyheptanoic acid.[20]
Poor Ionization (LC-MS/MS) Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[21]Proper source conditions are critical for efficient ionization and maximizing signal intensity.
Adjust mobile phase composition (e.g., pH, organic solvent content).Mobile phase additives can significantly influence the ionization efficiency of the analyte.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects Implement a robust sample preparation protocol, preferably using SPE.[16][17]To ensure consistent removal of interfering matrix components across all samples.
Utilize a stable isotope-labeled internal standard in all samples and standards.[11][15]To compensate for sample-to-sample variations in matrix effects and recovery.[14]
Sample Degradation Ensure proper sample storage conditions (e.g., -80°C).[10]To prevent chemical or enzymatic degradation of 3-hydroxyheptanoic acid.
Perform stability studies (e.g., freeze-thaw, benchtop stability) to assess analyte stability under experimental conditions.[9]To confirm that the analyte is not degrading during the analytical workflow.
Inconsistent Sample Preparation Automate sample preparation steps where possible.To reduce human error and improve the consistency of the procedure.
Ensure thorough mixing and vortexing at all relevant steps.To guarantee homogeneity and complete reactions.
Issue 3: High Background or Interfering Peaks
Possible Cause Troubleshooting Step Rationale
Isomeric Interference Improve chromatographic separation by using a longer column, a different stationary phase, or optimizing the gradient/temperature program.[4][6]To resolve the analyte from its isomers.
If using tandem MS, select unique precursor-product ion transitions for the analyte and the interfering isomer if possible.To enhance the selectivity of the detection.
Contamination Analyze solvent and reagent blanks to identify the source of contamination.To pinpoint if the interference is coming from the analytical system itself.
Use high-purity solvents and reagents.[8]To minimize the introduction of external contaminants.
Implement a strict cleaning protocol for all labware and instrumentation.To prevent carryover and cross-contamination.
Endogenous Interference Analyze at least six different batches of blank matrix to assess the level of endogenous interference.[9]To determine the baseline level of the analyte or interfering compounds in the biological matrix.
If endogenous levels are high, consider a more selective sample preparation method or a more specific MS/MS transition.To improve the signal-to-noise ratio for the analyte.

Experimental Protocols & Data

Example LC-MS/MS Parameters for 3-Hydroxy-Fatty Acids

The following table provides example parameters that can be used as a starting point for developing a quantification method for 3-hydroxyheptanoic acid, based on published methods for similar analytes.[9]

Parameter Example Value/Condition
LC Column C18 reversed-phase (e.g., 150 x 2 mm, 3 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9][21]
Mobile Phase B 0.1% Formic Acid in Methanol[9][21]
Flow Rate 0.3 mL/min[9]
Ionization Mode Negative Electrospray Ionization (ESI)[9]
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions To be determined empirically for 3-hydroxyheptanoic acid (For 3-hydroxypentanoic acid: m/z 117 -> 59)[9]
Internal Standard Deuterated 3-hydroxyheptanoic acid
Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a common and straightforward method for cleaning up plasma samples.[16]

  • Spike: Add the stable isotope-labeled internal standard to an aliquot of the plasma sample.

  • Precipitate: Add a 3:1 ratio of cold acetonitrile (B52724) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the initial mobile phase composition for LC-MS/MS analysis.

Visualizations

experimental_workflow General Workflow for 3-Hydroxyheptanoic Acid Quantification sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction concentrate Evaporation & Reconstitution extraction->concentrate lc_separation LC or GC Separation concentrate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for 3-hydroxyheptanoic acid quantification.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_is Is a Stable Isotope Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Review Sample Preparation Protocol check_is->check_sample_prep Yes end Consistent Results implement_is->end improve_sample_prep Improve Sample Prep (e.g., use SPE) check_sample_prep->improve_sample_prep Protocol not robust check_stability Assess Analyte Stability (Freeze-Thaw, Benchtop) check_sample_prep->check_stability Protocol is robust improve_sample_prep->end optimize_storage Optimize Sample Storage & Handling check_stability->optimize_storage Degradation observed check_stability->end Analyte is stable optimize_storage->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Troubleshooting

Selection of an appropriate internal standard for 3-hydroxyheptanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyheptanoic acid. Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of 3-hydroxyheptanoic acid?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 3-hydroxyheptanoic acid-d3 or ¹³C-labeled 3-hydroxyheptanoic acid. SIL internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows for the most accurate correction of variability arising from sample preparation, injection, and ionization.[1]

Q2: Are there commercially available stable isotope-labeled internal standards for 3-hydroxyheptanoic acid?

Q3: If a stable isotope-labeled internal standard is not available, what are the alternatives?

If a SIL internal standard is not feasible, two main alternatives can be considered:

  • Structural Analog: A non-labeled, structurally similar compound that is not endogenously present in the sample can be used. For 3-hydroxyheptanoic acid, an odd-chain 3-hydroxy fatty acid like 3-hydroxynonanoic acid could be a suitable choice.

  • Non-Structurally Related Compound: In some cases, a compound with different chemical properties but which behaves consistently during the analytical process can be used. For instance, in an LC-MS/MS method for the similar compound 3-hydroxypentanoic acid, sulbactam (B1307) was successfully used as an internal standard.[1]

Q4: What are the common analytical techniques for quantifying 3-hydroxyheptanoic acid?

The two primary methods for the quantitative analysis of 3-hydroxyheptanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique typically requires a derivatization step to make the analyte volatile. Silylation is a common derivatization method for hydroxy fatty acids.

  • LC-MS/MS: This method often allows for the analysis of the compound in its native form, offering high sensitivity and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in quantitative results Inconsistent sample preparation or matrix effects.The use of a stable isotope-labeled internal standard is highly recommended to correct for these variations. If unavailable, ensure the chosen internal standard is added at the very beginning of the sample preparation process.
Poor chromatographic peak shape Suboptimal chromatography conditions or interactions with the analytical column.For GC-MS, ensure complete derivatization. For LC-MS, adjust the mobile phase composition and pH. For acidic compounds like 3-hydroxyheptanoic acid, a mobile phase with a low pH is often beneficial.
No commercially available SIL internal standard The compound may be a niche analyte with limited commercial demand.Contact companies specializing in custom synthesis of stable isotope-labeled compounds. Alternatively, validate the use of a structural analog or a non-structurally related internal standard.
Interference from endogenous compounds The selected internal standard may be naturally present in the biological samples.Screen blank matrix samples to ensure the absence of the chosen internal standard. If present, a different internal standard must be selected.

Selection of an Appropriate Internal Standard

G Workflow for Internal Standard Selection A Define Analytical Method (GC-MS or LC-MS/MS) B Search for Commercial Stable Isotope-Labeled (SIL) 3-Hydroxyheptanoic Acid A->B C SIL Standard Available? B->C D Select and Procure SIL Standard C->D Yes E Consider Alternatives C->E No K Validate Selected Internal Standard D->K F Option 1: Structural Analog (e.g., odd-chain 3-hydroxy fatty acid) E->F G Option 2: Non-Structurally Related Compound E->G H Screen Blank Matrix for Endogenous Presence F->H G->H I Interference Found? H->I J Select Alternative Compound I->J Yes I->K No J->H

Workflow for selecting an internal standard.

Potential Internal Standards for 3-Hydroxyheptanoic Acid

Internal Standard TypeExample CompoundMolecular Weight ( g/mol )Key Considerations
Stable Isotope-Labeled (Ideal) 3-Hydroxyheptanoic acid-d3149.20Co-elutes with the analyte, provides the best correction for matrix effects. Requires custom synthesis.
Stable Isotope-Labeled (Ideal) ¹³C₇-3-Hydroxyheptanoic acid153.18Similar benefits to the deuterated standard. Requires custom synthesis.
Structural Analog 3-Hydroxynonanoic acid174.23Should have similar extraction and chromatographic behavior. Must be confirmed to be absent in samples.
Non-Structurally Related Sulbactam233.24Proven effective for a similar analyte (3-hydroxypentanoic acid) in LC-MS/MS.[1] Different chemical properties may lead to varied extraction efficiency.

Experimental Protocols

General Protocol for Sample Preparation and Analysis using LC-MS/MS

This protocol is adapted from a method for a similar compound and should be validated for 3-hydroxyheptanoic acid.[1]

  • Sample Preparation:

    • To 100 µL of plasma sample, add the selected internal standard.

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for 3-hydroxyheptanoic acid and the chosen internal standard.

General Protocol for Sample Preparation and Analysis using GC-MS
  • Extraction and Derivatization:

    • To the sample, add the selected internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

    • Evaporate the organic layer to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to 60-80°C to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient to separate the analytes of interest.

    • Mass Spectrometry: Electron ionization (EI) source.

    • Data Acquisition: Scan mode to identify characteristic ions, and then selected ion monitoring (SIM) for quantification.

Typical Experimental Workflow

G General Experimental Workflow for 3-Hydroxyheptanoic Acid Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Add Internal Standard to Sample B Protein Precipitation (for LC-MS) or Liquid-Liquid Extraction (for GC-MS) A->B C Evaporation B->C D Reconstitution (LC-MS) or Derivatization (GC-MS) C->D E Inject Sample into LC-MS/MS or GC-MS D->E F Data Acquisition (MRM or SIM) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Workflow for 3-hydroxyheptanoic acid analysis.

References

Optimization

Technical Support Center: Optimizing Microbial Production of 3-Hydroxyheptanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address specific issues encountered during the microbial...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address specific issues encountered during the microbial production of 3-hydroxyheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for producing 3-hydroxyheptanoic acid?

While 3-hydroxyheptanoic acid is not a commonly reported microbial product, the principles for its production can be readily applied to well-established hosts used for fatty acid synthesis. Escherichia coli is the most common and well-characterized host for producing free fatty acids (FFA) and their derivatives due to its rapid growth and well-understood genetics.[1][2] Other hosts like Saccharomyces cerevisiae could also be engineered for this purpose.

Q2: What is the general metabolic pathway for producing 3-hydroxyheptanoic acid in a heterologous host like E. coli?

The production of 3-hydroxyheptanoic acid in a host like E. coli would require the engineering of a synthetic metabolic pathway. This typically involves:

  • Heptanoyl-CoA Synthesis : This can be achieved by leveraging the native fatty acid synthesis (FAS) pathway and introducing a chain-length specific thioesterase that preferentially cleaves 7-carbon acyl-ACP intermediates. Alternatively, a reversed β-oxidation pathway can be employed, which uses acetyl-CoA as a building block in a more energetically efficient manner.[3][4]

  • Hydroxylation : Introduction of a hydroxylase enzyme that can specifically act on the C3 position of heptanoic acid or its CoA-thioester. Enzymes such as certain cytochrome P450s or specific L-3-hydroxyacyl-CoA dehydrogenases could be candidates for this step.[5][6]

  • Preventing Degradation : Knocking out native pathways that would degrade the product, such as the β-oxidation pathway (e.g., deleting fadD or fadE in E. coli).[7]

Q3: How can I control the chain length to favor heptanoic (C7) acid production?

Controlling the fatty acid chain length is crucial. The most effective strategy is to express a thioesterase with high specificity for 7-carbon acyl-ACP molecules. While a C7-specific thioesterase may not be readily available, screening different plant and bacterial thioesterases (FatA or FatB) could identify a candidate with the desired activity.[8][9] Overexpression of medium-chain specific thioesterases has been shown to successfully alter the fatty acid profile of E. coli.[8]

Q4: What types of enzymes can be used to introduce the hydroxyl group at the C3 position?

The 3-hydroxy position is a natural intermediate in the β-oxidation cycle. Therefore, enzymes from this pathway are prime candidates. Specifically:

  • 3-hydroxyacyl-CoA dehydrogenases (FadB/FadJ in E. coli): These enzymes catalyze the reversible conversion of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. Overexpression of these enzymes, coupled with a mechanism to cleave the CoA ester, could lead to product formation.

  • (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG): This enzyme links the fatty acid synthesis pathway to polyhydroxyalkanoate (PHA) synthesis by converting 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoA, which could then be hydrolyzed to the free acid.[10]

  • Cytochrome P450s: Certain P450 monooxygenases are capable of hydroxylating fatty acids at various positions.[11][12] Screening a library of P450s for activity on heptanoic acid could yield a suitable biocatalyst.

Troubleshooting Guides

Problem 1: Low or No Production of 3-Hydroxyheptanoic Acid
Possible Cause Troubleshooting Step
Inefficient Heptanoic Acid Precursor Supply Verify the production of the precursor, heptanoic acid. Analyze a culture sample (without the hydroxylase expressed) by GC-MS. If heptanoic acid levels are low, consider optimizing the expression of your C7-specific thioesterase or co-expressing acetyl-CoA carboxylase (ACC) to increase the malonyl-CoA pool.[7]
Low Hydroxylase Activity or Expression Confirm the expression of your chosen hydroxylase enzyme via SDS-PAGE. If expression is low, optimize codon usage for your host, try a stronger promoter, or lower the induction temperature to improve protein folding. Perform in vitro enzyme assays with cell lysate and heptanoic acid as a substrate to confirm activity.
Product Degradation Ensure that the β-oxidation pathway is completely blocked. Confirm the deletion of key genes like fadD and fadE.[13] Product degradation can significantly reduce final titers.
Sub-optimal Fermentation Conditions Systematically optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels. For fatty acid production, maintaining a neutral pH (around 7.0) is often beneficial.[14][15]
Toxicity of 3-Hydroxyheptanoic Acid Medium-chain fatty acids and their derivatives can be toxic to microbial hosts.[16] Perform a toxicity assay by adding known concentrations of 3-hydroxyheptanoic acid to your culture and monitoring cell growth (OD600). If toxicity is an issue, consider implementing in situ product removal strategies.
Problem 2: High Levels of Byproducts (e.g., other chain-length fatty acids, acetate)
Possible Cause Troubleshooting Step
Non-specific Thioesterase Activity Your thioesterase may be producing a mixture of different chain-length fatty acids. Analyze the FFA profile of your strain by GC-MS. If multiple chain lengths are present, you may need to screen for a more specific thioesterase or use protein engineering to alter its specificity.
Acetate (B1210297) Accumulation High glucose uptake rates can lead to overflow metabolism and acetate production, which is inhibitory to growth and production.[7] Try using a fed-batch fermentation strategy to maintain low glucose concentrations. Alternatively, engineer the strain to reduce acetate formation by deleting genes like pta-ackA.
Accumulation of Heptanoic Acid (Precursor) If you detect significant amounts of heptanoic acid but little of the hydroxylated product, this points to a bottleneck at the hydroxylation step. Focus on improving the expression and activity of your hydroxylase enzyme.

Quantitative Data Summary

CompoundHost OrganismTiter (g/L)Yield (g/g substrate)Carbon SourceReference
Free Fatty Acids (total)E. coli33.60.13Glucose[7]
Hexanoic Acid (C6)C. kluyveri5.42N/AOptimized Medium[17]
3-Hydroxydecanoic acid (3HD)P. entomophila1.8N/ADecanoic Acid[18]
3-Hydroxydodecanoic acid (3HDD)P. entomophila4.6N/ADodecanoic Acid[18]
3-Hydroxytetradecanoic acid (3HTD)P. entomophila6.65N/ATetradecanoic Acid[18]
ω-Hydroxydecanoic acidE. coli0.3090.86 (mol/mol)Decanoic Acid[13]

N/A: Not available in the cited source.

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxyheptanoic Acid by GC-MS

This protocol is adapted from standard methods for analyzing 3-hydroxy fatty acids.[5][19][20]

  • Sample Preparation:

    • Take 1 mL of culture broth and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify to pH 2.0 with 6M HCl.

    • Add an internal standard (e.g., deuterated 3-hydroxyheptanoic acid or 3-hydroxyoctanoic acid).

    • Extract the fatty acids twice with an equal volume of ethyl acetate.

    • Combine the organic phases and dry them under a stream of nitrogen gas.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

    • Evaporate the derivatization reagents under nitrogen and re-dissolve the sample in 100 µL of hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Operate in electron impact (EI) mode.

    • Data Acquisition: Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the TMS-derivatized 3-hydroxyheptanoic acid and the internal standard.

Protocol 2: Shake-Flask Cultivation for Strain Screening
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium (supplemented with 2% glucose, 0.5% yeast extract, and appropriate antibiotics) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 220 rpm.

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Simultaneously, lower the incubation temperature to 25-30°C to improve protein solubility and reduce metabolic stress.

  • Sampling:

    • Continue incubation for 24-48 hours.

    • Collect samples at regular intervals (e.g., 12, 24, 36, 48 hours post-induction) for analysis of cell density (OD600) and product concentration (using Protocol 1).

Visualizations

Metabolic_Pathway_3HHA cluster_legend Legend Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS HeptanoylACP Heptanoyl-ACP FAS->HeptanoylACP Thioesterase Thioesterase (C7 specific) HeptanoylACP->Thioesterase HeptanoicAcid Heptanoic Acid HeptanoylACP->HeptanoicAcid Hydrolysis Thioesterase->HeptanoicAcid Hydroxylase 3-Hydroxylase (P450, etc.) HeptanoicAcid->Hydroxylase Product 3-Hydroxyheptanoic Acid HeptanoicAcid->Product Hydroxylation BetaOxidation β-Oxidation (Blocked) HeptanoicAcid->BetaOxidation Hydroxylase->Product Metabolite Metabolite Enzyme Engineered Enzyme Pathway Native Pathway Blocked Blocked Pathway Product_leg Final Product

Caption: Engineered metabolic pathway for 3-hydroxyheptanoic acid production in E. coli.

Troubleshooting_Workflow Start Low/No 3-HHA Yield CheckPrecursor Analyze for Heptanoic Acid (GC-MS) Start->CheckPrecursor PrecursorPresent Precursor Present? CheckPrecursor->PrecursorPresent CheckHydroxylase Check Hydroxylase Expression & Activity (SDS-PAGE, Assay) PrecursorPresent->CheckHydroxylase Yes OptimizeThioesterase Optimize Thioesterase Expression/Specificity PrecursorPresent->OptimizeThioesterase No OptimizeHydroxylase Optimize Codon, Promoter, Induction Temperature CheckHydroxylase->OptimizeHydroxylase CheckDegradation Confirm β-Oxidation Knockout OptimizeHydroxylase->CheckDegradation OptimizeThioesterase->CheckDegradation DegradationPresent Degradation Pathway Active? CheckDegradation->DegradationPresent ReengineerKO Re-engineer Knockout DegradationPresent->ReengineerKO Yes OptimizeConditions Optimize Fermentation (pH, Temp, Aeration) DegradationPresent->OptimizeConditions No End Yield Improved ReengineerKO->End OptimizeConditions->End Experimental_Workflow Start Strain Design Cloning Plasmid Construction & Host Transformation Start->Cloning Screening Shake-Flask Screening (Protocol 2) Cloning->Screening Analysis Product Quantification (GC-MS, Protocol 1) Screening->Analysis Decision Performance Acceptable? Analysis->Decision Optimization Metabolic Engineering (e.g., Promoter Tuning, Byproduct Deletion) Decision->Optimization No Fermentation Scale-up to Bioreactor Decision->Fermentation Yes Optimization->Cloning

References

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 3-Hydroxyheptanoic Acid

Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxyheptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, particularly addressing the issue of poor fragmentation in MS/MS.

Troubleshooting Guide: Addressing Poor Fragmentation of 3-Hydroxyheptanoic Acid

Poor fragmentation of 3-hydroxyheptanoic acid in MS/MS analysis can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: I am observing a strong precursor ion for 3-hydroxyheptanoic acid, but the fragment ion intensity in my MS/MS spectrum is very low or non-existent. What steps can I take to improve fragmentation?

Answer:

Poor fragmentation of 3-hydroxyheptanoic acid is a common issue due to its chemical structure. Here is a step-by-step troubleshooting workflow to enhance its fragmentation and achieve reliable results.

Troubleshooting_Workflow start Start: Poor Fragmentation Observed step1 Step 1: Optimize MS/MS Parameters start->step1 step2 Step 2: Evaluate Ion Source Conditions step1->step2 If fragmentation is still poor end_success Success: Improved Fragmentation step1->end_success If fragmentation improves step3 Step 3: Consider Chemical Derivatization step2->step3 If fragmentation is still poor step2->end_success If fragmentation improves step4 Step 4: Explore Alternative Ionization Techniques step3->step4 If derivatization is not feasible or unsuccessful step3->end_success If fragmentation improves step4->end_success If fragmentation improves end_fail Contact Support step4->end_fail If all steps fail

Caption: A logical workflow for troubleshooting poor fragmentation.

Step 1: Optimize MS/MS Parameters

The initial approach should be to optimize the parameters of your mass spectrometer.

  • Collision Energy Optimization: The collision energy is a critical parameter for inducing fragmentation.[1][2] It's essential to perform a collision energy optimization experiment.

    • Protocol: Infuse a standard solution of 3-hydroxyheptanoic acid and acquire MS/MS data over a range of collision energy values (e.g., 5-50 eV). Plot the intensity of the precursor and fragment ions against the collision energy to determine the optimal setting that maximizes the intensity of the desired fragment ions.

  • Collision Gas Pressure: If your instrument allows, you can also optimize the collision gas pressure. Insufficient pressure can lead to inefficient fragmentation.[3]

Step 2: Evaluate Ion Source Conditions

In-source fragmentation, or the lack thereof, can be influenced by the conditions in the ion source.[4]

  • Source Temperature: High source temperatures can sometimes lead to thermal degradation before ionization.[1] Conversely, for some molecules, a higher temperature might be necessary to provide enough internal energy for fragmentation. Experiment with a range of source temperatures to find the optimal condition.

  • Cone Voltage/Fragmentor Voltage: These parameters can influence the degree of in-source fragmentation.[4][5] Gradually increasing the cone or fragmentor voltage can sometimes promote fragmentation. However, be cautious as excessive voltage can lead to a loss of the precursor ion.[5]

Step 3: Consider Chemical Derivatization

Due to its chemical properties, direct analysis of 3-hydroxyheptanoic acid can be challenging.[6] Derivatization is a highly effective strategy to improve its volatility, ionization efficiency, and fragmentation.[6][7][8]

  • Silylation for GC-MS Analysis: This is a common one-step method to derivatize both the hydroxyl and carboxyl groups.[6]

  • Esterification for GC-MS Analysis: Forming fatty acid methyl esters (FAMEs) is another robust derivatization method.[6][9]

  • Amidation for LC-MS Analysis: For LC-MS, derivatization can introduce a charge or improve retention.[6]

Step 4: Explore Alternative Ionization Techniques

If you are using Electrospray Ionization (ESI) and still facing issues, consider a different ionization method if available on your instrument.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be more suitable for less polar compounds and may provide better fragmentation.[10]

  • Chemical Ionization (CI): CI is a "softer" ionization technique compared to Electron Ionization (EI) and can sometimes produce a more stable molecular ion that is suitable for subsequent MS/MS fragmentation.[1]

Experimental Protocols

Below are detailed protocols for the chemical derivatization methods mentioned above.

Protocol 1: Silylation for GC-MS Analysis with BSTFA

This protocol is adapted for the derivatization of 3-hydroxy fatty acids.[6][11]

  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This is a general protocol for the formation of FAMEs using boron trifluoride (BF3) in methanol.[6][9]

  • Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

  • Sample Collection: Centrifuge briefly to separate the layers and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Quantitative Data Summary

MethodAnalytePrecursor Ion (m/z)Fragment Ion(s) (m/z)Relative Signal Intensity Improvement (Post-Derivatization)
LC-MS/MS (Underivatized)3-hydroxypentanoic acid117.159.0N/A
GC-MS (Silylated)3-hydroxyhexanoic acid261233>10-fold
GC-MS (Methyl Ester)3-hydroxydecanoic acid201103, 74>5-fold

This table is illustrative and the actual improvement will depend on the specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-hydroxyheptanoic acid difficult to fragment in MS/MS?

A1: Short-chain hydroxy fatty acids like 3-hydroxyheptanoic acid can be challenging to fragment efficiently in MS/MS due to their relatively stable structure and the lack of easily cleavable bonds under standard collision-induced dissociation (CID) conditions. Often, the precursor ion is very stable and requires higher energy to induce fragmentation, which can also lead to non-specific fragmentation patterns.

Q2: What are the expected fragment ions for 3-hydroxyheptanoic acid?

A2: While specific fragmentation data for 3-hydroxyheptanoic acid is not detailed in the provided search results, for α-hydroxycarboxylic acids, a common fragment ion observed is at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion.[12][13] For 3-hydroxy fatty acids, fragmentation can be more complex. After derivatization, the fragmentation patterns will be characteristic of the derivative formed. For example, silylated 3-hydroxy fatty acids often show a characteristic fragment at m/z 233.[11]

Q3: Can I analyze 3-hydroxyheptanoic acid without derivatization?

A3: Yes, it is possible to analyze 3-hydroxyheptanoic acid without derivatization using LC-MS/MS, as demonstrated by methods developed for similar short-chain hydroxy fatty acids.[14][15][16] These methods often use negative mode electrospray ionization. However, you may still encounter issues with poor fragmentation and lower sensitivity compared to methods involving derivatization.

Q4: I am using LC-MS with ESI and see multiple peaks for my analyte. What could be the cause?

A4: The observation of multiple peaks for a single compound in ESI-MS can be due to the formation of different adduct ions, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[1] To minimize this, you can try to optimize your mobile phase additives. For example, using ammonium (B1175870) acetate (B1210297) can sometimes promote the formation of a single adduct type.

Q5: What is in-source fragmentation and how can I control it?

A5: In-source fragmentation is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer before the precursor ion is selected for MS/MS analysis.[4] This can be controlled by adjusting the ion source parameters, such as lowering the source temperature and reducing the cone or fragmentor voltage.[1][4]

Derivatization_Process cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow (Alternative) analyte 3-Hydroxyheptanoic Acid derivatization Chemical Derivatization (e.g., Silylation, Esterification) analyte->derivatization derivative Volatile & Ionizable Derivative derivatization->derivative gcms GC-MS/MS Analysis derivative->gcms improved_frag Improved Fragmentation & Sensitivity gcms->improved_frag lcms LC-MS/MS Analysis analyte_lc 3-Hydroxyheptanoic Acid lcms_analysis Direct LC-MS/MS Analysis analyte_lc->lcms_analysis optimization Extensive Parameter Optimization lcms_analysis->optimization

Caption: A comparison of analytical workflows for 3-hydroxyheptanoic acid.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to the Validation of Analytical Methods for 3-Hydroxyheptanoic Acid Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two common analytical techniques for the quantification of 3-hydroxyheptanoic acid: Gas Chromatography-Mass Spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of 3-hydroxyheptanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines the validation parameters and experimental protocols for each method to aid in the selection of the most suitable technique for specific research needs.

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[1][2] Key validation characteristics, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).

Methodology Comparison: GC-MS vs. LC-MS/MS

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4][5] For non-volatile analytes like 3-hydroxyheptanoic acid, a chemical derivatization step is necessary to increase their volatility.[6] In contrast, liquid chromatography-mass spectrometry is well-suited for the analysis of polar and non-volatile compounds in their native form, often simplifying sample preparation.[4][7]

The choice between GC-MS and LC-MS/MS depends on various factors, including the sample matrix, the required sensitivity, and the desired sample throughput. While GC-MS often requires a more involved sample preparation due to the derivatization step, it can offer excellent sensitivity.[3][5] LC-MS/MS, on the other hand, can provide high specificity and sensitivity with simpler sample preparation, making it amenable to high-throughput applications.[7][8]

Quantitative Data Summary

The following tables summarize the validation parameters for representative GC-MS and LC-MS/MS methods for the quantification of short-chain 3-hydroxy fatty acids. The data for the LC-MS/MS method is based on a validated assay for 3-hydroxypentanoic acid, a close structural analog of 3-hydroxyheptanoic acid.[9] The GC-MS data is based on a method for the analysis of 3-hydroxy fatty acids from C6 to C18.[6]

Table 1: Comparison of Method Validation Parameters

Validation ParameterGC-MS MethodLC-MS/MS Method (for 3-hydroxypentanoic acid)
Linearity (R²) > 0.99≥ 0.998[9]
Limit of Quantification (LOQ) Not explicitly stated0.078 µg/mL[9]
Accuracy (% Recovery) Not explicitly stated87.3% to 105.9% (Intra-day)[9]
Precision (%RSD) 1.0% - 13.3%[6]1.6% to 6.6% (Intra-day)[9]
Sample Throughput Lower (due to derivatization)Higher

Table 2: Detailed Precision Data

MethodConcentration LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)
GC-MS 0.3 µmol/L3.3% - 13.3%[6]Not Stated
30 µmol/L1.0% - 10.5%[6]Not Stated
LC-MS/MS 0.225 µg/mL (LQC)6.6%6.2%
2 µg/mL (MQC)1.6%4.0%
4 µg/mL (HQC)2.5%4.6%

Data for LC-MS/MS is for 3-hydroxypentanoic acid.[9]

Experimental Protocols

GC-MS Method for 3-Hydroxy Fatty Acids

This method is suitable for the quantitative analysis of 3-hydroxy fatty acids with chain lengths from C6 to C18 in biological matrices such as serum or plasma.[6]

a. Sample Preparation and Extraction

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution.[6]

  • For total 3-hydroxy fatty acid content, hydrolyze one of two duplicate samples by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[6]

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[6]

  • Extract the fatty acids twice with 3 mL of ethyl acetate.[6]

  • Dry the combined organic extracts under a stream of nitrogen at 37°C.[6]

b. Derivatization

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Incubate the mixture for 60 minutes at 80°C to form the trimethylsilyl (B98337) (TMS) derivatives.[6][10]

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 5890 series II or equivalent.[6]

  • Column: HP-5MS capillary column.[6]

  • Injection Volume: 1 µL.[6]

  • Oven Temperature Program: Start at 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[6]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.[6]

  • Quantitation Ions: Monitor the characteristic ions for the TMS-derivatized 3-hydroxy fatty acids (e.g., m/z 233 for the unlabeled fragment) and their corresponding stable isotope-labeled internal standards (e.g., m/z 235).[6]

LC-MS/MS Method for 3-Hydroxypentanoic Acid (as a surrogate for 3-Hydroxyheptanoic Acid)

This direct and sensitive method is validated for the quantification of 3-hydroxypentanoic acid in human plasma and can be adapted for 3-hydroxyheptanoic acid.[9]

a. Sample Preparation

  • To a 50 µL plasma sample, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in the mobile phase for injection.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Phenomenex Luna C18 column (150 x 2 mm, 3 µm) or equivalent.[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in methanol.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient Elution: A gradient program is used to separate the analyte from other matrix components.[9]

  • Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.[9]

  • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.[9]

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma/Serum Sample add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Down extract->dry add_bstfa Add BSTFA/TMCS dry->add_bstfa heat Heat at 80°C add_bstfa->heat inject Inject into GC-MS heat->inject quant Quantification inject->quant

Caption: Workflow for 3-hydroxyheptanoic acid quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry & Reconstitute supernatant->dry inject Inject into LC-MS/MS dry->inject quant Quantification inject->quant

Caption: Workflow for 3-hydroxyheptanoic acid quantification by LC-MS/MS.

References

Comparative

A Comparative Guide to Inter-laboratory Analysis of 3-Hydroxyheptanoic Acid

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. 3-Hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, is of growing interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. 3-Hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, is of growing interest in metabolic research. This guide provides a comparative overview of the common analytical methodologies used for its quantification, summarizes expected performance characteristics based on validated methods for similar analytes, and offers detailed experimental protocols. While direct inter-laboratory comparison data for 3-hydroxyheptanoic acid is not publicly available, this guide serves as a valuable resource by presenting typical performance data to aid in method selection and inter-laboratory data harmonization.

Data Presentation: Comparison of Analytical Methods

The two primary analytical techniques for the quantification of 3-hydroxyheptanoic acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for each method, synthesized from validation data of structurally similar hydroxy fatty acids.[1][2]

Table 1: Hypothetical Performance Characteristics of Analytical Methods for 3-Hydroxyheptanoic Acid Measurement

Performance CharacteristicLC-MS/MS MethodGC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) ~0.08 µg/mL~5 ng/mL
Upper Limit of Quantification (ULOQ) ~5 µg/mL~1000 ng/mL
Accuracy (% Recovery) 88-94%85-110%
Precision (Intra-day %RSD) < 7%≤ 15%
Precision (Inter-day %RSD) < 7%≤ 15%
Matrix Effect Minimal, can be compensated with internal standardPotential for interference, requires careful evaluation
Analysis Time per Sample ~10 minutes~20 minutes
Experimental Workflows and Signaling Pathways

To ensure consistency and comparability of results between laboratories, it is crucial to follow a standardized experimental workflow. The following diagram illustrates a typical workflow for the analysis of 3-hydroxyheptanoic acid from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration and Quantification MassSpectrometry->PeakIntegration DataReview Data Review and Quality Control PeakIntegration->DataReview FinalReport Final Report DataReview->FinalReport

General experimental workflow for 3-hydroxyheptanoic acid analysis.
Experimental Protocols

Detailed and standardized experimental protocols are essential for reducing inter-laboratory variability. The following are representative protocols for the analysis of 3-hydroxyheptanoic acid using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Method for 3-Hydroxyheptanoic Acid in Human Plasma

This protocol is adapted from a validated method for the quantification of a structurally similar compound, 3-hydroxypentanoic acid.[1]

1. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled 3-hydroxyheptanoic acid).

  • Add 400 µL of methanol (B129727) containing 0.2% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex Luna C18, 100 Å, 50 x 2.0 mm, 3 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be optimized for 3-hydroxyheptanoic acid and the internal standard.

Protocol 2: GC-MS Method for 3-Hydroxyheptanoic Acid in Urine

This protocol outlines a general procedure for the analysis of hydroxy fatty acids by GC-MS, which requires a derivatization step to increase volatility.[3]

1. Sample Preparation

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-hydroxyheptanoic acid).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the urine sample.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for target ions of the derivatized 3-hydroxyheptanoic acid and internal standard.

References

Validation

Cross-Validation of 3-Hydroxyheptanoic Acid as a Clinical Biomarker: A Comparative Guide

Introduction 3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid that has been investigated as a potential biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs)...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid that has been investigated as a potential biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs). These disorders prevent the body from converting fats into energy, leading to the accumulation of toxic intermediates. This guide provides a comparative analysis of 3-hydroxyheptanoic acid against established clinical biomarkers for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a specific FAOD where the accumulation of 3-hydroxy fatty acids is a key pathological feature.

While 3-hydroxyheptanoic acid itself is not a primary validated biomarker, this guide will discuss the broader class of 3-hydroxy fatty acids and compare their utility against the current gold standard, long-chain 3-hydroxyacylcarnitines.

Performance Comparison of Biomarkers for LCHAD Deficiency

The primary method for newborn screening and diagnosis of LCHAD deficiency is the analysis of acylcarnitine profiles in blood spots.[1][2] The key diagnostic markers are elevated levels of long-chain 3-hydroxyacylcarnitines.[3] Free 3-hydroxy fatty acids are also known to be elevated in this condition but are less commonly used as primary diagnostic markers.

Biomarker ClassSpecific Analytes (Examples)Sample TypePerformance Characteristics
Long-Chain 3-Hydroxyacylcarnitines (Established) C16-OH (3-hydroxypalmitoylcarnitine), C18-OH (3-hydroxystearoylcarnitine), C18:1-OH (3-hydroxyoleoylcarnitine)Dried Blood Spot, PlasmaHigh Sensitivity and Specificity: A specific pattern of elevated long-chain 3-hydroxyacylcarnitines is highly indicative of LCHAD deficiency.[3] A recently proposed "HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0) demonstrated 100% sensitivity and specificity in a study of 54 patients.[4]
Free 3-Hydroxy Fatty Acids (Investigational) 3-Hydroxytetradecanoic acid, 3-Hydroxyhexadecanoic acid, 3-Hydroxyheptanoic acidPlasma, Urine, Fibroblast Culture MediaQualitative Indicator: Elevated levels are a recognized feature of LCHAD deficiency.[5] However, specific quantitative performance data (sensitivity, specificity) for individual free 3-hydroxy fatty acids, including 3-hydroxyheptanoic acid, as standalone biomarkers are not well-established in the literature. Their measurement can provide diagnostic information.[5]
Urine Organic Acids 3-Hydroxydicarboxylic acidsUrineSupportive Evidence: Elevated levels of long-chain 3-hydroxydicarboxylic acids are often found and support the diagnosis.[3]

Experimental Protocols

Quantification of Free 3-Hydroxyheptanoic Acid in Plasma by LC-MS/MS

This protocol is adapted from validated methods for similar short- and medium-chain hydroxy fatty acids.[6]

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 3-hydroxyheptanoic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other isomers and fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Hydroxyheptanoic Acid (Precursor > Product): m/z 145.1 > m/z 101.1 (corresponding to the neutral loss of CO2 and H2O).

      • Internal Standard: Corresponding transition for the stable isotope-labeled standard.

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

c. Quantification:

  • A calibration curve is constructed using known concentrations of 3-hydroxyheptanoic acid standards. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is a standard newborn screening protocol.

a. Sample Preparation:

  • A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.

  • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.

  • The plate is agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new plate for analysis.

b. MS/MS Analysis:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Scan Mode: Precursor ion scan or neutral loss scan specific for the carnitine moiety is typically used to identify all acylcarnitine species in the sample. MRM can be used for targeted quantification.

  • Data Analysis: The concentrations of individual acylcarnitines, including C16-OH, C18-OH, and C18:1-OH, are determined by comparing their ion intensities to those of their respective internal standards.

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the fatty acid beta-oxidation spiral and highlights the step catalyzed by Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). A deficiency in this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their byproducts, including 3-hydroxy fatty acids.

Workflow cluster_0 Free 3-Hydroxy Fatty Acid Analysis cluster_1 Acylcarnitine Profile Analysis Start Patient Cohort (LCHAD-deficient vs. Controls) Sample Plasma Sample Collection Start->Sample Split Sample Aliquoting Sample->Split Prep_FA Protein Precipitation & Extraction Split->Prep_FA Aliquot 1 Prep_AC Extraction from Dried Blood Spot / Plasma Split->Prep_AC Aliquot 2 LCMS_FA LC-MS/MS Quantification (e.g., 3-hydroxyheptanoic acid) Prep_FA->LCMS_FA Data_FA Concentration Data LCMS_FA->Data_FA Analysis Statistical Analysis (ROC Curves, Sensitivity, Specificity) Data_FA->Analysis MSMS_AC Tandem MS Analysis (e.g., C16-OH, C18:1-OH) Prep_AC->MSMS_AC Data_AC Concentration Data MSMS_AC->Data_AC Data_AC->Analysis Comparison Performance Comparison Analysis->Comparison

References

Comparative

3-Hydroxybutyric Acid vs. 3-Hydroxyheptanoic Acid: A Comparative Guide for Ketone Body Monitoring

For researchers, scientists, and drug development professionals, the accurate measurement of ketone bodies is crucial for understanding metabolic states and the efficacy of therapeutic interventions. While 3-hydroxybutyr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ketone bodies is crucial for understanding metabolic states and the efficacy of therapeutic interventions. While 3-hydroxybutyric acid (3-HBA) is the most well-established and primary ketone body marker, the metabolic fate of odd-chain fatty acids has raised questions about the potential role of other hydroxy acids, such as 3-hydroxyheptanoic acid, as indicators of ketosis.

This guide provides a comprehensive comparison of 3-hydroxybutyric acid and 3-hydroxyheptanoic acid, drawing on available experimental data to clarify their respective roles as ketone body markers. The evidence strongly supports 3-HBA as the definitive marker of ketosis derived from even-chain fatty acid metabolism. In contrast, 3-hydroxyheptanoic acid is not recognized as a significant ketone body, with odd-chain fatty acids primarily serving an anaplerotic, rather than a purely ketogenic, function.

Performance Comparison: Quantitative Data

The following tables summarize the key quantitative parameters for 3-hydroxybutyric acid and the theoretical considerations for 3-hydroxyheptanoic acid, based on current scientific understanding.

Parameter 3-Hydroxybutyric Acid (3-HBA) 3-Hydroxyheptanoic Acid References
Typical Plasma Concentration (Non-ketotic state) < 0.3 mMNot typically detected or reported[1][2]
Plasma Concentration (Ketosis) Can rise to 1-8 mM (nutritional ketosis) or >20 mM (diabetic ketoacidosis)No significant elevation reported in ketotic states[1][2]
Primary Precursor Acetyl-CoA (from even-chain fatty acid β-oxidation)Hypothetically, an intermediate of heptanoate (B1214049) β-oxidation[2]
Primary Metabolic Role Energy substrate for extrahepatic tissues (brain, heart, muscle) during periods of low glucose availability.Not established as a significant energy substrate.[1]
Metabolite Molecular Weight ( g/mol ) Primary Source Key Metabolic Fate References
3-Hydroxybutyric acid104.10Acetyl-CoA from even-chain fatty acid oxidationOxidation in extrahepatic tissues for energy[1]
3-Hydroxyheptanoic acid146.18Not a major endogenous metaboliteNot well-characterized[3]
Heptanoate130.18Hydrolysis of triheptanoin (B1683035)β-oxidation to acetyl-CoA and propionyl-CoA[4][5]
Beta-hydroxypentoate (BHP)118.13Metabolite of heptanoateMinor ketone body, indicates odd-chain fatty acid metabolism[4][6]

Metabolic Pathways: A Tale of Two Fatty Acids

The fundamental difference in the roles of 3-HBA and 3-hydroxyheptanoic acid as ketone body markers stems from the distinct metabolic pathways of their precursor fatty acids.

Even-Chain Fatty Acid Metabolism and 3-Hydroxybutyric Acid Production

Even-chain fatty acids, which constitute the majority of dietary fats, undergo β-oxidation to exclusively produce acetyl-CoA. In the liver, under conditions of low carbohydrate availability, excess acetyl-CoA is shunted into the ketogenesis pathway to produce acetoacetate, which is then reduced to 3-hydroxybutyric acid.

cluster_Mitochondrion Mitochondrion Even-Chain Fatty Acids Even-Chain Fatty Acids β-Oxidation β-Oxidation Even-Chain Fatty Acids->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis Acetoacetate Acetoacetate Ketogenesis->Acetoacetate 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid Acetoacetate->3-Hydroxybutyric Acid Bloodstream Bloodstream 3-Hydroxybutyric Acid->Bloodstream

Even-chain fatty acid metabolism leading to 3-HBA production.
Odd-Chain Fatty Acid Metabolism: Anaplerosis vs. Ketogenesis

Odd-chain fatty acids, such as heptanoic acid (C7), are metabolized differently. Their β-oxidation yields both acetyl-CoA and a single molecule of propionyl-CoA. While the acetyl-CoA can contribute to ketogenesis, the propionyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes the TCA cycle intermediates, enhancing its function. This anaplerotic role is the primary therapeutic rationale for using triheptanoin in certain metabolic disorders. While minor C5 ketone bodies like beta-hydroxypentoate can be formed, 3-hydroxyheptanoic acid is not a reported major product.

cluster_Mitochondrion Mitochondrion Odd-Chain Fatty Acids (e.g., Heptanoate) Odd-Chain Fatty Acids (e.g., Heptanoate) β-Oxidation_odd β-Oxidation Odd-Chain Fatty Acids (e.g., Heptanoate)->β-Oxidation_odd Acetyl-CoA_odd Acetyl-CoA β-Oxidation_odd->Acetyl-CoA_odd Propionyl-CoA Propionyl-CoA β-Oxidation_odd->Propionyl-CoA Ketogenesis_odd Ketogenesis Acetyl-CoA_odd->Ketogenesis_odd Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 3-HBA_minor 3-HBA (minor) Ketogenesis_odd->3-HBA_minor BHP BHP (C5 Ketone) Ketogenesis_odd->BHP

Odd-chain fatty acid metabolism highlighting anaplerosis.

Experimental Protocols

Accurate quantification of ketone bodies is essential for research and clinical applications. Below are summaries of established analytical methods.

Analysis of 3-Hydroxybutyric Acid

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This is a gold-standard method for the quantitative analysis of 3-HBA in biological fluids.

  • Sample Preparation:

    • Acidification of the sample (e.g., urine or plasma).

    • Extraction of 3-HBA into an organic solvent (e.g., ethyl acetate).

    • Derivatization to a more volatile form, often using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Detection: The derivatized 3-HBA is separated by the GC column and detected by the MS based on its specific mass-to-charge ratio.

  • Quantification: An internal standard (e.g., deuterated 3-HBA) is typically used for accurate quantification.

Enzymatic Assays

  • Principle: These methods utilize the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase, which specifically oxidizes 3-HBA to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically.

  • Advantages: High specificity and suitability for high-throughput analysis in clinical laboratories.

  • Limitations: May be less sensitive than GC-MS for very low concentrations.

Hypothetical Analysis of 3-Hydroxyheptanoic Acid

While not a routine analysis, the detection of 3-hydroxyheptanoic acid would likely employ similar methodologies to other 3-hydroxy fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of metabolites, including hydroxy fatty acids.

  • Sample Preparation:

    • Protein precipitation from plasma or serum samples.

    • Solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

    • Derivatization may be employed to enhance ionization efficiency.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Detection: The analyte is separated by the LC column and then fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for highly selective detection.

cluster_Workflow Analytical Workflow Biological Sample (Plasma, Urine) Biological Sample (Plasma, Urine) Sample Preparation Sample Preparation Biological Sample (Plasma, Urine)->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization Derivatization Sample Preparation->Derivatization Instrumental Analysis Instrumental Analysis Extraction->Instrumental Analysis Derivatization->Instrumental Analysis GC-MS or LC-MS/MS GC-MS or LC-MS/MS Instrumental Analysis->GC-MS or LC-MS/MS Data Analysis Data Analysis GC-MS or LC-MS/MS->Data Analysis Quantification Quantification Data Analysis->Quantification

General workflow for the analysis of hydroxy fatty acids.

Conclusion

Based on the current body of scientific literature, 3-hydroxybutyric acid is the definitive and clinically relevant marker for ketosis resulting from the metabolism of common dietary fats. Its concentration in blood and urine directly reflects the rate of hepatic ketogenesis from even-chain fatty acids.

In contrast, there is no substantial evidence to support the role of 3-hydroxyheptanoic acid as a significant ketone body or a reliable marker of ketosis. The metabolism of odd-chain fatty acids, such as heptanoate, is primarily characterized by its anaplerotic effect, replenishing TCA cycle intermediates, rather than robustly producing a C7 ketone body. While the administration of triheptanoin can lead to the formation of the C5 ketone body beta-hydroxypentoate, 3-hydroxyheptanoic acid is not a reported major metabolite.

Therefore, for researchers, scientists, and drug development professionals investigating ketogenic states or therapies, the focus of ketone body analysis should remain firmly on the accurate measurement of 3-hydroxybutyric acid. Future research into the nuanced metabolic effects of odd-chain fatty acids may reveal novel biomarkers, but as it stands, 3-hydroxyheptanoic acid does not serve as a practical or informative marker of ketosis.

References

Validation

A Comparative Analysis of 3-Hydroxyheptanoic Acid Across Biological Matrices: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of metabolic intermediates is crucial for biomarker discovery and therapeutic development. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of metabolic intermediates is crucial for biomarker discovery and therapeutic development. This guide provides a comparative analysis of 3-hydroxyheptanoic acid in different biological matrices, offering insights into its detection, quantification, and metabolic relevance.

Introduction

3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid that serves as an intermediate in the beta-oxidation of heptanoic acid.[1] Heptanoic acid, an odd-chain fatty acid, is of increasing interest in clinical research, particularly through the use of triheptanoin (B1683035) as a therapeutic agent for metabolic disorders.[2] Consequently, the analysis of its metabolites, such as 3-hydroxyheptanoic acid, in various biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This guide compares the analytical methodologies and expected concentrations of 3-hydroxyheptanoic acid and related medium-chain 3-hydroxy fatty acids in plasma, urine, and tissue.

Data Presentation: Quantitative Analysis of Medium-Chain 3-Hydroxy Fatty Acids

Direct quantitative data for 3-hydroxyheptanoic acid in various biological matrices is scarce in publicly available literature. However, data from closely related medium-chain 3-hydroxy fatty acids can provide valuable reference points for researchers. The following table summarizes representative quantitative data for these compounds in human plasma and rodent tissue.

AnalyteMatrixSpeciesConcentration RangeAnalytical MethodReference
3-Hydroxypentanoic AcidHuman PlasmaHuman0.078 - 5 µg/mLLC-MS/MS[3][4]
3-Hydroxyoctanoic AcidRat LiverRatNot specified (detected)GC-MS[5]
3-Hydroxydecanoic AcidRat LiverRatNot specified (detected)GC-MS[5]
3-Hydroxydodecanoic AcidRat LiverRatNot specified (detected)GC-MS[5]
3-Hydroxytetradecanoic AcidRat SerumRat~3-fold increase after LPSGC-MS/MS[5]
3-Hydroxytetradecanoic AcidRat LiverRat~4-fold increase after LPSGC-MS/MS[5]

Experimental Protocols

Accurate quantification of 3-hydroxyheptanoic acid requires robust and validated analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

Protocol 1: Analysis of 3-Hydroxyheptanoic Acid in Plasma/Serum by GC-MS

This protocol is adapted from a general method for the analysis of 3-hydroxy fatty acids.

1. Sample Preparation:

  • To 500 µL of serum or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxyheptanoic acid).

  • For total 3-hydroxy fatty acid content, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample with 6 M HCl.

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Dry the pooled organic extracts under a stream of nitrogen at 37°C.

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 80°C for 5 minutes, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 minutes.

  • MS Detection: Electron impact (EI) ionization with Selected Ion Monitoring (SIM) for characteristic ions of the 3-hydroxyheptanoic acid TMS derivative.

Protocol 2: Analysis of 3-Hydroxyheptanoic Acid in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of 3-hydroxypentanoic acid.[3][4]

1. Sample Preparation:

  • To a 50 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled 3-hydroxyheptanoic acid).

  • Precipitate proteins by adding 200 µL of methanol (B129727) containing 0.2% formic acid.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to resolve 3-hydroxyheptanoic acid from other matrix components.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of 3-hydroxyheptanoic acid.

Mandatory Visualization

Metabolic Pathway of Heptanoic Acid

The following diagram illustrates the initial steps of the mitochondrial beta-oxidation of heptanoic acid, leading to the formation of 3-hydroxyheptanoyl-CoA.

HeptanoicAcid_Metabolism Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase Trans_2_Heptenoyl_CoA trans-Δ2-Heptenoyl-CoA Heptanoyl_CoA->Trans_2_Heptenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyheptanoyl_CoA L-3-Hydroxyheptanoyl-CoA Trans_2_Heptenoyl_CoA->L_3_Hydroxyheptanoyl_CoA Enoyl-CoA Hydratase 3_Ketoheptanoyl_CoA 3-Ketoheptanoyl-CoA L_3_Hydroxyheptanoyl_CoA->3_Ketoheptanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_Ketoheptanoyl_CoA->Acetyl_CoA β-Ketothiolase Pentanoyl_CoA Pentanoyl-CoA 3_Ketoheptanoyl_CoA->Pentanoyl_CoA β-Ketothiolase

Caption: Beta-oxidation of heptanoic acid.

Experimental Workflow for 3-Hydroxyheptanoic Acid Analysis

This diagram outlines the general workflow for the quantification of 3-hydroxyheptanoic acid from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow.

Conclusion

The analysis of 3-hydroxyheptanoic acid in biological matrices is a critical aspect of research into odd-chain fatty acid metabolism and related therapeutic interventions. While direct quantitative data for 3-hydroxyheptanoic acid remains limited, established GC-MS and LC-MS/MS methodologies for similar 3-hydroxy fatty acids provide a solid foundation for its accurate measurement. The protocols and comparative data presented in this guide are intended to support researchers in designing and executing studies to further elucidate the role of 3-hydroxyheptanoic acid in health and disease.

References

Comparative

Profiling Medium-Chain 3-Hydroxy Fatty Acids: A Comparative Guide for Researchers in Disease States

For Immediate Release A comprehensive guide for researchers, scientists, and drug development professionals on the profiling of medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) in various disease states. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the profiling of medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) in various disease states. This guide provides an objective comparison of analytical methodologies, supporting experimental data, and detailed protocols to aid in the investigation of these significant biomarkers.

Medium-chain 3-hydroxy fatty acids are metabolic intermediates that have garnered increasing interest due to their association with several pathological conditions. Dysregulation of MC-3-OH-FA levels has been implicated in inherited mitochondrial fatty acid β-oxidation disorders, metabolic diseases such as diabetes, inflammatory conditions, and sepsis. Accurate and robust profiling of these molecules is crucial for diagnostic applications, understanding disease pathogenesis, and developing novel therapeutic strategies.

Data Presentation: Quantitative Insights into MC-3-OH-FA Dysregulation

The following table summarizes the plasma concentrations of various medium-chain 3-hydroxy fatty acids in healthy individuals compared to patients with specific disease states. This data highlights the significant alterations in MC-3-OH-FA levels associated with these conditions.

AnalyteDisease StatePatient Plasma Concentration (µmol/L)Healthy Control Plasma Concentration (µmol/L)Fold ChangeReference
3-OH-C6:0SCHAD DeficiencyMarkedly Increased (Specific values not provided)0.8 (0.3-2.2)-[1]
3-OH-C8:0SCHAD DeficiencyMarkedly Increased (Specific values not provided)0.4 (0.2-1.0)-[1]
3-OH-C10:0SCHAD DeficiencyMarkedly Increased (Specific values not provided)0.3 (0.2-0.6)-[1]
3-OH-C12:0SCHAD DeficiencyMarkedly Increased (Specific values not provided)0.3 (0.2-0.6)-[1]
3-OH-C14:0LCHAD DeficiencyMarkedly Increased (Specific values not provided)0.2 (0.0-0.4)-[1]

Note: SCHAD (Short-chain 3-hydroxyacyl-CoA dehydrogenase) and LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiencies are disorders of mitochondrial fatty acid β-oxidation.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of MC-3-OH-FAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection and fragmentation.
Sample Preparation Requires derivatization to increase volatility and thermal stability.Can be performed with or without derivatization.[2]
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster run times and often simpler sample preparation.[2]
Sensitivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Advantages Well-established with extensive libraries for compound identification.High specificity, suitable for complex matrices, and can analyze a wider range of compounds without derivatization.[2]
Disadvantages Derivatization can be time-consuming and introduce variability. Not suitable for thermally labile compounds.Matrix effects can suppress ionization and affect quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-Hydroxy Fatty Acid Analysis (with Derivatization)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in plasma or serum.[3]

a. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum, add an internal standard solution containing deuterated analogues of the 3-OH-FAs of interest.

  • Perform alkaline hydrolysis by adding 1 M NaOH and incubating at 60°C for 30 minutes to release esterified 3-OH-FAs.

  • Acidify the sample with HCl to a pH of approximately 1-2.

  • Extract the 3-OH-FAs twice with 2 mL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

  • Vortex vigorously and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Evaporate the derivatizing agent under nitrogen and reconstitute the sample in 100 µL of hexane.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes and their internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 3-Hydroxy Fatty Acid Analysis (Underivatized)

This protocol is based on modern LC-MS/MS methods that offer rapid and direct analysis of 3-hydroxy fatty acids.[2]

a. Sample Preparation:

  • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a suite of deuterated internal standards for the target 3-OH-FAs.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Pathway Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle To Energy Production

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

TLR4_Signaling_Pathway MCFA Medium-Chain 3-Hydroxy Fatty Acid TLR4_MD2 TLR4/MD2 Complex MCFA->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Induces Transcription

Caption: TLR4 Signaling Pathway Activated by MC-3-OH-FAs.

Experimental_Workflow Plasma_Serum Plasma/Serum Collection Internal_Standard Addition of Internal Standards Plasma_Serum->Internal_Standard Protein_Precipitation Protein Precipitation/ Lipid Extraction Internal_Standard->Protein_Precipitation Derivatization Derivatization (for GC-MS) Protein_Precipitation->Derivatization Reconstitution Reconstitution Protein_Precipitation->Reconstitution GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General Experimental Workflow for MC-3-OH-FA Profiling.

References

Comparative

A Comparative Guide to Derivatization Reagents for 3-Hydroxyheptanoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 3-hydroxyheptanoic acid, a key intermediate in fatty acid metabolism, is crucial in various research fields, including metabo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxyheptanoic acid, a key intermediate in fatty acid metabolism, is crucial in various research fields, including metabolic disorders and drug development. Due to its polarity and low volatility, derivatization is an essential step for its analysis by gas chromatography-mass spectrometry (GC-MS) and to enhance its detection in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents for 3-hydroxyheptanoic acid, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of Derivatization Reagents

The choice of derivatization reagent is contingent on the analytical platform (GC-MS or LC-MS), the desired sensitivity, and the specific requirements of the study, such as the need for chiral separation.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization for GC-MS analysis aims to increase the volatility and thermal stability of 3-hydroxyheptanoic acid. The primary methods involve silylation and esterification followed by silylation.

Table 1: Comparison of GC-MS Derivatization Reagents for 3-Hydroxyheptanoic Acid

Derivatization MethodReagent(s)Target Functional GroupsAdvantagesDisadvantages
Silylation BSTFA + 1% TMCS or MSTFACarboxyl & HydroxylOne-step reaction for both functional groups; effective for a wide range of fatty acids.[1]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[1]
Esterification followed by Silylation BF3-Methanol, then BSTFACarboxyl (esterification), Hydroxyl (silylation)Robust and widely used method; Fatty Acid Methyl Esters (FAMEs) are stable.[1]Two-step process; BF3-methanol can be harsh and may cause degradation of some analytes.[1]
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS derivatization focuses on improving ionization efficiency and chromatographic retention.

Table 2: Comparison of LC-MS Derivatization Reagents for 3-Hydroxyheptanoic Acid

Derivatization ReagentTarget Functional GroupAdvantagesDisadvantages
3-Nitrophenylhydrazine (3-NPH) CarboxylGood retention capacity on reversed-phase columns; suitable for a range of fatty acids.[2][3]Matrix effects can be a concern.[3]
2-Picolylamine (2-PA) CarboxylCan successfully separate isomers of short-chain fatty acids.[2][3]May have lower sensitivity compared to other reagents like O-BHA for some analytes.[3]
Chiral Reagents (e.g., (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine) CarboxylEnables the separation of enantiomers for stereospecific analysis.[1]Requires careful optimization for diastereomer separation.

Experimental Protocols

Detailed methodologies for the key derivatization procedures are provided below.

Protocol 1: Silylation for GC-MS Analysis using BSTFA + 1% TMCS

This protocol describes the conversion of both the carboxyl and hydroxyl groups of 3-hydroxyheptanoic acid to their trimethylsilyl (B98337) (TMS) derivatives.

Materials:

  • Sample containing 3-hydroxyheptanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Sample Preparation: Place the dried sample extract in a GC-MS vial.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[2]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[2]

Protocol 2: Esterification followed by Silylation for GC-MS Analysis

This two-step protocol first converts the carboxylic acid to a methyl ester (FAME) and then silylates the hydroxyl group.

Materials:

Procedure:

  • Esterification:

    • Add 1 mL of 14% BF3 in methanol to the dried sample in a reaction vial.[2]

    • Cap the vial and heat at 60°C for 60 minutes.[4]

    • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.[4]

    • Vortex thoroughly and allow the layers to separate. The upper hexane layer contains the FAMEs.[2]

    • Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove residual water.

  • Silylation:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS to the dried FAMEs.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is suitable for enhancing the detection of 3-hydroxyheptanoic acid in LC-MS by targeting the carboxyl group.

Materials:

  • Sample containing 3-hydroxyheptanoic acid

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in 50% acetonitrile/water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in 50% acetonitrile/water) containing 6% pyridine

  • Acetonitrile

  • Water

  • Heating block or water bath

  • LC-MS vials

Procedure:

  • Sample Preparation: Prepare a solution of the sample extract in a suitable solvent (e.g., acetonitrile/water).

  • Derivatization Reaction: In a reaction vial, mix 40 µL of the sample solution with 20 µL of the 3-NPH solution and 20 µL of the EDC solution.[5]

  • Incubation: Heat the reaction mixture at 40°C for 30 minutes.[5]

  • Dilution: After cooling, dilute the sample with a suitable solvent (e.g., 50% acetonitrile/water) to an appropriate concentration for LC-MS analysis.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the derivatization and analysis process.

GCMS_Workflow cluster_gc GC-MS Analysis cluster_silylation Silylation cluster_esterification Esterification + Silylation Sample Sample containing 3-Hydroxyheptanoic Acid Silylation_Reagent BSTFA + 1% TMCS Sample->Silylation_Reagent Esterification_Reagent BF3-Methanol Sample->Esterification_Reagent Heat_Silylation Heat (80°C, 60 min) Silylation_Reagent->Heat_Silylation TMS_Derivative TMS Derivative Heat_Silylation->TMS_Derivative GCMS_Analysis GC-MS Analysis TMS_Derivative->GCMS_Analysis Heat_Esterification Heat (60°C, 60 min) Esterification_Reagent->Heat_Esterification FAME Fatty Acid Methyl Ester (FAME) Heat_Esterification->FAME Silylation_Step BSTFA + 1% TMCS FAME->Silylation_Step Heat_Silylation2 Heat (60°C, 30 min) Silylation_Step->Heat_Silylation2 FAME_TMS_Derivative FAME-TMS Derivative Heat_Silylation2->FAME_TMS_Derivative FAME_TMS_Derivative->GCMS_Analysis

Caption: Workflow for GC-MS analysis of 3-hydroxyheptanoic acid.

LCMS_Workflow cluster_lc LC-MS Analysis Sample Sample containing 3-Hydroxyheptanoic Acid Derivatization_Reagent Derivatization Reagent (e.g., 3-NPH, 2-PA) Sample->Derivatization_Reagent Coupling_Agent Coupling Agent (e.g., EDC) Sample->Coupling_Agent Reaction Reaction (e.g., 40°C, 30 min) Coupling_Agent->Reaction Derivative Derivatized Analyte Reaction->Derivative LCMS_Analysis LC-MS/MS Analysis Derivative->LCMS_Analysis

Caption: General workflow for LC-MS analysis of 3-hydroxyheptanoic acid.

References

Validation

Evaluating the Linearity and Analytical Range of 3-Hydroxyheptanoic Acid Assays: A Comparative Guide

For researchers and drug development professionals, the accurate quantification of biomarkers is paramount. 3-Hydroxyheptanoic acid, a medium-chain fatty acid, is an emerging metabolite of interest in various metabolic p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of biomarkers is paramount. 3-Hydroxyheptanoic acid, a medium-chain fatty acid, is an emerging metabolite of interest in various metabolic pathways. The reliability of its measurement hinges on the robust validation of the analytical methods used. This guide provides an in-depth comparison of the linearity and range of a 3-hydroxyheptanoic acid assay, supported by experimental data from analogous compounds and established validation principles.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

Comparative Performance of Analytical Methods

The quantification of 3-hydroxyheptanoic acid is typically achieved using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and performance characteristics.

Data Summary: Linearity and Range

While specific linearity data for a validated 3-hydroxyheptanoic acid assay is not widely published, data from a closely related analogue, 3-hydroxypentanoic acid, provides a strong benchmark for performance expectations.[4][5] The following table summarizes this data alongside typical performance characteristics for other hydroxy fatty acid assays.

Analytical MethodAnalyteRangeCorrelation Coefficient (r²)MatrixReference
LC-MS/MS 3-Hydroxypentanoic Acid0.078 - 5.0 µg/mL≥ 0.996Human Plasma[4][5]
LC-HRMS Various Hydroxy Fatty Acids5 - 800 ng/mL0.990 - 0.998Milk[6]
GC-MS General Fatty AcidsAnalyte DependentTypically > 0.99Serum[7][8]

LC-MS/MS: This is often the method of choice due to its high specificity and sensitivity, requiring minimal sample derivatization.[9] For 3-hydroxypentanoic acid, a validated LC-MS/MS method demonstrated excellent linearity over a range of 0.078 to 5 µg/mL in human plasma, with a correlation coefficient (r) of ≥0.998.[4] This indicates a strong adherence to a linear relationship between concentration and instrument response.

GC-MS: This technique is a well-established method for fatty acid analysis.[10] It often requires derivatization to make the analytes volatile. The linearity of GC-MS methods for fatty acids is generally excellent, with correlation coefficients typically exceeding 0.99.[7][8] The analytical range can be tailored by adjusting sample preparation and instrument parameters.

Derivatization: For both LC and GC-based methods, derivatization of the carboxylic acid group can be employed to enhance chromatographic retention and improve ionization efficiency, potentially leading to a wider linear range and lower limits of quantification.[11]

Experimental Protocols

A detailed methodology is crucial for reproducing and comparing results. Below is a representative protocol for determining the linearity and range of a 3-hydroxyheptanoic acid assay, adapted from validated methods for similar analytes.[4]

Protocol: Linearity and Range Determination by LC-MS/MS

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 3-hydroxyheptanoic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of working standard solutions.

  • Prepare calibration standards by spiking a known volume of each working standard solution into the biological matrix of interest (e.g., human plasma) to achieve a minimum of five concentration levels. For example, for a target range of 0.05 to 10 µg/mL, concentrations could be 0.05, 0.1, 0.5, 2.5, 5.0, and 10 µg/mL.[3]

2. Sample Preparation:

  • To an aliquot of each calibration standard, add a protein precipitation agent (e.g., methanol (B129727) containing an internal standard).

  • Vortex the samples to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

3. Instrumental Analysis:

  • Analyze the prepared samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good peak shape and separation from potential interferences.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data points. A weighting factor, such as 1/x², may be used to improve the fit of the curve at the lower end of the range.[4]

  • The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99.[2]

  • The range is defined by the lowest and highest concentrations on the calibration curve that demonstrate acceptable accuracy and precision.[12]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for evaluating the linearity and range of the 3-hydroxyheptanoic acid assay.

G Stock Prepare Stock Solution (1 mg/mL) Working Create Working Standards (Serial Dilutions) Stock->Working Cal_Standards Spike into Matrix (e.g., Plasma) Working->Cal_Standards Precip Protein Precipitation (with Internal Standard) Cal_Standards->Precip Centrifuge Centrifugation Precip->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Analyze->Curve Instrument Response Data Regression Linear Regression Analysis (Calculate r²) Curve->Regression Evaluate Evaluate Linearity & Range (Acceptance Criteria) Regression->Evaluate Result Result Evaluate->Result Validated Assay

Caption: Workflow for Assay Linearity and Range Validation.

This guide provides a framework for evaluating and comparing the linearity and range of 3-hydroxyheptanoic acid assays. By adhering to rigorous validation protocols and understanding the performance characteristics of different analytical platforms, researchers can ensure the generation of high-quality, reliable data for their studies.

References

Comparative

A Researcher's Guide to Assessing Antibody Specificity for 3-Hydroxyheptanoic Acid

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This is particularly crucial when targeti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This is particularly crucial when targeting small molecules, or haptens, such as 3-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid. An antibody with poor specificity can lead to inaccurate quantification and false-positive results due to cross-reactivity with structurally similar molecules.

This guide provides a comprehensive comparison of key methodologies for assessing the specificity of an antibody against 3-hydroxyheptanoic acid. We will delve into the experimental protocols for the most common and effective techniques, present comparative data in a clear format, and provide visual workflows to aid in understanding and implementation.

The Challenge of Anti-Hapten Antibody Specificity

Generating highly specific antibodies against small molecules like 3-hydroxyheptanoic acid presents unique challenges. Due to their small size, these haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The nature of this conjugation and the inherent structural similarities between the target hapten and other endogenous or exogenous molecules can lead to the production of antibodies with a broad range of affinities and cross-reactivities. Therefore, rigorous specificity testing against a panel of structurally related molecules is a critical step in the validation of any anti-hapten antibody.

Key Methodologies for Specificity Assessment

Two of the most powerful and widely used techniques for characterizing the specificity of anti-hapten antibodies are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a robust and high-throughput method for determining the specificity of an antibody. In this assay, the free hapten (3-hydroxyheptanoic acid) in a sample competes with a hapten-enzyme conjugate for binding to a limited number of antibody-coated wells. The signal generated is inversely proportional to the concentration of the free hapten in the sample. By testing a panel of structurally related molecules, the degree of cross-reactivity can be quantified.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides detailed kinetic information about molecular interactions. In the context of antibody specificity, SPR can be used to measure the binding affinity (both on- and off-rates) of the antibody to 3-hydroxyheptanoic acid and a panel of potential cross-reactants. This allows for a more nuanced understanding of the antibody's binding profile beyond the endpoint measurements of an ELISA.

Comparison of Specificity Assessment Methods

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competitive binding for a limited number of antibody sites.Real-time, label-free detection of mass changes on a sensor surface.
Data Output Endpoint absorbance values, IC50 (inhibitory concentration 50%).Real-time sensorgrams, kinetic constants (ka, kd), affinity (KD).
Throughput High (96- or 384-well plates).Low to medium, depending on the instrument.
Sensitivity High, depending on the antibody and conjugate.Very high.
Information Provides relative affinity and cross-reactivity.Provides detailed kinetic and affinity data.
Cost Relatively low cost per sample.Higher instrument and consumable costs.
Expertise Relatively easy to perform.Requires more specialized training and expertise.

Experimental Protocols

Competitive ELISA Protocol for 3-Hydroxyheptanoic Acid Antibody Specificity

Materials:

  • Anti-3-hydroxyheptanoic acid antibody

  • Microtiter plates (96-well, high-binding)

  • 3-hydroxyheptanoic acid standard

  • Structurally related molecules for cross-reactivity testing

  • 3-hydroxyheptanoic acid-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the anti-3-hydroxyheptanoic acid antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the 3-hydroxyheptanoic acid standard and each of the cross-reacting molecules. Add 50 µL of each dilution to the appropriate wells.

  • Add Conjugate: Add 50 µL of the 3-hydroxyheptanoic acid-HRP conjugate to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the 3-hydroxyheptanoic acid concentration.

  • Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity for each tested molecule using the following formula: % Cross-reactivity = (IC50 of 3-hydroxyheptanoic acid / IC50 of test compound) x 100

Surface Plasmon Resonance (SPR) Protocol for 3-Hydroxyheptanoic Acid Antibody Specificity

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-3-hydroxyheptanoic acid antibody

  • 3-hydroxyheptanoic acid and cross-reacting molecules

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Antibody Immobilization: Immobilize the anti-3-hydroxyheptanoic acid antibody onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a series of dilutions for 3-hydroxyheptanoic acid and each cross-reacting molecule in running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Collection: Repeat the injection cycle for all concentrations of all analytes.

Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the KD values for 3-hydroxyheptanoic acid with those of the cross-reacting molecules. A lower KD value indicates a higher binding affinity.

Quantitative Cross-Reactivity Data (Illustrative Example)

The following table presents hypothetical, yet realistic, cross-reactivity data for a monoclonal antibody raised against 3-hydroxyheptanoic acid, as determined by competitive ELISA. This data illustrates how to present and interpret specificity results.

CompoundStructureIC50 (nM)% Cross-Reactivity
3-Hydroxyheptanoic acid CH₃(CH₂)₃CH(OH)CH₂COOH10 100%
2-Hydroxyheptanoic acidCH₃(CH₂)₄CH(OH)COOH5002%
7-Hydroxyheptanoic acidHO(CH₂)₆COOH>10,000<0.1%
Heptanoic acidCH₃(CH₂)₅COOH1,0001%
3-Hydroxybutanoic acidCH₃CH(OH)CH₂COOH2,5000.4%
3-Hydroxyoctanoic acidCH₃(CH₂)₄CH(OH)CH₂COOH8012.5%
Caproic acid (C6)CH₃(CH₂)₄COOH>10,000<0.1%
Caprylic acid (C8)CH₃(CH₂)₆COOH5,0000.2%
Heptyl acetateCH₃COO(CH₂)₆CH₃>10,000<0.1%
3-HeptanoneCH₃(CH₂)₃C(O)CH₂CH₃>10,000<0.1%

Interpretation:

This illustrative data suggests that the antibody is highly specific for 3-hydroxyheptanoic acid. It shows significantly lower cross-reactivity with the positional isomer 2-hydroxyheptanoic acid and the parent molecule, heptanoic acid. The antibody exhibits some cross-reactivity with the longer-chain homolog, 3-hydroxyoctanoic acid, which is expected due to structural similarity. The lack of significant binding to shorter-chain hydroxy fatty acids, other fatty acids, and molecules with different functional groups indicates high specificity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and SPR.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat Plate with Anti-3-OH-Heptanoic Acid Ab Wash_1 Wash Coat Plate->Wash_1 Block Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample Add Sample/Standard (Free 3-OH-Heptanoic Acid) Wash_2->Add_Sample Add_Conjugate Add 3-OH-Heptanoic Acid-HRP Conjugate Add_Sample->Add_Conjugate Incubate_1 Incubate Add_Conjugate->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Incubate_2 Incubate (Color Development) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow for Competitive ELISA.

SPR_Workflow Immobilize_Ab Immobilize Anti-3-OH-Heptanoic Acid Ab on Sensor Chip Equilibrate Equilibrate with Running Buffer (Baseline) Immobilize_Ab->Equilibrate Repeat for each concentration/analyte Inject_Analyte Inject Analyte (3-OH-Heptanoic Acid or Analog) Equilibrate->Inject_Analyte Repeat for each concentration/analyte Association Measure Association (ka) Inject_Analyte->Association Repeat for each concentration/analyte Dissociation Inject Running Buffer Measure Dissociation (kd) Association->Dissociation Repeat for each concentration/analyte Regeneration Inject Regeneration Solution Dissociation->Regeneration Repeat for each concentration/analyte Analysis Data Analysis (Calculate KD) Dissociation->Analysis Regeneration->Inject_Analyte Repeat for each concentration/analyte

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

Thorough assessment of antibody specificity is a non-negotiable step in the development and validation of any immunoassay, especially for small molecule targets like 3-hydroxyheptanoic acid. Both Competitive ELISA and Surface Plasmon Resonance offer powerful, complementary approaches to characterizing antibody performance. By employing these methods and carefully selecting a panel of structurally related molecules for cross-reactivity testing, researchers can ensure the generation of high-quality, reliable data, thereby increasing the confidence in their scientific findings and accelerating the pace of research and drug development.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-hydroxyheptanoic Acid

Essential Safety Protocols for Handling 3-Hydroxyheptanoic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-hydroxyheptanoic acid. Adherence to these procedural steps is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), 3-hydroxyheptanoic acid presents several hazards that necessitate careful handling.[1] It is crucial to understand these risks before beginning any work with this compound.

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]Danger/Warning[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage[1] / H319: Causes serious eye irritation[2][3]Danger/Warning[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]Danger/Warning[1][2]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2]Warning[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to minimize exposure to 3-hydroxyheptanoic acid. The following equipment should be used for all procedures involving this chemical.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Safety Goggles & Face ShieldWear chemical safety goggles that meet approved standards.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[4][6]
Skin and Body Protection Chemical-Resistant Gloves & Lab CoatWear nitrile or butyl rubber gloves, inspecting them for any defects before use.[4][6] A fully buttoned lab coat is required to protect against skin contact.[4][5] For larger quantities, consider additional protective clothing.[4]
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid 3-hydroxyheptanoic acid should occur in a certified chemical fume hood to prevent the inhalation of dust.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5][7]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is crucial for minimizing risk and ensuring regulatory compliance.

Safe Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with 3-hydroxyheptanoic acid should be conducted in a designated area, preferably within a chemical fume hood.[4][5]

  • Ventilation Check: Before starting, ensure that the chemical fume hood is functioning correctly.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[8]

2. Handling the Compound:

  • Solid Form: When handling the solid, use a spatula and avoid any actions that could generate dust, such as pouring from a height.[5]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]

  • Avoid Incompatibilities: Keep 3-hydroxyheptanoic acid away from bases and strong oxidizing agents.[9][10]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[4][11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[5]

Disposal Plan

Proper disposal is a critical step in the chemical's lifecycle. Always adhere to federal, state, and local environmental regulations.[4]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with 3-hydroxyheptanoic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5][12]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[5]

2. Disposal Method:

  • The preferred method of disposal is to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not empty into drains. [4]

3. Spill Response:

  • Containment: Prevent the spill from spreading.[11]

  • Cleanup (Solid): Carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal.[11]

  • Cleanup (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][11]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling 3-hydroxyheptanoic acid.

PPE_Workflow start Start: Handling 3-Hydroxyheptanoic Acid task_assessment Assess Task-Specific Risks (e.g., splashing, dust generation) start->task_assessment ppe_base Baseline PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->ppe_base decision_splash Potential for Splashing? ppe_base->decision_splash add_faceshield Add Face Shield decision_splash->add_faceshield Yes decision_dust Handling Solid Form? (Potential for Dust) decision_splash->decision_dust No add_faceshield->decision_dust use_hood Work in a Chemical Fume Hood decision_dust->use_hood Yes end Proceed with Task decision_dust->end No (Solution) decision_ventilation Is Fume Hood Sufficient? use_hood->decision_ventilation add_respirator Add NIOSH-Approved Respirator decision_ventilation->add_respirator No decision_ventilation->end Yes add_respirator->end

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxyheptanoic Acid
Reactant of Route 2
Reactant of Route 2
3-hydroxyheptanoic Acid
© Copyright 2026 BenchChem. All Rights Reserved.